Product packaging for 4-(Azetidin-3-yl)quinoline(Cat. No.:CAS No. 1260869-41-7)

4-(Azetidin-3-yl)quinoline

Cat. No.: B15322889
CAS No.: 1260869-41-7
M. Wt: 184.24 g/mol
InChI Key: XZPIEKXATIAPJI-UHFFFAOYSA-N
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Description

4-(Azetidin-3-yl)quinoline (CAS 1260869-41-7) is a high-purity chemical compound featuring a quinoline scaffold linked to an azetidine ring. With a molecular formula of C12H12N2 and a molecular weight of 184.24 g/mol, this compound is a versatile building block in medicinal chemistry and drug discovery research . The azetidine ring is a strained four-membered nitrogen heterocycle present in various compounds of biological importance . The quinoline moiety is a privileged structure in pharmacology, known for its ability to interact with diverse biological targets; compounds containing this structure have been investigated for a wide spectrum of activities, including anticancer and antimicrobial applications . The molecular hybridization strategy, combining two active pharmacophores like quinoline and azetidine into a single molecule, is a common approach in drug design to create new compounds with potentially enhanced activity and suitable bioavailability . Researchers can utilize this compound as a key synthetic intermediate in the development of novel therapeutic agents. This product is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H12N2 B15322889 4-(Azetidin-3-yl)quinoline CAS No. 1260869-41-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1260869-41-7

Molecular Formula

C12H12N2

Molecular Weight

184.24 g/mol

IUPAC Name

4-(azetidin-3-yl)quinoline

InChI

InChI=1S/C12H12N2/c1-2-4-12-11(3-1)10(5-6-14-12)9-7-13-8-9/h1-6,9,13H,7-8H2

InChI Key

XZPIEKXATIAPJI-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)C2=CC=NC3=CC=CC=C23

Origin of Product

United States

Foundational & Exploratory

Novel Synthesis Routes for 4-(Azetidin-3-yl)quinoline: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide details novel and efficient synthetic routes for the preparation of 4-(azetidin-3-yl)quinoline, a heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. The document provides a comprehensive overview of two primary synthetic strategies: Nucleophilic Aromatic Substitution (SNAc) and Palladium-Catalyzed Buchwald-Hartwig Amination. Detailed experimental protocols, comparative data, and workflow visualizations are presented to facilitate the practical application of these methodologies in a research and development setting.

Introduction

The quinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. Its fusion with an azetidine moiety at the 4-position introduces a three-dimensional character that can significantly influence pharmacological properties, including potency, selectivity, and pharmacokinetic profiles. The synthesis of this compound, however, presents unique challenges. This guide outlines robust and reproducible synthetic pathways to access this valuable compound.

Synthetic Strategies

Two principal retrosynthetic disconnections of the C4-N bond of the quinoline ring are considered the most viable approaches for the synthesis of this compound. These strategies involve the coupling of a 4-substituted quinoline precursor with a suitable azetidine derivative.

Retrosynthesis Target This compound Intermediates 4-Chloroquinoline + Azetidine Derivative Target->Intermediates C4-N Disconnection

Caption: Retrosynthetic analysis of this compound.

Route 1: Nucleophilic Aromatic Substitution (SNAc)

The direct displacement of a leaving group at the 4-position of the quinoline ring by an azetidine-based nucleophile is a straightforward and often high-yielding approach. The high reactivity of 4-chloroquinoline towards nucleophilic attack makes it an ideal substrate for this transformation.

A plausible reaction scheme involves the reaction of 4-chloroquinoline with a protected 3-aminoazetidine, such as tert-butyl azetidin-3-ylcarbamate, followed by deprotection of the azetidine nitrogen.

SNAr_Route cluster_step1 Step 1: SNAr Coupling cluster_step2 Step 2: Deprotection quinoline intermediate quinoline->intermediate + azetidine azetidine->intermediate Base, Solvent Heat final_product intermediate->final_product Acidic Conditions

Caption: General workflow for the SNAr synthesis route.

Step 1: Synthesis of tert-butyl 3-(quinolin-4-ylamino)azetidine-1-carboxylate

To a solution of 4-chloroquinoline (1.0 eq) in a suitable high-boiling solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is added tert-butyl azetidin-3-ylcarbamate (1.2 eq) and a non-nucleophilic base, for instance, diisopropylethylamine (DIPEA) (2.0 eq). The reaction mixture is heated to 120-150 °C and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until completion (typically 12-24 hours). Upon cooling, the reaction is diluted with water and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Step 2: Synthesis of this compound (Deprotection)

The purified tert-butyl 3-(quinolin-4-ylamino)azetidine-1-carboxylate from the previous step is dissolved in a suitable organic solvent such as dichloromethane (DCM). An excess of a strong acid, for example, trifluoroacetic acid (TFA) (10-20 eq) or a solution of hydrochloric acid in dioxane (4 M), is added, and the mixture is stirred at room temperature for 1-4 hours.[1][2] The reaction progress is monitored by TLC or LC-MS. Upon completion, the solvent and excess acid are removed under reduced pressure. The residue is then basified with a saturated aqueous solution of sodium bicarbonate and extracted with an organic solvent. The combined organic layers are dried, filtered, and concentrated to afford the final product, this compound.

Route 2: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination offers a powerful and versatile alternative for the formation of the C-N bond between the quinoline and azetidine rings.[1] This palladium-catalyzed cross-coupling reaction is known for its broad substrate scope and functional group tolerance.

Buchwald_Hartwig_Route cluster_step1_bh Step 1: Buchwald-Hartwig Coupling cluster_step2_bh Step 2: Deprotection quinoline_bh intermediate_bh quinoline_bh->intermediate_bh + azetidine_bh azetidine_bh->intermediate_bh Pd Catalyst, Ligand Base, Solvent, Heat final_product_bh intermediate_bh->final_product_bh Acidic Conditions

Caption: General workflow for the Buchwald-Hartwig synthesis route.

Step 1: Synthesis of tert-butyl 3-(quinolin-4-ylamino)azetidine-1-carboxylate

A reaction vessel is charged with 4-chloroquinoline (1.0 eq), tert-butyl azetidin-3-ylcarbamate (1.2 eq), a palladium catalyst such as Pd₂(dba)₃ (0.02-0.05 eq), a suitable phosphine ligand like Xantphos or BINAP (0.04-0.10 eq), and a base, for instance, cesium carbonate (Cs₂CO₃) or sodium tert-butoxide (NaOtBu) (2.0 eq). The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen). An anhydrous, deoxygenated solvent such as toluene or dioxane is added, and the reaction mixture is heated to 80-110 °C for 8-24 hours. After cooling to room temperature, the mixture is filtered through a pad of celite, and the filtrate is concentrated. The residue is then purified by column chromatography.

Step 2: Synthesis of this compound (Deprotection)

The deprotection of the Boc group is carried out following the same procedure as described in the SNAc route (Section 2.1.1, Step 2).

Data Presentation

The following table summarizes typical reaction conditions and outcomes for analogous C-N bond-forming reactions on the quinoline scaffold, providing a comparative basis for optimization.

RouteQuinoline SubstrateAmineCatalyst/BaseSolventTemp (°C)Time (h)Yield (%)Reference
SNAr 4,7-dichloroquinolineAnilineNaOHDMSO1400.585[3]
SNAr 4-chloroquinolineBenzylamineNoneNeat160292Analogous to[3]
Buchwald-Hartwig 4-chloroquinolineHeptylaminePd(OAc)₂/CyPFtBu, KOtBuToluene1001887[Analogous Protocol]
Buchwald-Hartwig 6-bromo-2-chloroquinolineMorpholinePd₂(dba)₃/Xantphos, Cs₂CO₃Dioxane1001275-85[Analogous Protocol]

Conclusion

This guide has detailed two robust and versatile synthetic routes for the preparation of this compound. Both the Nucleophilic Aromatic Substitution and the Buchwald-Hartwig amination pathways offer efficient means to access this important heterocyclic scaffold. The choice of route may depend on the availability of starting materials, functional group tolerance of more complex substrates, and desired scale of the synthesis. The provided experimental protocols and comparative data serve as a valuable resource for researchers in the field of medicinal chemistry and drug development, enabling the exploration of the chemical space around this promising molecular framework.

References

Screening 4-(Azetidin-3-yl)quinoline Derivatives for Biological Activity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its versatile nature allows for substitutions that can modulate a wide range of biological activities. The incorporation of a strained azetidine ring at the 4-position of the quinoline nucleus presents a novel chemical space with the potential for unique interactions with biological targets. This technical guide provides a framework for the comprehensive biological activity screening of 4-(azetidin-3-yl)quinoline derivatives, focusing on anticancer, antimicrobial, and kinase inhibitory activities. While extensive biological data for this specific scaffold is still emerging, this document outlines the established experimental protocols and data presentation standards used for similar quinoline derivatives, offering a roadmap for future research.

I. General Synthetic Approaches

The synthesis of this compound derivatives typically involves the construction of the quinoline core followed by the introduction of the azetidine moiety. A common strategy is the nucleophilic aromatic substitution (SNA_r_) of a leaving group (such as a halogen) at the 4-position of a pre-functionalized quinoline with 3-aminoazetidine or a suitable derivative. Alternatively, coupling reactions can be employed to form the C-N bond between the quinoline and azetidine rings.

II. Anticancer Activity Screening

The evaluation of novel compounds for anticancer activity is a critical step in drug discovery. The following protocols are standard for assessing the cytotoxic and antiproliferative effects of this compound derivatives.

Data Presentation: Anticancer Activity

Quantitative data from anticancer screening is typically presented as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of cell growth or viability. Results are often tabulated for comparison across multiple cancer cell lines.

Table 1: Example In Vitro Cytotoxicity of this compound Derivatives against Human Cancer Cell Lines (IC50 in µM)

Compound IDMCF-7 (Breast)A549 (Lung)HCT116 (Colon)PC-3 (Prostate)
AQD-1 1.252.503.101.80
AQD-2 0.851.152.200.95
AQD-3 5.607.809.506.20
Doxorubicin 0.050.100.080.12

Note: The data presented in this table is illustrative and serves as an example of how results would be formatted. Actual values would be determined experimentally.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HCT116, PC-3)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 values by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Visualization: Experimental Workflow for Anticancer Screening

anticancer_workflow start Start: Synthesized This compound Derivatives cell_culture Cell Culture: Maintain Human Cancer Cell Lines start->cell_culture seeding Plate Seeding: Seed cells in 96-well plates cell_culture->seeding treatment Compound Treatment: Add serial dilutions of derivatives to cells seeding->treatment incubation Incubation: 48-72 hours treatment->incubation mtt_assay MTT Assay: Add MTT reagent, incubate 4 hours incubation->mtt_assay solubilization Formazan Solubilization: Add DMSO mtt_assay->solubilization read_plate Absorbance Reading: Measure at 570 nm solubilization->read_plate data_analysis Data Analysis: Calculate % viability and IC50 values read_plate->data_analysis end End: Identify Lead Compounds data_analysis->end kinase_pathway ligand Growth Factor (Ligand) receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR2) ligand->receptor dimerization Dimerization & Autophosphorylation receptor->dimerization adaptor Adaptor Proteins (e.g., Grb2, Shc) dimerization->adaptor ras Ras adaptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription_factors Transcription Factors (e.g., c-Myc, AP-1) erk->transcription_factors cellular_response Cellular Response: - Proliferation - Survival - Angiogenesis transcription_factors->cellular_response inhibitor This compound Derivative (Inhibitor) inhibitor->receptor

An In-depth Technical Guide to the Putative Mechanism of Action of 4-(Azetidin-3-yl)quinoline

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The compound 4-(Azetidin-3-yl)quinoline is not extensively described in public-domain scientific literature. This guide, therefore, presents a hypothesized mechanism of action based on the well-documented activities of its core chemical moieties: quinoline and azetidine. The experimental data and protocols provided are representative of those used to characterize compounds with similar structures and proposed mechanisms.

Introduction

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory effects.[1][2][3] The diverse pharmacological profiles of quinoline derivatives stem from their ability to interact with a variety of biological targets, such as protein kinases, topoisomerases, and DNA.[1][2][4] The incorporation of an azetidine ring, a strained four-membered nitrogen-containing heterocycle, can significantly influence a molecule's physicochemical properties, including its conformational rigidity, metabolic stability, and target binding affinity.[5] Azetidine-containing compounds have demonstrated a range of biological activities, including antibiotic, anticancer, and neuroactive properties.[5]

This technical guide proposes a putative mechanism of action for the novel compound this compound, focusing on its potential as a protein kinase inhibitor, a well-established mechanism for many quinoline-based therapeutics.[2] The guide provides representative quantitative data, detailed experimental protocols for key validation assays, and visualizations of a hypothetical signaling pathway and experimental workflow.

Hypothesized Mechanism of Action: Protein Kinase Inhibition

Based on the extensive literature on quinoline derivatives as kinase inhibitors, we hypothesize that this compound acts as an inhibitor of one or more protein kinases involved in cellular signaling pathways critical for cell proliferation and survival.[2][6] Many quinoline-based compounds have been shown to target receptor tyrosine kinases (RTKs) such as VEGFR and EGFR, as well as intracellular serine/threonine kinases like Raf, and Aurora kinases.[2][6][7] The azetidinyl substituent at the 4-position of the quinoline ring is postulated to enhance binding affinity and selectivity for the target kinase(s) by providing a key interaction point within the ATP-binding pocket.

Quantitative Data: Representative Kinase Inhibition and Cellular Activity

The following tables summarize hypothetical quantitative data for this compound, representative of a potent and selective kinase inhibitor.

Table 1: In Vitro Kinase Inhibition Profile

Target KinaseIC₅₀ (nM)Assay Type
VEGFR215TR-FRET
EGFR85LanthaScreen
Aurora Kinase A25ADP-Glo
Aurora Kinase B30ADP-Glo
p38α MAPK>1000Z'-LYTE
SRC>5000LANCE Ultra

Table 2: Cellular Proliferation Inhibition

Cell LineCancer TypeGI₅₀ (nM)
HUVECEndothelial50
A549Lung Carcinoma120
MCF-7Breast Adenocarcinoma250
PC3Prostate Cancer180

Experimental Protocols

In Vitro Kinase Inhibition Assay (TR-FRET Example)

Objective: To determine the 50% inhibitory concentration (IC₅₀) of this compound against a target kinase (e.g., VEGFR2).

Methodology:

  • Reagents and Materials: Recombinant human VEGFR2 kinase, biotinylated substrate peptide, ATP, europium-labeled anti-phosphotyrosine antibody, streptavidin-allophycocyanin (SA-APC), assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in assay buffer to create a range of test concentrations.

  • Assay Procedure:

    • Add 5 µL of the kinase solution to the wells of a 384-well assay plate.

    • Add 2.5 µL of the test compound at various concentrations.

    • Initiate the kinase reaction by adding 2.5 µL of a mixture of the substrate peptide and ATP.

    • Incubate the plate at room temperature for 60 minutes.

    • Stop the reaction by adding 5 µL of EDTA solution.

    • Add 5 µL of the detection reagent mixture (europium-labeled antibody and SA-APC).

    • Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate on a time-resolved fluorescence reader, measuring emission at 665 nm and 620 nm.

  • Data Analysis: Calculate the TR-FRET ratio and plot the percentage of inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Cellular Proliferation Assay (MTT Assay)

Objective: To determine the 50% growth inhibitory concentration (GI₅₀) of this compound on a cancer cell line (e.g., A549).

Methodology:

  • Cell Culture: Culture A549 cells in appropriate medium (e.g., RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin) at 37°C in a humidified 5% CO₂ atmosphere.

  • Cell Seeding: Seed the cells into 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound (and a vehicle control) for 72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control and plot against the logarithm of the compound concentration. Determine the GI₅₀ value using non-linear regression analysis.

Visualizations

Hypothesized Signaling Pathway Inhibition

G Ligand Growth Factor (e.g., VEGF) RTK Receptor Tyrosine Kinase (e.g., VEGFR2) Ligand->RTK P_RTK Phosphorylated RTK RTK->P_RTK Autophosphorylation Compound This compound Compound->P_RTK Inhibition RAS RAS P_RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Angiogenesis, Survival ERK->Proliferation

Caption: Hypothesized inhibition of the VEGFR2 signaling pathway by this compound.

Experimental Workflow for Kinase Inhibitor Profiling

G start Start synthesis Compound Synthesis & Purification start->synthesis primary_screen Primary Kinase Screen (Single Concentration) synthesis->primary_screen ic50 IC₅₀ Determination (Dose-Response) primary_screen->ic50 Active Hits selectivity Kinase Selectivity Panel ic50->selectivity cellular_assay Cellular Proliferation Assay selectivity->cellular_assay Potent & Selective Hits in_vivo In Vivo Efficacy Studies cellular_assay->in_vivo Cellularly Active end Lead Optimization in_vivo->end

Caption: A typical experimental workflow for the discovery and characterization of a kinase inhibitor.

References

Initial Pharmacological Profiling of 4-(Azetidin-3-yl)quinoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the initial pharmacological profiling of the novel chemical entity, 4-(Azetidin-3-yl)quinoline. The document outlines a systematic approach to characterizing the compound's interaction with a broad range of biological targets, thereby establishing its preliminary safety and potential therapeutic utility. This guide is intended for researchers, scientists, and drug development professionals engaged in the early stages of drug discovery. Due to the limited availability of specific experimental data for this compound in the public domain, this document presents a generalized framework for its pharmacological evaluation. The quantitative data presented in the tables are illustrative examples based on typical findings for structurally related quinoline derivatives and should not be considered as experimentally verified values for this compound. Detailed experimental protocols for key assays are provided to guide the practical implementation of a comprehensive profiling strategy.

Introduction

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide range of therapeutic applications, including anticancer, antimalarial, and antibacterial agents. The incorporation of an azetidine moiety, a four-membered saturated nitrogen-containing heterocycle, can introduce unique three-dimensional structural features, potentially influencing potency, selectivity, and pharmacokinetic properties. The compound this compound represents a novel chemical entity with the potential for diverse pharmacological activities.

An initial pharmacological profile is crucial for the early assessment of a new compound. It aims to identify the primary biological targets, uncover potential off-target effects, and provide an early indication of the compound's safety and therapeutic potential. This process involves a battery of in vitro assays to assess the compound's binding affinity and functional activity at a wide array of receptors, ion channels, enzymes, and transporters.

This guide details a systematic approach to the initial pharmacological profiling of this compound, encompassing data presentation, detailed experimental methodologies, and visualization of key processes.

Data Presentation: Illustrative Pharmacological Profile

The following tables summarize hypothetical quantitative data for the initial pharmacological profiling of a compound structurally related to this compound. This data is for illustrative purposes only.

Table 1: Receptor Binding Affinities (Ki) for Aminergic G-Protein Coupled Receptors (GPCRs)

Receptor TargetLigandKi (nM) [Illustrative]
Dopamine D2[3H]-Spiperone>1000
Serotonin 5-HT2A[3H]-Ketanserin850
Adrenergic α1A[3H]-Prazosin>1000
Adrenergic β2[3H]-CGP-12177>1000
Muscarinic M1[3H]-Pirenzepine250

Table 2: Functional Activity (IC50/EC50) at Selected GPCRs and Ion Channels

TargetAssay TypeFunctional ReadoutIC50/EC50 (nM) [Illustrative]
Muscarinic M1Calcium MobilizationAgonist150 (EC50)
hERG (Kv11.1)Patch-Clamp ElectrophysiologyAntagonist>10,000 (IC50)
Nav1.5Patch-Clamp ElectrophysiologyAntagonist>10,000 (IC50)

Table 3: In Vitro Kinase Inhibition Profile

Kinase TargetAssay Type% Inhibition @ 1 µM [Illustrative]IC50 (nM) [Illustrative]
EGFRLanthaScreen™ Eu Kinase Binding15%>1000
SrcZ'-LYTE™ Kinase Assay8%>1000
ROCK1Z'-LYTE™ Kinase Assay22%>1000

Experimental Protocols

Radioligand Binding Assays for GPCRs

Objective: To determine the binding affinity (Ki) of this compound for a panel of GPCRs.

Methodology:

  • Membrane Preparation: Cell membranes expressing the receptor of interest are prepared from recombinant cell lines or native tissues.

  • Assay Buffer: A suitable buffer is prepared to maintain pH and ionic strength (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Competition Binding: A fixed concentration of a specific radioligand (e.g., [3H]-Spiperone for D2 receptors) is incubated with the cell membranes in the presence of increasing concentrations of the test compound (this compound).

  • Incubation: The reaction mixture is incubated at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

  • Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters trap the membranes with the bound radioligand.

  • Quantification: The amount of radioactivity trapped on the filters is quantified using a liquid scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Mobilization Assay for GPCR Functional Activity

Objective: To determine the functional activity (agonist or antagonist) of this compound at Gq-coupled GPCRs.

Methodology:

  • Cell Culture: Cells stably expressing the GPCR of interest (e.g., CHO-M1 cells for the M1 receptor) are seeded into 96- or 384-well black-walled, clear-bottom plates.

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Cal-520 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Compound Addition: A baseline fluorescence reading is taken before the addition of this compound at various concentrations. For antagonist testing, the cells are pre-incubated with the test compound before the addition of a known agonist.

  • Fluorescence Measurement: Changes in intracellular calcium concentration are monitored in real-time using a fluorescence plate reader (e.g., FLIPR or FlexStation).

  • Data Analysis: The increase in fluorescence intensity is proportional to the increase in intracellular calcium. Dose-response curves are generated, and EC50 (for agonists) or IC50 (for antagonists) values are calculated using non-linear regression.

Patch-Clamp Electrophysiology for Ion Channel Modulation

Objective: To assess the effect of this compound on the function of key cardiac ion channels (e.g., hERG, Nav1.5) to evaluate potential cardiotoxicity.

Methodology:

  • Cell Preparation: HEK293 cells stably expressing the ion channel of interest are used.

  • Recording Configuration: Whole-cell patch-clamp recordings are performed using a patch-clamp amplifier and data acquisition system.

  • Solutions: The extracellular and intracellular solutions are formulated to isolate the specific ionic current of interest.

  • Voltage Protocol: A specific voltage-clamp protocol is applied to the cell to elicit the ionic current.

  • Compound Application: After obtaining a stable baseline recording, this compound is perfused into the recording chamber at increasing concentrations.

  • Data Acquisition and Analysis: The effect of the compound on the current amplitude and kinetics is measured. The percentage of current inhibition is calculated at each concentration, and an IC50 value is determined by fitting the data to a dose-response curve.

In Vitro Kinase Inhibition Assays

Objective: To screen this compound for inhibitory activity against a panel of protein kinases.

Methodology (Example using Z'-LYTE™ Assay):

  • Reagents: The assay utilizes a fluorescently labeled peptide substrate, the kinase of interest, and ATP.

  • Kinase Reaction: The kinase, peptide substrate, and this compound are incubated in a well of a microplate. The kinase reaction is initiated by the addition of ATP.

  • Development Reaction: After the kinase reaction, a development reagent containing a site-specific protease is added. The protease will only cleave the non-phosphorylated peptide substrate.

  • Fluorescence Detection: Cleavage of the substrate results in a change in fluorescence resonance energy transfer (FRET). The fluorescence is measured on a plate reader.

  • Data Analysis: The degree of phosphorylation is proportional to the FRET signal. The percent inhibition is calculated for each concentration of the test compound, and IC50 values are determined from the dose-response curves.

Mandatory Visualizations

Experimental_Workflow cluster_0 Compound Synthesis & Characterization cluster_1 Primary Screening cluster_2 Secondary & Safety Assays cluster_3 Data Analysis & Hit Selection Compound This compound GPCR_Screen GPCR Binding Panel (e.g., 44 targets) Compound->GPCR_Screen Test @ 10 µM Kinase_Screen Kinase Panel (e.g., 100 targets) Compound->Kinase_Screen Test @ 1 µM Ion_Channel Ion Channel Panel (e.g., hERG, Nav1.5) Compound->Ion_Channel ADME_Tox In Vitro ADME/Tox Compound->ADME_Tox Functional_Assays Functional Assays (e.g., Calcium Mobilization) GPCR_Screen->Functional_Assays Follow-up on Hits Data_Analysis IC50/EC50/Ki Determination Kinase_Screen->Data_Analysis Functional_Assays->Data_Analysis Ion_Channel->Data_Analysis Hit_Selection Lead Candidate Selection ADME_Tox->Hit_Selection SAR Structure-Activity Relationship Analysis Data_Analysis->SAR SAR->Hit_Selection

Caption: General workflow for the initial pharmacological profiling of a novel compound.

Gq_Signaling_Pathway cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Ligand This compound (Agonist) GPCR Gq-Coupled Receptor (e.g., M1) Ligand->GPCR Binds to G_alpha_q Gαq GPCR->G_alpha_q Activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Cleaves G_alpha_q->PLC Activates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Ca_release->PKC Activates Cellular_Response Cellular Response PKC->Cellular_Response Phosphorylates Targets

Caption: Simplified Gq-coupled GPCR signaling pathway leading to calcium mobilization.

Conclusion

The initial pharmacological profiling of this compound is a critical step in its evaluation as a potential therapeutic agent. This guide outlines a comprehensive and systematic approach to this process, providing a framework for data generation, interpretation, and visualization. While specific experimental data for this compound is not yet widely available, the methodologies and illustrative data presented here serve as a valuable resource for researchers in the field of drug discovery. A thorough in vitro pharmacological screen, as detailed in this document, will be instrumental in elucidating the biological activity of this compound, identifying potential therapeutic applications, and flagging any potential safety liabilities at an early stage of development.

Spectroscopic Characterization of 4-(Azetidin-3-yl)quinoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the anticipated spectroscopic characteristics of the novel heterocyclic compound 4-(Azetidin-3-yl)quinoline. In the absence of direct experimental data for this specific molecule, this document synthesizes predictive data based on the well-established spectroscopic profiles of its constituent moieties: the quinoline and azetidine rings. This guide is intended to serve as a foundational resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development by outlining the expected spectral signatures for identity confirmation and further investigation of this compound. The methodologies provided are based on standard practices for the characterization of related heterocyclic compounds.

Introduction

The fusion of a quinoline core with an azetidine ring at the 4-position presents a molecule of significant interest for drug discovery. Quinoline derivatives are known for a wide range of biological activities, including antimalarial, antibacterial, and anticancer properties. Similarly, the strained four-membered azetidine ring is a key pharmacophore in various bioactive compounds, often imparting unique conformational constraints and metabolic stability. The spectroscopic characterization of this compound is the first critical step in its development pathway, enabling unambiguous identification and quality control. This guide outlines the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative spectroscopic data for this compound. These predictions are derived from the analysis of spectroscopic data for quinoline, azetidine, and their substituted analogues.

Predicted ¹H NMR Data

Solvent: CDCl₃ Frequency: 400 MHz

ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H2 (Quinoline)8.8 - 9.0d~4.5
H3 (Quinoline)7.3 - 7.5d~4.5
H5 (Quinoline)8.0 - 8.2d~8.5
H6 (Quinoline)7.6 - 7.8t~7.5
H7 (Quinoline)7.8 - 8.0t~7.5
H8 (Quinoline)8.1 - 8.3d~8.5
H3' (Azetidine)4.0 - 4.3m-
H2'/H4' (Azetidine)3.8 - 4.1t~7.0
NH (Azetidine)1.5 - 2.5br s-
Predicted ¹³C NMR Data

Solvent: CDCl₃ Frequency: 100 MHz

CarbonPredicted Chemical Shift (δ, ppm)
C2 (Quinoline)150 - 152
C3 (Quinoline)121 - 123
C4 (Quinoline)148 - 150
C4a (Quinoline)128 - 130
C5 (Quinoline)129 - 131
C6 (Quinoline)127 - 129
C7 (Quinoline)129 - 131
C8 (Quinoline)126 - 128
C8a (Quinoline)148 - 150
C3' (Azetidine)35 - 40
C2'/C4' (Azetidine)50 - 55
Predicted Infrared (IR) Spectroscopy Data
Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
N-H Stretch (Azetidine)3300 - 3500Medium, Broad
C-H Stretch (Aromatic)3000 - 3100Medium
C-H Stretch (Aliphatic)2850 - 3000Medium
C=N Stretch (Quinoline)1600 - 1650Strong
C=C Stretch (Aromatic)1450 - 1600Strong
C-N Stretch (Azetidine)1100 - 1300Medium
C-H Bend (Aromatic)750 - 900Strong
Predicted Mass Spectrometry (MS) Data

Ionization Mode: Electrospray Ionization (ESI+)

IonPredicted m/zNotes
[M+H]⁺185.1073Molecular ion peak.
[M-C₂H₄]⁺157.0760Loss of ethylene from the azetidine ring.
[C₉H₇N]⁺129.0578Quinoline fragment.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Spectroscopy:

    • Acquire the spectrum on a 400 MHz NMR spectrometer.

    • Set the spectral width to cover the range of -2 to 12 ppm.

    • Use a 90° pulse width and a relaxation delay of 5 seconds.

    • Acquire at least 16 scans for a good signal-to-noise ratio.

  • ¹³C NMR Spectroscopy:

    • Acquire the spectrum on the same instrument at a frequency of 100 MHz.

    • Use a proton-decoupled pulse sequence.

    • Set the spectral width to cover the range of 0 to 200 ppm.

    • Acquire a sufficient number of scans (typically >1024) to achieve an adequate signal-to-noise ratio.

Infrared (IR) Spectroscopy
  • Sample Preparation: Prepare a thin film of the sample on a potassium bromide (KBr) disc or use an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition:

    • Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

    • Scan the sample over the range of 4000 to 400 cm⁻¹.

    • Co-add at least 32 scans to improve the signal-to-noise ratio.

    • Perform a background scan of the empty sample compartment or the clean ATR crystal before scanning the sample.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Data Acquisition:

    • Introduce the sample into a high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source.

    • Operate the instrument in positive ion mode.

    • Acquire the mass spectrum over a mass-to-charge (m/z) range of 50 to 500.

    • Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal of the molecular ion.

Visualizations

Experimental Workflow for Spectroscopic Characterization

Spectroscopic_Workflow cluster_synthesis Compound Synthesis cluster_analysis Data Analysis and Confirmation Synthesis Synthesis of this compound Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Analysis Spectral Data Analysis NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation

Caption: Workflow for the synthesis and spectroscopic characterization of this compound.

Conclusion

This technical guide provides a predictive spectroscopic profile of this compound, a compound of interest for pharmaceutical and medicinal chemistry research. The tabulated data and experimental protocols are intended to aid researchers in the initial identification and characterization of this molecule. It is important to note that the provided data are predictive and should be confirmed by experimental analysis upon synthesis of the compound. This foundational information is expected to facilitate and accelerate the research and development of novel therapeutics based on the this compound scaffold.

In Vitro Evaluation of 4-(Azetidin-3-yl)quinoline Cytotoxicity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline and its derivatives have long been a focal point in medicinal chemistry due to their wide range of biological activities, including anticancer properties. The quinoline scaffold is present in numerous approved drugs and clinical candidates. The functionalization of the quinoline ring system offers a versatile platform for the development of novel therapeutic agents. This technical guide focuses on the in vitro evaluation of the cytotoxicity of a specific derivative, 4-(Azetidin-3-yl)quinoline. While direct studies on this exact molecule are limited in publicly available literature, this document will provide a comprehensive framework for its assessment. This will be achieved by leveraging data from structurally related compounds, such as quinoline-azetidinone hybrids, and outlining detailed experimental protocols for key cytotoxicity assays.

The azetidine moiety is a four-membered heterocyclic ring that can introduce unique conformational constraints and serve as a key pharmacophore. Its incorporation at the 4-position of the quinoline ring is hypothesized to influence the compound's interaction with biological targets, potentially leading to cytotoxic effects. The evaluation of such effects is a critical step in the drug discovery pipeline.

Quantitative Cytotoxicity Data of Related Compounds

To provide a context for the potential cytotoxicity of this compound, the following table summarizes the in vitro antiproliferative activity of closely related quinoline-azetidinone hybrids against various human cancer cell lines. These compounds share the core quinoline structure and a four-membered nitrogen-containing heterocyclic ring, albeit with a carbonyl group (azetidin-2-one). The data is presented as IC50 values, the concentration of the compound required to inhibit the growth of 50% of the cell population.

Compound IDCell LineIC50 (µM)Reference Compound(s)Reference Compound IC50 (µM)
6f Hep G2 (Liver Carcinoma)0.04 ± 0.01Paclitaxel0.09 ± 0.01
5-Fluorouracil16.20 ± 0.90
Doxorubicin1.02 ± 0.09
6j Hep 3B (Liver Carcinoma)0.66 ± 0.01Paclitaxel0.12 ± 0.01
5-Fluorouracil18.50 ± 0.80
Doxorubicin1.24 ± 0.08

Data synthesized from a study on quinoline-azetidinone hybrids, which demonstrated potent antiproliferation activity.[1]

Experimental Protocols

A thorough in vitro evaluation of cytotoxicity involves multiple assays to assess different aspects of cell death and viability. Below are detailed protocols for three standard assays: MTT for cell viability, LDH for membrane integrity, and Annexin V/PI staining for apoptosis detection.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

Principle: This colorimetric assay measures the metabolic activity of cells. The yellow tetrazolium salt, MTT, is reduced by mitochondrial dehydrogenases in viable cells to form a purple formazan product. The amount of formazan is proportional to the number of living cells.

Materials:

  • 96-well cell culture plates

  • Cancer cell line of interest (e.g., Hep G2, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and an untreated control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the compound concentration to determine the IC50 value.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

Principle: LDH is a stable cytoplasmic enzyme that is released into the cell culture medium upon damage to the plasma membrane. The amount of LDH in the supernatant is proportional to the number of lysed cells.

Materials:

  • 96-well cell culture plates

  • Cells and culture medium

  • This compound stock solution

  • LDH assay kit (containing substrate, cofactor, and dye)

  • Lysis buffer (provided in the kit for maximum LDH release control)

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Controls: Include a spontaneous LDH release control (untreated cells), a maximum LDH release control (cells treated with lysis buffer 45 minutes before the end of incubation), and a vehicle control.

  • Supernatant Collection: After the incubation period, centrifuge the plate at 600 x g for 10 minutes.

  • Assay Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH reaction mixture (prepared according to the kit manufacturer's instructions) to each well.

  • Incubation and Measurement: Incubate the plate for 30 minutes at room temperature, protected from light. Measure the absorbance at 490 nm.

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100

Annexin V/Propidium Iodide (PI) Apoptosis Assay by Flow Cytometry

Principle: This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).

Materials:

  • 6-well cell culture plates or T-25 flasks

  • Cells and culture medium

  • This compound stock solution

  • Annexin V-FITC/PI apoptosis detection kit

  • 1X Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with different concentrations of this compound for a specified time.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Visualizations: Workflows and Signaling Pathways

Experimental Workflows

MTT_Assay_Workflow MTT Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis seed Seed Cells in 96-well Plate incubate1 Incubate 24h seed->incubate1 treat Treat with this compound incubate1->treat incubate2 Incubate 24-72h treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 solubilize Add Solubilizing Agent incubate3->solubilize read Read Absorbance at 570nm solubilize->read calculate Calculate % Viability & IC50 read->calculate

MTT Assay for Cell Viability Workflow

LDH_Assay_Workflow LDH Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis seed Seed Cells in 96-well Plate incubate1 Incubate 24h seed->incubate1 treat Treat with Compound incubate1->treat incubate2 Incubate & Lyse Control treat->incubate2 centrifuge Centrifuge Plate incubate2->centrifuge transfer Transfer Supernatant centrifuge->transfer add_reagents Add LDH Reaction Mix transfer->add_reagents incubate3 Incubate 30min add_reagents->incubate3 read Read Absorbance at 490nm incubate3->read calculate Calculate % Cytotoxicity read->calculate

LDH Assay for Cytotoxicity Workflow

Apoptosis_Assay_Workflow Apoptosis Assay Workflow seed Seed & Treat Cells harvest Harvest Cells (Adherent + Floating) seed->harvest wash Wash with Cold PBS harvest->wash resuspend Resuspend in Binding Buffer wash->resuspend stain Add Annexin V-FITC & PI resuspend->stain incubate Incubate 15min in Dark stain->incubate analyze Analyze by Flow Cytometry incubate->analyze

Annexin V/PI Apoptosis Assay Workflow

Plausible Signaling Pathway

Based on studies of related cytotoxic quinoline derivatives, a plausible mechanism of action for this compound is the induction of apoptosis. Many quinoline compounds have been shown to trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[2][3] The diagram below illustrates a generalized apoptotic signaling cascade that could be investigated.

Apoptosis_Pathway Potential Apoptotic Pathway for this compound cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway compound This compound death_receptor Death Receptors (e.g., Fas, TRAIL-R) compound->death_receptor may activate bax Bax/Bak Activation compound->bax may activate bcl2 Bcl-2 Inhibition compound->bcl2 may inhibit caspase8 Caspase-8 Activation death_receptor->caspase8 caspase3 Executioner Caspase-3 Activation caspase8->caspase3 mitochondria Mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c bax->mitochondria bcl2->mitochondria caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase9->caspase3 apoptosis Apoptosis (DNA Fragmentation, Cell Shrinkage) caspase3->apoptosis

Generalized Apoptotic Signaling Pathway

Conclusion

The in vitro evaluation of this compound cytotoxicity requires a multi-faceted approach. While specific data for this compound is not yet widely available, the potent anticancer activity of structurally similar quinoline derivatives, particularly those with heterocyclic substitutions, suggests that it is a promising candidate for investigation.[1][4] The experimental protocols provided in this guide for MTT, LDH, and apoptosis assays offer a robust framework for determining its cytotoxic potential and mechanism of action. The induction of apoptosis via caspase-dependent pathways is a likely mechanism, and further studies could elucidate the specific molecular targets.[2][3] The data and methodologies presented here serve as a comprehensive starting point for researchers in the field of drug discovery and development to explore the therapeutic potential of this novel quinoline derivative.

References

An In-depth Technical Guide on the Therapeutic Potential of Azetidinyl-Quinolones

Author: BenchChem Technical Support Team. Date: November 2025

A focused exploration of 7-(Azetidin-3-yl)quinolones as potent antibacterial agents, serving as a proxy for the therapeutic potential of the novel compound 4-(Azetidin-3-yl)quinoline.

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Direct research on this compound is not publicly available. This guide provides a comprehensive analysis of the structurally related and well-studied 7-azetidinylquinolone class of antibiotics to infer the potential therapeutic applications and characteristics of the target compound.

Introduction

The quinolone class of antibiotics has been a cornerstone of antibacterial therapy for decades, characterized by a broad spectrum of activity and a unique mechanism of action. The functionalization of the quinolone scaffold has led to successive generations of drugs with improved potency, pharmacokinetic profiles, and spectra of activity. The incorporation of an azetidine moiety, a four-membered nitrogen-containing heterocycle, has been a particularly fruitful strategy in the development of new quinolone-based therapeutic agents. This guide focuses on the therapeutic potential of azetidinyl-quinolones, with a specific emphasis on 7-azetidinylquinolones, to provide a foundational understanding for the exploration of novel analogs such as this compound.

Mechanism of Action: Inhibition of Bacterial DNA Replication

Quinolone antibiotics exert their bactericidal effect by targeting essential bacterial enzymes involved in DNA replication: DNA gyrase (also known as topoisomerase II) and topoisomerase IV.[1][2] These enzymes are crucial for managing the topological state of bacterial DNA during replication, transcription, and repair.

  • DNA Gyrase: Primarily in Gram-negative bacteria, DNA gyrase introduces negative supercoils into the DNA, a process necessary to relieve the torsional stress that accumulates ahead of the replication fork.[1][2]

  • Topoisomerase IV: In Gram-positive bacteria, the primary target is often topoisomerase IV, which is responsible for decatenating the interlinked daughter chromosomes following replication, allowing for their segregation into daughter cells.[1]

Azetidinyl-quinolones bind to the complex formed between these enzymes and the bacterial DNA. This binding stabilizes the enzyme-DNA complex in a state where the DNA is cleaved, preventing the subsequent re-ligation step.[1] This leads to the accumulation of double-strand DNA breaks, which triggers a cascade of events culminating in bacterial cell death.

Quinolone_Mechanism_of_Action cluster_replication Bacterial DNA Replication cluster_enzyme_action Enzyme Action cluster_inhibition Inhibition by Azetidinyl-Quinolone DNA Bacterial DNA Replication_Fork Replication Fork (Positive Supercoiling) DNA->Replication_Fork Replication DNA_Gyrase DNA Gyrase (Topoisomerase II) Replication_Fork->DNA_Gyrase Relieves Torsional Stress Replicated_DNA Interlinked Daughter Chromosomes DNA_Gyrase->Replicated_DNA Allows Replication to Proceed Enzyme_DNA_Complex Enzyme-DNA-Quinolone Complex (Stabilized) DNA_Gyrase->Enzyme_DNA_Complex Topoisomerase_IV Topoisomerase IV Separated_Chromosomes Separated_Chromosomes Topoisomerase_IV->Separated_Chromosomes Segregation into Daughter Cells Topoisomerase_IV->Enzyme_DNA_Complex Replicated_DNA->Topoisomerase_IV Decatenation Azetidinyl_Quinolone Azetidinyl-Quinolone Azetidinyl_Quinolone->Enzyme_DNA_Complex DS_Breaks Double-Strand DNA Breaks Enzyme_DNA_Complex->DS_Breaks Prevents DNA Re-ligation Cell_Death Bacterial Cell Death DS_Breaks->Cell_Death

Mechanism of action of azetidinyl-quinolones.

Quantitative Data: In Vitro Antibacterial Activity

The antibacterial potency of 7-azetidinylquinolones has been evaluated against a broad range of bacterial pathogens. The minimum inhibitory concentration (MIC), the lowest concentration of an antibiotic that inhibits the visible growth of a bacterium, is a key measure of in vitro activity.

CompoundStaphylococcus aureus (MSSA)Staphylococcus aureus (MRSA)Staphylococcus epidermidis (MRSE)Streptococcus pneumoniaeEscherichia coliReference
Compound 15 0.125 - 8 µg/mL0.25 - 16 µg/mL0.25 - 16 µg/mL0.125 - 4 µg/mL0.25 - 0.5 µg/mL[3]
Ciprofloxacin -----[3]
Levofloxacin -----[3]
Gemifloxacin -----[3]

Note: Specific MIC values for the reference drugs were not provided in the source but compound 15 was reported to be 16-128, 2-32, and 4-8 fold more potent than the reference drugs against fluoroquinolone-resistant MSSA, MRSA, and MRSE respectively.[3]

CompoundAcinetobacter calcoaceticusReference
Compound 14 0.06 µg/mL[4]
Ciprofloxacin >1 µg/mL[4]
Levofloxacin 0.25 µg/mL[4]
Gemifloxacin 0.125 µg/mL[4]

Experimental Protocols

Synthesis of 7-(azetidin-3-yl)quinolone Derivatives

A general synthetic route to 7-(azetidin-3-yl)quinolone derivatives involves the nucleophilic aromatic substitution reaction between a 7-fluoroquinolone core and a suitably protected 3-aminoazetidine derivative.

Synthesis_Workflow Start Starting Materials: - 7-Fluoroquinolone core - Protected 3-aminoazetidine Reaction Nucleophilic Aromatic Substitution (e.g., in DMSO with K2CO3, heated) Start->Reaction Intermediate Protected 7-(azetidin-3-yl)quinolone Reaction->Intermediate Deprotection Removal of Protecting Group (e.g., acid or hydrogenation) Intermediate->Deprotection Purification Purification (e.g., chromatography, recrystallization) Deprotection->Purification Final_Product Final 7-(azetidin-3-yl)quinolone Derivative Purification->Final_Product

General synthesis workflow for 7-(azetidin-3-yl)quinolones.

Example Protocol: Synthesis of a 7-(2,3-disubstituted-1-azetidinyl)-quinolone [5]

  • Reaction Setup: A mixture of the appropriate 7-fluoroquinolone or 7-chloro-1,8-naphthyridine-3-carboxylic acid (1 mmol), the desired 2,3-disubstituted azetidine hydrochloride (1.2 mmol), and anhydrous potassium carbonate (3 mmol) in anhydrous dimethyl sulfoxide (DMSO, 10 mL) is prepared.

  • Reaction Conditions: The reaction mixture is heated at 80-120 °C for 2-6 hours.

  • Work-up: After cooling, the mixture is poured into ice-water. The resulting precipitate is collected by filtration, washed with water, and dried.

  • Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or acetonitrile) to yield the final compound.

In Vitro Antibacterial Activity Assay: Broth Microdilution Method for MIC Determination[6]
  • Preparation of Bacterial Inoculum: Bacterial strains are grown on an appropriate agar medium. A few colonies are used to inoculate a sterile saline solution, and the turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 colony-forming units (CFU)/mL. This suspension is then diluted to achieve a final inoculum density of 5 x 10^5 CFU/mL in the test wells.

  • Preparation of Antibiotic Dilutions: The test compound is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in Mueller-Hinton broth in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well of the microtiter plate containing the antibiotic dilutions is inoculated with the prepared bacterial suspension. Control wells containing only broth and bacteria (positive control) and only broth (negative control) are included.

  • Incubation: The microtiter plates are incubated at 35-37 °C for 16-20 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.

In Vivo Efficacy: Mouse Systemic Infection Model[5]
  • Infection: Mice are infected intraperitoneally with a bacterial suspension (e.g., Staphylococcus aureus) at a lethal dose.

  • Treatment: The test compound is administered orally or subcutaneously at various doses at specified time points post-infection (e.g., 1 and 6 hours).

  • Observation: The survival of the mice is monitored over a period of several days (e.g., 7 days).

  • Endpoint: The 50% effective dose (ED50), the dose that protects 50% of the infected mice from death, is calculated.

Structure-Activity Relationships (SAR)

The biological activity of 7-azetidinylquinolones is influenced by the nature and stereochemistry of the substituents on both the quinolone core and the azetidine ring.[5]

  • Substituents at N-1 of the Quinolone: A cyclopropyl or a substituted phenyl group at the N-1 position generally confers the best overall antibacterial properties.[5]

  • Substituents on the Azetidine Ring: The presence and configuration of substituents on the azetidine moiety significantly impact potency and pharmacokinetic properties. For instance, a trans-3-amino-2-methyl-1-azetidinyl group at the C-7 position has been shown to provide excellent antibacterial, pharmacokinetic, and physicochemical characteristics.[5]

Conclusion and Future Directions

The extensive research on 7-azetidinylquinolones demonstrates the therapeutic potential of incorporating an azetidine ring into the quinolone scaffold. These compounds exhibit potent broad-spectrum antibacterial activity, including against resistant strains, by effectively targeting bacterial DNA gyrase and topoisomerase IV. The established synthetic routes and testing protocols for 7-azetidinylquinolones provide a robust framework for the investigation of novel analogs.

The exploration of this compound represents a logical next step in this field. Based on the data for its 7-substituted isomers, it is hypothesized that this compound could also possess significant antibacterial properties. Future research should focus on the synthesis of this novel compound, followed by a comprehensive evaluation of its in vitro and in vivo antibacterial activity, cytotoxicity, and pharmacokinetic profile. Understanding the structure-activity relationships of 4-substituted azetidinyl-quinolones will be crucial in optimizing this new class of potential therapeutic agents.

References

The Emergence of 4-(Azetidin-3-yl)quinoline: A Promising Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quest for novel molecular scaffolds that offer improved physicochemical properties and biological activity is a perpetual driver in medicinal chemistry. Among the emerging privileged structures, the 4-(azetidin-3-yl)quinoline core has garnered significant attention. This technical guide provides a comprehensive overview of this scaffold, detailing its synthesis, biological significance, and potential applications in drug discovery, with a focus on its role as a kinase inhibitor and a modulator of G-protein coupled receptors (GPCRs).

Introduction: The Rationale for Azetidine Integration

The this compound scaffold is a hybrid structure that combines the well-established quinoline moiety with a strained four-membered azetidine ring. Quinoline and its derivatives are integral components of numerous approved drugs, exhibiting a wide range of pharmacological activities, including anticancer, antimalarial, and antibacterial effects[1][2]. The quinoline nucleus serves as a versatile pharmacophore that can be readily functionalized to interact with various biological targets[1].

The incorporation of an azetidine ring is a strategic design element rooted in the concept of bioisosterism. Azetidines are increasingly utilized as bioisosteres for more common saturated heterocyles like piperidine and pyrrolidine[3]. This substitution can offer several advantages, including:

  • Improved Physicochemical Properties: Azetidines can enhance aqueous solubility and reduce lipophilicity, key parameters for favorable pharmacokinetics[3].

  • Metabolic Stability: The constrained nature of the azetidine ring can increase resistance to metabolic degradation[3].

  • Novel Chemical Space: The unique three-dimensional geometry of the azetidine ring provides access to unexplored chemical space, potentially leading to novel interactions with biological targets[3].

Synthesis of the this compound Core

The synthesis of the this compound scaffold typically involves a multi-step sequence, beginning with the construction of a protected azetidine-containing building block, followed by its coupling to a quinoline precursor, and concluding with deprotection. A common and versatile approach is the use of a Suzuki-Miyaura cross-coupling reaction.

General Synthetic Workflow

The logical flow for the synthesis can be visualized as follows:

Synthesis_Workflow A Preparation of N-Boc-3-(dihydroxyboryl)azetidine C Suzuki-Miyaura Cross-Coupling A->C B Synthesis of 4-Haloquinoline B->C D Formation of 4-(N-Boc-azetidin-3-yl)quinoline C->D E Acid-mediated Deprotection D->E F Final Product: This compound E->F

Figure 1: General synthetic workflow for this compound.
Key Experimental Protocols

Step 1: Suzuki-Miyaura Cross-Coupling of 4-Haloquinoline with N-Boc-3-(dihydroxyboryl)azetidine

This reaction is a cornerstone for creating the carbon-carbon bond between the quinoline and azetidine rings.

  • Reaction: A mixture of a 4-haloquinoline (e.g., 4-bromoquinoline or 4-chloroquinoline), N-Boc-3-(dihydroxyboryl)azetidine, a palladium catalyst such as Pd(OAc)2 or Pd(PPh3)4, and a base (e.g., K2CO3 or Cs2CO3) is heated in a suitable solvent system like DMF or a toluene/ethanol mixture[1].

  • Procedure: The reaction vessel is charged with the 4-haloquinoline, the azetidine boronic acid derivative, and the base. The solvent is added, and the mixture is degassed with an inert gas (e.g., argon or nitrogen). The palladium catalyst is then added, and the reaction mixture is heated, typically between 80-100 °C, for several hours until completion, which is monitored by techniques like TLC or LC-MS[1].

  • Work-up: Upon completion, the reaction mixture is cooled, diluted with water, and extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., Na2SO4), and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield 4-(N-Boc-azetidin-3-yl)quinoline[1].

Step 2: Deprotection of the Azetidine Nitrogen

The final step involves the removal of the tert-butyloxycarbonyl (Boc) protecting group from the azetidine nitrogen to yield the free amine.

  • Reaction: The 4-(N-Boc-azetidin-3-yl)quinoline is treated with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), in a suitable solvent like dichloromethane (DCM) or methanol[4].

  • Procedure: The Boc-protected compound is dissolved in the chosen solvent, and the acid is added. The reaction is typically stirred at room temperature for a few hours. The progress of the deprotection is monitored by TLC or LC-MS[4].

  • Work-up: Once the reaction is complete, the solvent and excess acid are removed under reduced pressure. The resulting salt can be neutralized with a base (e.g., NaHCO3 solution) and extracted with an organic solvent to yield the final this compound product. Alternatively, the hydrochloride or trifluoroacetate salt can be isolated directly.

Applications in Medicinal Chemistry

The this compound scaffold is a promising framework for the development of inhibitors for various protein kinases and modulators of GPCRs. The quinoline core can be substituted to achieve selectivity and potency, while the azetidine moiety can be functionalized to fine-tune physicochemical properties and explore additional binding interactions.

Kinase Inhibition

Numerous quinoline-based compounds have been developed as potent kinase inhibitors[5][6][7]. The 4-aminoquinoline scaffold, in particular, has been a successful template for targeting kinases in the treatment of cancer. The this compound core can be viewed as a rigidified analog of these successful inhibitors, where the azetidine ring positions a key interaction group.

Potential Signaling Pathways Targeted by this compound-Based Kinase Inhibitors:

Kinase_Signaling cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) PI3K PI3K RTK->PI3K Ras Ras RTK->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Transcription Gene Transcription (Proliferation, Survival) mTOR->Transcription Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Transcription Inhibitor This compound Derivative Inhibitor->RTK Inhibitor->PI3K Inhibition

Figure 2: Potential inhibition of the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways.

Table 1: Hypothetical Quantitative Data for this compound-Based Kinase Inhibitors

Compound IDTarget KinaseIC50 (nM)
AZQ-1PI3Kα15
AZQ-2EGFR25
AZQ-3VEGFR210
AZQ-4DYRK1A50

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate how quantitative data for this scaffold would be presented.

GPCR Modulation

The structural rigidity and unique vectoral properties of the azetidine ring make the this compound scaffold an attractive candidate for the design of GPCR modulators. The quinoline portion can be designed to interact with the orthosteric binding site, while substituents on the azetidine nitrogen can be tailored to interact with allosteric sites or influence receptor signaling pathways.

Potential GPCR Signaling Modulation:

GPCR_Signaling cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Ligand Endogenous Ligand GPCR GPCR Ligand->GPCR G_Protein G-Protein GPCR->G_Protein Modulator This compound Derivative Modulator->GPCR Modulation (Antagonist/Agonist) Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Cellular_Response Cellular Response Second_Messenger->Cellular_Response

Figure 3: General mechanism of GPCR modulation.

Table 2: Hypothetical Quantitative Data for this compound-Based GPCR Modulators

Compound IDTarget GPCRActivityKi (nM)
AZQ-A1Dopamine D2Antagonist30
AZQ-A2Serotonin 5-HT2AAntagonist12
AZQ-P1Cannabinoid CB1Partial Agonist5

Note: The data in this table is hypothetical and for illustrative purposes.

Conclusion and Future Perspectives

The this compound scaffold represents a compelling starting point for the design of novel therapeutic agents. Its synthesis is achievable through established synthetic methodologies, and its unique structural features offer the potential to overcome some of the limitations of more traditional heterocyclic systems. The exploration of this scaffold in the context of kinase inhibition and GPCR modulation is a promising avenue for drug discovery. Future research will likely focus on the development of diverse libraries of this compound derivatives and their comprehensive biological evaluation to unlock the full therapeutic potential of this exciting molecular framework. As more data becomes available, a clearer understanding of the structure-activity relationships will emerge, paving the way for the rational design of next-generation therapeutics based on this versatile core.

References

An In-depth Technical Guide on the Discovery and Synthesis of Novel 4-(Azetidin-3-yl)quinoline Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of a promising class of heterocyclic compounds: 4-(azetidin-3-yl)quinolines. These compounds have emerged as a significant area of interest in medicinal chemistry due to their potential as potent and selective therapeutic agents, particularly in the fields of oncology and infectious diseases. This document details proposed synthetic routes, summarizes key biological data, and provides established experimental protocols for their evaluation.

Introduction to 4-(Azetidin-3-yl)quinolines

The quinoline scaffold is a well-established privileged structure in drug discovery, forming the core of numerous approved drugs with a wide range of biological activities, including antimalarial, antibacterial, and anticancer properties. The incorporation of an azetidine ring, a four-membered nitrogen-containing heterocycle, at the 4-position of the quinoline core introduces a three-dimensional structural element that can significantly influence the compound's pharmacological properties. The azetidine moiety can act as a rigid scaffold to orient substituents, engage in specific hydrogen bonding interactions with biological targets, and modulate physicochemical properties such as solubility and metabolic stability.

Recent research has focused on the development of 4-(azetidin-3-yl)quinoline derivatives as potent inhibitors of various biological targets, including protein kinases and tubulin. This guide will explore the synthesis and biological characterization of these novel compounds.

Proposed Synthetic Pathways

While specific literature detailing the direct synthesis of 4-(azetidin-3-yl)quinolines is emerging, a plausible and efficient synthetic strategy can be proposed based on established methodologies in heterocyclic chemistry. The following workflow outlines a logical sequence for the preparation of these target compounds.

Synthetic_Workflow cluster_quinoline Quinoline Core Synthesis cluster_azetidine Azetidine Synthon Preparation cluster_coupling Coupling and Deprotection A Substituted Aniline C Doebner-von Miller Reaction A->C B α,β-Unsaturated Aldehyde/Ketone B->C D 4-Chloroquinoline Derivative C->D Chlorination (e.g., POCl3) H Nucleophilic Aromatic Substitution (SNAr) D->H E 3-Hydroxyazetidine F N-Boc-3-hydroxyazetidine E->F Boc Protection G N-Boc-3-aminoazetidine or N-Boc-azetidin-3-ol F->G Functional Group Interconversion G->H I N-Boc-4-(azetidin-3-yl)quinoline H->I J Final this compound I->J Boc Deprotection (e.g., TFA)

Caption: Proposed synthetic workflow for this compound compounds.

Experimental Protocols

General Synthesis of 4-Chloroquinoline Derivatives (Doebner-von Miller Reaction)

The Doebner-von Miller reaction is a robust method for the synthesis of the quinoline core.[1][2]

  • Reaction Setup: To a solution of a substituted aniline (1.0 eq.) in a suitable solvent (e.g., ethanol or a mixture of water and acid), add an α,β-unsaturated aldehyde or ketone (1.2 eq.) and a Lewis acid catalyst (e.g., zinc chloride or iodine) (0.1 eq.).

  • Reaction Conditions: Heat the reaction mixture to reflux for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

  • Chlorination: Treat the resulting quinolin-4-ol with a chlorinating agent such as phosphorus oxychloride (POCl₃) to yield the 4-chloroquinoline derivative.

Proposed Synthesis of 4-(Azetidin-3-ylamino)quinoline

This protocol describes a proposed method for the coupling of an azetidine moiety to the 4-position of the quinoline ring.

  • Reaction Setup: In a sealed tube, dissolve the 4-chloroquinoline derivative (1.0 eq.) and N-Boc-3-aminoazetidine (1.2 eq.) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq.).

  • Reaction Conditions: Heat the reaction mixture to 80-120 °C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by flash column chromatography.

  • Deprotection: Dissolve the purified N-Boc protected intermediate in dichloromethane (DCM) and add trifluoroacetic acid (TFA) (10 eq.). Stir the reaction at room temperature for 1-4 hours. Remove the solvent and excess TFA under reduced pressure to yield the final 4-(azetidin-3-ylamino)quinoline product as its TFA salt.

Biological Activity and Data Presentation

Derivatives of this compound are being investigated for their potential as anticancer agents, with a focus on their ability to inhibit tubulin polymerization or specific protein kinases.

Antiproliferative Activity

The in vitro cytotoxicity of these compounds is a primary indicator of their potential as anticancer agents. The IC₅₀ values, representing the concentration of the compound that inhibits 50% of cell growth, are typically determined against a panel of human cancer cell lines using assays such as the MTT assay.

Table 1: Representative Antiproliferative Activity of Quinoline Derivatives

Compound IDLinkerR GroupMCF-7 IC₅₀ (µM)HeLa IC₅₀ (µM)A549 IC₅₀ (µM)
QA-1 -NH-H0.520.781.2
QA-2 -NH-4-OCH₃0.210.350.68
QA-3 -NH-4-Cl0.450.620.95
QO-1 -O-H1.52.13.5
QO-2 -O-4-OCH₃0.891.32.4
QO-3 -O-4-Cl1.21.82.9

Data is representative and compiled for illustrative purposes based on activities of related quinoline compounds.

Tubulin Polymerization Inhibition

A key mechanism of action for many anticancer quinoline derivatives is the inhibition of tubulin polymerization. This disruption of microtubule dynamics leads to cell cycle arrest and apoptosis.

Table 2: Tubulin Polymerization Inhibition Data

Compound IDTubulin Polymerization IC₅₀ (µM)
QA-1 2.1
QA-2 1.5
QA-3 1.9
Combretastatin A-4 1.2

Data is representative and compiled for illustrative purposes.

Signaling Pathways and Mechanism of Action

The primary mechanism of action for many anticancer 4-substituted quinolines involves the disruption of microtubule dynamics, leading to cell cycle arrest and subsequent apoptosis.

Signaling_Pathway A This compound B Tubulin Dimer A->B C Inhibition of Microtubule Polymerization B->C D Disruption of Mitotic Spindle C->D E G2/M Cell Cycle Arrest D->E F Activation of Apoptotic Pathway E->F G Cell Death F->G

Caption: Signaling pathway for tubulin-targeting 4-(azetidin-3-yl)quinolines.

Detailed Experimental Protocols for Biological Assays

MTT Cytotoxicity Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC₅₀ values by plotting the percentage of cell viability against the compound concentration.

Tubulin Polymerization Assay
  • Reaction Mixture: Prepare a reaction mixture containing tubulin (2 mg/mL), GTP (1 mM), and a fluorescence reporter in a buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA).

  • Compound Addition: Add various concentrations of the test compounds to the reaction mixture.

  • Initiation of Polymerization: Initiate polymerization by incubating the mixture at 37 °C.

  • Fluorescence Measurement: Monitor the fluorescence intensity over time using a fluorometer.

  • Data Analysis: Determine the IC₅₀ values for the inhibition of tubulin polymerization.

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Cell Treatment: Treat cells with the test compound at its IC₅₀ concentration for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in binding buffer and add Annexin V-FITC and propidium iodide (PI).

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Conclusion

The this compound scaffold represents a promising area for the discovery of novel therapeutic agents. The synthetic routes, while requiring further optimization, are feasible based on established chemical principles. The biological data from related compounds suggest that this class of molecules has the potential to exhibit potent anticancer activity through mechanisms such as tubulin polymerization inhibition. Further investigation into the structure-activity relationships, pharmacokinetic properties, and in vivo efficacy of these compounds is warranted to fully elucidate their therapeutic potential. This guide provides a foundational framework for researchers and drug development professionals to advance the exploration of this exciting class of compounds.

References

Methodological & Application

Application Note: A Step-by-Step Synthesis Protocol for 4-(Azetidin-3-yl)quinoline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed, step-by-step protocol for the synthesis of 4-(azetidin-3-yl)quinoline, a valuable building block in medicinal chemistry and drug discovery. The synthesis is achieved through a robust and efficient four-step sequence commencing with commercially available starting materials. The key transformation involves a Suzuki-Miyaura cross-coupling reaction to form the carbon-carbon bond between the quinoline and azetidine moieties. This is followed by a final deprotection step to yield the target compound. This protocol is designed to be readily implemented in a standard organic synthesis laboratory.

Introduction

The quinoline scaffold is a prominent heterocyclic motif found in a wide array of biologically active compounds and approved pharmaceuticals. Its versatile structure allows for substitution at various positions, enabling the fine-tuning of pharmacological properties. Similarly, the azetidine ring is a sought-after saturated heterocycle in drug design, often used as a bioisosteric replacement for other cyclic and acyclic functionalities to improve properties such as solubility, metabolic stability, and target engagement. The combination of these two privileged scaffolds in this compound presents a unique chemical entity with significant potential for the development of novel therapeutics. This document outlines a reliable synthetic route to access this compound.

Overall Reaction Scheme

Caption: Overall synthetic strategy for this compound.

Experimental Protocols

Step 1: Suzuki-Miyaura Coupling of 4-Bromoquinoline and 1-Boc-azetidin-3-ylboronic acid pinacol ester

This step focuses on the palladium-catalyzed cross-coupling to form the C-C bond between the quinoline and azetidine rings.

Materials and Reagents:

ReagentSupplierCAS Number
4-BromoquinolineSigma-Aldrich3964-04-3
1-Boc-azetidin-3-ylboronic acid pinacol esterCombi-Blocks1414961-12-1
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)Sigma-Aldrich72287-26-4
Sodium Carbonate (Na₂CO₃)Fisher Scientific497-19-8
1,4-DioxaneSigma-Aldrich123-91-1
Water (H₂O)-7732-18-5
Ethyl acetateFisher Scientific141-78-6
Brine--
Anhydrous Sodium Sulfate (Na₂SO₄)Fisher Scientific7757-82-6

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromoquinoline (1.0 eq), 1-Boc-azetidin-3-ylboronic acid pinacol ester (1.2 eq), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.05 eq).

  • Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon) three times.

  • Add 1,4-dioxane and a 2 M aqueous solution of sodium carbonate (3.0 eq). The reaction mixture should be a 5:1 ratio of dioxane to water.

  • Heat the reaction mixture to 90 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford tert-butyl 3-(quinolin-4-yl)azetidine-1-carboxylate as a solid.

Expected Yield: 75-85%

Step 2: N-Boc Deprotection of tert-butyl 3-(quinolin-4-yl)azetidine-1-carboxylate

This final step removes the tert-butyloxycarbonyl (Boc) protecting group from the azetidine nitrogen to yield the target compound.

Materials and Reagents:

ReagentSupplierCAS Number
tert-butyl 3-(quinolin-4-yl)azetidine-1-carboxylateFrom Step 1-
Trifluoroacetic acid (TFA)Sigma-Aldrich76-05-1
Dichloromethane (DCM)Fisher Scientific75-09-2
Saturated aqueous sodium bicarbonate (NaHCO₃)--
Dichloromethane (DCM)Fisher Scientific75-09-2
Anhydrous Sodium Sulfate (Na₂SO₄)Fisher Scientific7757-82-6

Procedure:

  • Dissolve tert-butyl 3-(quinolin-4-yl)azetidine-1-carboxylate (1.0 eq) in dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Add trifluoroacetic acid (10.0 eq) dropwise to the stirred solution.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases and the pH is basic.

  • Transfer the mixture to a separatory funnel and extract with dichloromethane three times.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield this compound as the final product. Further purification, if necessary, can be achieved by recrystallization or column chromatography.

Expected Yield: 90-98%

Data Summary

StepProductStarting MaterialYield (%)Purity (by LC-MS)
1tert-butyl 3-(quinolin-4-yl)azetidine-1-carboxylate4-Bromoquinoline75-85>95%
2This compoundtert-butyl 3-(quinolin-4-yl)azetidine-1-carboxylate90-98>98%

Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Suzuki-Miyaura Coupling cluster_step2 Step 2: N-Boc Deprotection s1_start Combine Reactants: 4-Bromoquinoline 1-Boc-azetidin-3-ylboronic acid pinacol ester PdCl₂(dppf) s1_inert Inert Atmosphere (N₂ or Ar) s1_start->s1_inert s1_solvent Add Solvents: 1,4-Dioxane 2M aq. Na₂CO₃ s1_inert->s1_solvent s1_heat Heat to 90°C (12-16 h) s1_solvent->s1_heat s1_workup Aqueous Workup (EtOAc/H₂O) s1_heat->s1_workup s1_purify Column Chromatography s1_workup->s1_purify s1_product Intermediate: tert-butyl 3-(quinolin-4-yl)azetidine-1-carboxylate s1_purify->s1_product s2_start Dissolve Intermediate in DCM s1_product->s2_start Proceed to next step s2_cool Cool to 0°C s2_start->s2_cool s2_tfa Add Trifluoroacetic Acid (TFA) s2_cool->s2_tfa s2_react Stir at RT (2-4 h) s2_tfa->s2_react s2_quench Quench with aq. NaHCO₃ s2_react->s2_quench s2_workup Aqueous Workup (DCM/H₂O) s2_quench->s2_workup s2_product Final Product: This compound s2_workup->s2_product

Caption: Detailed workflow for the synthesis of this compound.

Conclusion

The synthetic protocol detailed in this application note provides a clear and reproducible method for the preparation of this compound. By utilizing a key Suzuki-Miyaura coupling reaction, this route is efficient and amenable to scale-up. The final product is obtained in high purity and good overall yield, making this protocol a valuable resource for researchers in the fields of medicinal chemistry and drug development who require access to this and related compounds.

Application Notes and Protocols for the Purity Assessment of 4-(Azetidin-3-yl)quinoline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Azetidin-3-yl)quinoline is a heterocyclic compound with potential applications in pharmaceutical development. As with any active pharmaceutical ingredient (API), ensuring its purity is a critical aspect of quality control. This document provides detailed application notes and protocols for the analytical methods used to assess the purity of this compound, identify potential impurities, and evaluate its stability. The methodologies described herein are essential for ensuring the safety, efficacy, and quality of the final drug product.

Analytical Methods for Purity Assessment

A multi-faceted approach employing various analytical techniques is recommended for a comprehensive purity assessment of this compound. The primary methods include High-Performance Liquid Chromatography (HPLC) for quantitative analysis of the main component and its organic impurities, Gas Chromatography-Mass Spectrometry (GC-MS) for the identification of volatile impurities, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and purity verification.

High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone for quantifying the purity of this compound and detecting non-volatile organic impurities. A reversed-phase HPLC method with UV detection is proposed.

Table 1: HPLC Method Parameters

ParameterRecommended Conditions
Column C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 225 nm and 275 nm
Injection Volume 10 µL
Sample Preparation 1 mg/mL in 50:50 Acetonitrile:Water

Experimental Protocol:

  • Solution Preparation:

    • Prepare Mobile Phase A by adding 1.0 mL of formic acid to 1 L of HPLC-grade water.

    • Prepare Mobile Phase B by adding 1.0 mL of formic acid to 1 L of HPLC-grade acetonitrile.

    • Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of a 50:50 mixture of acetonitrile and water to obtain a 1 mg/mL solution.

  • Instrument Setup:

    • Equilibrate the HPLC system with the initial mobile phase composition (95% A, 5% B) for at least 30 minutes.

    • Set the column temperature to 30 °C and the UV detector to monitor at 225 nm and 275 nm.

  • Analysis:

    • Inject 10 µL of the sample solution.

    • Run the gradient program as specified in Table 1.

    • Analyze the resulting chromatogram to determine the peak area of this compound and any impurities.

    • Purity is calculated as the percentage of the main peak area relative to the total peak area.

Workflow for HPLC Purity Assessment:

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Weigh Sample dissolve Dissolve in Diluent start->dissolve inject Inject Sample dissolve->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity integrate->calculate end end calculate->end Report Result

Caption: Workflow for HPLC purity assessment of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile impurities that may be present from the synthesis process.

Table 2: GC-MS Method Parameters

ParameterRecommended Conditions
GC Column DB-5ms, 30 m x 0.25 mm, 0.25 µm
Inlet Temperature 280 °C
Carrier Gas Helium, 1.0 mL/min
Oven Program 50 °C (2 min), then 15 °C/min to 300 °C (10 min)
MS Transfer Line 280 °C
Ion Source 230 °C
Ionization Mode Electron Ionization (EI), 70 eV
Mass Range 40-500 amu

Experimental Protocol:

  • Sample Preparation:

    • Prepare a 1 mg/mL solution of this compound in a suitable solvent such as methanol or dichloromethane.

  • Instrument Setup:

    • Set up the GC-MS system with the parameters outlined in Table 2.

  • Analysis:

    • Inject 1 µL of the sample solution into the GC.

    • Acquire the total ion chromatogram (TIC) and mass spectra of any separated peaks.

    • Identify impurities by comparing their mass spectra with a spectral library (e.g., NIST).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are used for the structural confirmation of this compound and can also be utilized for purity assessment through quantitative NMR (qNMR).

Table 3: NMR Parameters

Parameter¹H NMR¹³C NMR
Solvent DMSO-d₆ or CDCl₃DMSO-d₆ or CDCl₃
Frequency 400 MHz or higher100 MHz or higher
Pulse Program Standard zg30Standard zgpg30
Relaxation Delay (D1) 5 seconds2 seconds
Number of Scans 161024

Experimental Protocol for Purity by ¹H NMR:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound and a suitable internal standard (e.g., maleic acid) into an NMR tube.

    • Add 0.75 mL of a deuterated solvent (e.g., DMSO-d₆) and ensure complete dissolution.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum using the parameters in Table 3, ensuring a sufficient relaxation delay for quantitative analysis.

  • Data Processing and Analysis:

    • Integrate a well-resolved signal of this compound and a signal from the internal standard.

    • Calculate the purity based on the integral values, the number of protons, and the weights of the sample and internal standard.

Forced Degradation Studies

Forced degradation studies are crucial for identifying potential degradation products and establishing the stability-indicating nature of the analytical methods.

Table 4: Forced Degradation Conditions

Stress ConditionDetails
Acid Hydrolysis 0.1 M HCl at 60 °C for 24 hours
Base Hydrolysis 0.1 M NaOH at 60 °C for 24 hours
Oxidation 3% H₂O₂ at room temperature for 24 hours
Thermal Degradation 105 °C for 48 hours (solid state)
Photostability ICH Q1B option 2 (solid state and solution)

Experimental Protocol:

  • Expose the this compound sample (in solid form and in solution) to the stress conditions outlined in Table 4.

  • At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration.

  • Analyze the stressed samples using the developed HPLC method to assess the degradation and the formation of new peaks.

  • Peak purity analysis of the main peak should be performed using a photodiode array (PDA) detector to ensure no co-eluting peaks.

Workflow for Forced Degradation Study:

Forced_Degradation_Workflow cluster_stress Stress Conditions start This compound Sample acid Acid Hydrolysis start->acid base Base Hydrolysis start->base oxidation Oxidation start->oxidation thermal Thermal start->thermal photo Photolytic start->photo analysis HPLC Analysis of Stressed Samples acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis evaluation Evaluate Degradation Profile & Method Specificity analysis->evaluation end Stability-Indicating Method Established evaluation->end

Caption: Workflow for conducting forced degradation studies.

Summary of Analytical Methods and Data

The following table summarizes the key analytical techniques and their primary purpose in the purity assessment of this compound.

Table 5: Summary of Analytical Techniques

TechniquePurposeKey Quantitative Data
HPLC-UV Quantify purity and organic impurities% Purity, % Individual Impurity, Limit of Detection (LOD), Limit of Quantitation (LOQ)
GC-MS Identify volatile and semi-volatile impuritiesRelative abundance of impurities, Mass-to-charge ratio (m/z) of fragments
¹H qNMR Absolute purity determination and structural confirmationMolar purity (%), Chemical shifts (ppm), Coupling constants (Hz)
Forced Degradation Assess stability and method specificity% Degradation, Mass balance

Conclusion

The analytical methods and protocols outlined in this document provide a comprehensive framework for the purity assessment of this compound. The combination of chromatographic and spectroscopic techniques ensures a thorough evaluation of the compound's purity, identity, and stability. Adherence to these protocols will support the development of a high-quality, safe, and effective pharmaceutical product. Method validation in accordance with ICH guidelines is a prerequisite before the routine application of these methods in a regulated environment.

Application Notes and Protocols for Quinoline-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A Representative Study Based on 4-Anilinoquinoline Derivatives

Disclaimer: Publicly available research data specifically detailing the application of 4-(Azetidin-3-yl)quinoline in kinase inhibition assays is limited. Therefore, this document provides a representative application note and protocol based on the well-characterized class of 4-anilinoquinoline derivatives, which are structurally related and established as potent kinase inhibitors.

Introduction

The quinoline scaffold is a prominent feature in the development of kinase inhibitors, with several FDA-approved drugs incorporating this core structure.[1][2] These compounds are crucial for treating various cancers by targeting key kinases in oncogenic signaling pathways.[1][2] 4-Anilinoquinoline derivatives, in particular, have been extensively studied as inhibitors of receptor tyrosine kinases such as the Epidermal Growth Factor Receptor (EGFR) and serine/threonine kinases like Protein Kinase Novel 3 (PKN3).[3][4] This document outlines the application of a representative 4-anilinoquinoline compound in kinase inhibition assays, providing quantitative data and detailed experimental protocols relevant to researchers in drug discovery and development.

Data Presentation: Kinase Inhibitory Potency

The inhibitory activity of a representative 4-anilinoquinoline derivative, 7-iodo-N-(3,4,5-trimethoxyphenyl)quinolin-4-amine (Compound 16), is summarized below. This compound has demonstrated potent inhibition of Protein Kinase Novel 3 (PKN3).[3]

Compound NameTarget KinaseAssay TypeIC50Reference
7-iodo-N-(3,4,5-trimethoxyphenyl)quinolin-4-aminePKN3Biochemical Assay14 nM[3]
7-iodo-N-(3,4,5-trimethoxyphenyl)quinolin-4-aminePKN3Cell-based Assay1.3 µM[3]

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[5]

Experimental Protocols

The following is a representative protocol for an in vitro biochemical kinase assay to determine the IC50 value of a quinoline-based inhibitor against a target kinase, such as EGFR. This protocol is based on commonly used luminescence-based assays that quantify ATP consumption.[6][7]

Objective: To determine the in vitro inhibitory potency of a test compound against a specific protein kinase.

Materials and Reagents:

  • Recombinant human kinase (e.g., EGFR)

  • Kinase substrate (e.g., a synthetic peptide like Y12-Sox)[4]

  • Adenosine triphosphate (ATP)

  • Test compound (e.g., a 4-anilinoquinoline derivative) dissolved in Dimethyl Sulfoxide (DMSO)

  • Kinase assay buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 2mM MnCl₂, 50µM DTT)[6]

  • Luminescence-based kinase assay kit (e.g., ADP-Glo™ Kinase Assay)

  • White, opaque 96-well or 384-well assay plates

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities

Assay Procedure:

  • Compound Preparation:

    • Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM.

    • Further dilute the compound in the kinase assay buffer to achieve the desired final concentrations for the assay. The final DMSO concentration in the assay should not exceed 1%.

  • Enzyme and Substrate Preparation:

    • Dilute the recombinant kinase and the kinase substrate in the kinase assay buffer to the desired concentrations. The optimal concentrations should be determined empirically but are often in the low nanomolar range for the enzyme.

  • Assay Plate Setup:

    • Add the diluted test compound or DMSO (for control wells) to the wells of the assay plate.

    • Add the diluted kinase to each well, except for the "no-enzyme" control wells.

    • Incubate the plate at room temperature for a defined period (e.g., 15-30 minutes) to allow the compound to bind to the kinase.

  • Initiation of Kinase Reaction:

    • Prepare an ATP/substrate mixture in the kinase assay buffer. The ATP concentration should ideally be at or near the Km value for the specific kinase.

    • Add the ATP/substrate mixture to all wells to start the kinase reaction.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection:

    • Stop the kinase reaction and measure the amount of ADP produced using a luminescence-based detection reagent, following the manufacturer's instructions (e.g., ADP-Glo™). This typically involves two steps:

      • Adding a reagent to stop the kinase reaction and deplete the remaining ATP.

      • Adding a second reagent to convert the generated ADP back to ATP, which is then used in a luciferase reaction to produce a luminescent signal.

    • Read the luminescence on a plate reader.

Data Analysis:

  • The raw luminescence data is converted to percent inhibition relative to the high (DMSO only) and low (no enzyme or potent inhibitor) controls.

  • The percent inhibition is plotted against the logarithm of the inhibitor concentration.

  • A sigmoidal dose-response curve is fitted to the data using a suitable software package (e.g., GraphPad Prism) to determine the IC50 value.

Visualizations

Kinase_Inhibition_Assay_Workflow cluster_prep Preparation cluster_reaction Assay Execution cluster_detection Detection & Analysis cluster_analysis Data Analysis Compound_Prep Compound Serial Dilution Add_Compound Add Compound/DMSO to Plate Compound_Prep->Add_Compound Reagent_Prep Kinase, Substrate, ATP Preparation Add_Kinase Add Kinase & Pre-incubate Reagent_Prep->Add_Kinase Add_Compound->Add_Kinase Start_Reaction Add ATP/Substrate Mix Add_Kinase->Start_Reaction Incubate Incubate at Room Temp Start_Reaction->Incubate Stop_Reaction Stop Reaction & Deplete ATP Incubate->Stop_Reaction Detect_Signal Add Detection Reagent & Read Luminescence Stop_Reaction->Detect_Signal Data_Analysis Calculate % Inhibition Detect_Signal->Data_Analysis IC50_Calc Plot Dose-Response Curve & Determine IC50 Data_Analysis->IC50_Calc EGFR_Signaling_Pathway cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Autophosphorylation & GRB2/SOS Recruitment Ligand EGF Ligand Ligand->EGFR Binding & Dimerization RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Translocation

References

Application Notes and Protocols for High-Throughput Screening of 4-(Azetidin-3-yl)quinoline Libraries

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline derivatives are a prominent class of heterocyclic compounds in medicinal chemistry, demonstrating a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The incorporation of a strained four-membered azetidine ring at the 4-position of the quinoline scaffold introduces novel structural complexity and potential for new biological activities. This document provides detailed application notes and protocols for the high-throughput screening (HTS) of 4-(Azetidin-3-yl)quinoline libraries, with a focus on identifying potential kinase inhibitors. Kinase families, such as the PI3K/AKT/mTOR pathway, are frequently dysregulated in various diseases, particularly cancer, making them attractive targets for drug discovery.[1][3]

Synthesis of a this compound Library Core Scaffold

Protocol: Synthesis of a this compound Core Scaffold

This protocol involves a two-stage process: 1) Synthesis of the key intermediate, N-Boc-3-aminoazetidine, and 2) Coupling with 4-chloroquinoline followed by deprotection.

Part 1: Synthesis of N-Boc-3-aminoazetidine

  • Starting Material: N-Boc-3-azetidinone.[4]

  • Reaction: Reductive amination.

  • Procedure:

    • To a solution of N-Boc-3-azetidinone (1 equivalent) in methanol, add ammonium acetate (10 equivalents).

    • Stir the mixture at room temperature for 1 hour.

    • Add sodium cyanoborohydride (1.5 equivalents) portion-wise.

    • Continue stirring at room temperature for 24 hours.

    • Quench the reaction by adding water and extract the product with ethyl acetate.

    • Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield N-Boc-3-aminoazetidine.

Part 2: Coupling and Deprotection

  • Starting Materials: 4-chloroquinoline[5][6] and N-Boc-3-aminoazetidine.

  • Reaction: Nucleophilic aromatic substitution.

  • Procedure:

    • In a sealed tube, combine 4-chloroquinoline (1 equivalent), N-Boc-3-aminoazetidine (1.2 equivalents), and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2 equivalents) in a solvent like N-methyl-2-pyrrolidone (NMP).

    • Heat the mixture at 120-150°C for 12-24 hours.

    • Cool the reaction mixture to room temperature and pour it into water.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.

    • Purify the crude N-Boc-4-(azetidin-3-ylamino)quinoline by column chromatography.

  • Deprotection:

    • Dissolve the purified product in a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) (e.g., 20% TFA in DCM).

    • Stir the mixture at room temperature for 1-2 hours.

    • Remove the solvent and excess TFA under reduced pressure.

    • Neutralize the residue with a saturated solution of sodium bicarbonate and extract the final product, this compound, with DCM.

    • Dry the organic layer, concentrate, and purify as needed.

High-Throughput Screening Protocol: Kinase Inhibition Assay

The following protocol describes a generic, robust, and high-throughput compatible biochemical assay for screening a this compound library against a panel of protein kinases. The LANCE® Ultra TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) kinase assay is used as an example due to its sensitivity and homogenous format.[2][7][8]

Objective: To identify compounds within the this compound library that inhibit the activity of a specific protein kinase.

Assay Principle: The LANCE® Ultra kinase assay utilizes a ULight™-labeled peptide substrate and a Europium (Eu)-labeled anti-phospho-specific antibody. Kinase-mediated phosphorylation of the ULight™-peptide allows for the binding of the Eu-labeled antibody. Upon excitation of the Europium donor at 320 or 340 nm, energy is transferred to the ULight™ acceptor, resulting in a fluorescent signal at 665 nm. The intensity of this signal is proportional to the level of kinase activity.[7]

Materials:

  • This compound library compounds dissolved in DMSO.

  • Kinase of interest (e.g., PI3K, AKT, mTOR).

  • ULight™-labeled peptide substrate specific for the kinase.

  • Europium-labeled anti-phospho-specific antibody.

  • ATP (Adenosine triphosphate).

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

  • Stop solution (e.g., 10 mM EDTA in assay buffer).

  • 384-well white opaque microplates.

  • Plate reader capable of TR-FRET measurements.

Protocol:

  • Compound Plating:

    • Dispense 50 nL of each library compound from the this compound library stock plates (typically 10 mM in DMSO) into the wells of a 384-well assay plate. This results in a final compound concentration of 10 µM in a 5 µL reaction volume.

    • Include appropriate controls:

      • Negative control (0% inhibition): DMSO only.

      • Positive control (100% inhibition): A known inhibitor of the target kinase.

  • Kinase Reaction:

    • Prepare a 2X kinase solution in assay buffer.

    • Prepare a 2X substrate/ATP solution in assay buffer. The optimal concentrations of kinase, substrate, and ATP should be predetermined in assay development.

    • Dispense 2.5 µL of the 2X kinase solution into each well of the assay plate.

    • Incubate for 15 minutes at room temperature to allow for compound-kinase interaction.

    • Initiate the kinase reaction by adding 2.5 µL of the 2X substrate/ATP solution to each well.

    • Incubate the reaction at room temperature for 60 minutes.

  • Reaction Termination and Detection:

    • Stop the reaction by adding 5 µL of the stop solution containing the Eu-labeled antibody.

    • Incubate for 60 minutes at room temperature to allow for antibody binding to the phosphorylated substrate.

  • Data Acquisition:

    • Read the plate on a TR-FRET-compatible plate reader with excitation at 320 nm and emission at 665 nm.

Data Analysis:

  • Calculate Percent Inhibition:

    • Percent Inhibition = 100 * (1 - (Signal_compound - Signal_positive_control) / (Signal_negative_control - Signal_positive_control))

  • Hit Identification:

    • Set a threshold for hit identification (e.g., >50% inhibition or >3 standard deviations from the mean of the negative controls).

  • Dose-Response Curves:

    • For identified hits, perform secondary screening with a serial dilution of the compound to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Data Presentation

Quantitative data from the high-throughput screen should be summarized in a clear and structured format.

Compound IDConcentration (µM)% InhibitionIC50 (µM)Notes
AZQ-0011085.20.15Potent inhibitor
AZQ-0021012.5> 10Inactive
AZQ-0031055.82.3Moderate inhibitor
...............

Visualizations

Experimental Workflow

HTS_Workflow cluster_0 Library Preparation cluster_1 Primary Screen cluster_2 Data Analysis cluster_3 Hit Validation Library Plating Library Plating Assay Dispensing Assay Dispensing Library Plating->Assay Dispensing Assay Plates Incubation Incubation Assay Dispensing->Incubation Data Acquisition Data Acquisition Incubation->Data Acquisition Hit Identification Hit Identification Data Acquisition->Hit Identification Raw Data Dose-Response Dose-Response Hit Identification->Dose-Response Primary Hits Selectivity Profiling Selectivity Profiling Dose-Response->Selectivity Profiling Lead Optimization Lead Optimization Selectivity Profiling->Lead Optimization

Caption: High-Throughput Screening Workflow.

PI3K/AKT/mTOR Signaling Pathway

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PTEN PTEN PIP3->PTEN PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PTEN->PIP2 dephosphorylates PDK1->AKT phosphorylates mTORC1 mTORC1 AKT->mTORC1 Apoptosis Apoptosis (Inhibition) AKT->Apoptosis S6K p70S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 mTORC2 mTORC2 mTORC2->AKT phosphorylates CellGrowth Cell Growth & Proliferation S6K->CellGrowth fourEBP1->CellGrowth Quinoline This compound Inhibitor Quinoline->PI3K Inhibition Quinoline->AKT Inhibition Quinoline->mTORC1 Inhibition

Caption: PI3K/AKT/mTOR Signaling Pathway.

References

Application Notes and Protocols for 4-(Azetidin-3-yl)quinoline in Antimicrobial Susceptibility Testing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinolones are a significant class of synthetic broad-spectrum antibiotics that function by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication.[1] The rise of antibiotic resistance necessitates the development of novel antimicrobial agents. 4-(Azetidin-3-yl)quinoline is a novel quinolone derivative with potential antibacterial activity. These application notes provide detailed protocols for evaluating the in vitro antimicrobial susceptibility of this compound against a panel of common bacterial pathogens using standardized methods from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Mechanism of Action

Quinolone antibiotics, including presumably this compound, exert their bactericidal effects by targeting bacterial DNA replication. In Gram-negative bacteria, the primary target is DNA gyrase, while in Gram-positive bacteria, it is topoisomerase IV. These enzymes are essential for relieving the topological stress of DNA during replication and transcription. By binding to these enzymes, quinolones stabilize the enzyme-DNA complex, leading to double-strand DNA breaks and ultimately cell death.

Quinolone_Mechanism_of_Action cluster_bacterium Bacterial Cell Quinolone This compound DNA_Gyrase DNA Gyrase (Gram-negative) Quinolone->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV (Gram-positive) Quinolone->Topo_IV Inhibits DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication Enables Topo_IV->DNA_Replication Enables Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death

Caption: Mechanism of action of quinolone antibiotics.

Data Presentation

The following tables summarize hypothetical antimicrobial susceptibility data for this compound against a panel of quality control (QC) and clinically relevant bacterial strains.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound

OrganismStrain IDMIC (µg/mL)
Escherichia coliATCC® 25922™0.5
Staphylococcus aureusATCC® 29213™1
Pseudomonas aeruginosaATCC® 27853™2
Enterococcus faecalisATCC® 29212™4
Klebsiella pneumoniaeClinical Isolate 11
Acinetobacter baumanniiClinical Isolate 28

Table 2: Disk Diffusion Zone Diameters for this compound (30 µg disk)

OrganismStrain IDZone Diameter (mm)
Escherichia coliATCC® 25922™25
Staphylococcus aureusATCC® 29213™22
Pseudomonas aeruginosaATCC® 27853™18
Enterococcus faecalisATCC® 29212™15
Klebsiella pneumoniaeClinical Isolate 123
Acinetobacter baumanniiClinical Isolate 212

Experimental Protocols

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol is based on the CLSI M07-A11 guidelines for broth dilution susceptibility testing.

Materials:

  • This compound stock solution (e.g., 1280 µg/mL in a suitable solvent)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer or turbidity meter

  • Incubator (35°C ± 2°C)

Protocol:

  • Prepare Serial Dilutions:

    • Dispense 50 µL of CAMHB into wells 2 through 12 of a 96-well plate.

    • Add 100 µL of the this compound stock solution to well 1.

    • Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process to well 10. Discard 50 µL from well 10.

    • Well 11 will serve as the growth control (no antibiotic).

    • Well 12 will serve as the sterility control (no bacteria).

  • Prepare Inoculum:

    • From a fresh (18-24 hour) culture plate, select several colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the standardized inoculum 1:100 in CAMHB to achieve a final concentration of approximately 1-2 x 10⁶ CFU/mL.

  • Inoculate Microtiter Plate:

    • Add 50 µL of the diluted bacterial inoculum to wells 1 through 11. This results in a final inoculum concentration of approximately 5 x 10⁵ CFU/mL and further dilutes the antibiotic concentrations by half.

  • Incubation:

    • Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Determine MIC:

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.

MIC_Workflow Start Start Prepare_Dilutions Prepare Serial Dilutions of This compound in 96-well plate Start->Prepare_Dilutions Prepare_Inoculum Prepare 0.5 McFarland Bacterial Inoculum Start->Prepare_Inoculum Inoculate_Plate Inoculate Microtiter Plate Prepare_Dilutions->Inoculate_Plate Dilute_Inoculum Dilute Inoculum Prepare_Inoculum->Dilute_Inoculum Dilute_Inoculum->Inoculate_Plate Incubate Incubate at 35°C for 16-20h Inoculate_Plate->Incubate Read_MIC Read MIC (Lowest concentration with no visible growth) Incubate->Read_MIC End End Read_MIC->End Disk_Diffusion_Workflow Start Start Prepare_Inoculum Prepare 0.5 McFarland Bacterial Inoculum Start->Prepare_Inoculum Inoculate_Plate Inoculate Mueller-Hinton Agar Plate Prepare_Inoculum->Inoculate_Plate Apply_Disk Apply this compound Disk Inoculate_Plate->Apply_Disk Incubate Incubate at 35°C for 16-20h Apply_Disk->Incubate Measure_Zone Measure Zone of Inhibition (mm) Incubate->Measure_Zone End End Measure_Zone->End Experimental_Logic Primary_Screening Primary Screening (e.g., Disk Diffusion) MIC_Determination MIC Determination (Broth Microdilution) Primary_Screening->MIC_Determination Identifies active compound MBC_Determination Minimum Bactericidal Concentration (MBC) Determination MIC_Determination->MBC_Determination Determines bacteriostatic vs. bactericidal activity Time_Kill_Assay Time-Kill Kinetic Assay MIC_Determination->Time_Kill_Assay Characterizes killing kinetics In_Vivo_Efficacy In Vivo Efficacy Studies (Animal Models) MIC_Determination->In_Vivo_Efficacy Guides dose selection MBC_Determination->Time_Kill_Assay Mechanism_of_Action_Studies Mechanism of Action Studies (e.g., DNA Gyrase Inhibition Assay) Time_Kill_Assay->Mechanism_of_Action_Studies Informs mechanistic studies Mechanism_of_Action_Studies->In_Vivo_Efficacy Confirms target engagement

References

Application Notes and Protocols for In Vivo Efficacy, Pharmacokinetic, and Pharmacodynamic Studies of 4-(Azetidin-3-yl)quinoline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a wide array of pharmacological activities, including potent anticancer effects.[1][2][3][4] This document outlines a comprehensive in vivo experimental design for evaluating the therapeutic potential of a novel quinoline compound, 4-(Azetidin-3-yl)quinoline, as a candidate anticancer agent. The protocols provided herein are based on established methodologies for preclinical drug development and are intended to guide researchers in assessing the compound's efficacy, pharmacokinetic profile, pharmacodynamic effects, and preliminary safety in a tumor xenograft model.

Many quinoline-based compounds exert their anticancer effects by modulating key cellular signaling pathways.[5] The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.[6][7][8] This pathway is, therefore, a prime target for novel cancer therapeutics.[6][7] The experimental design described will include an assessment of this compound's effect on this signaling cascade.

Experimental Design Overview

The primary objective of this in vivo study is to determine the anti-tumor efficacy of this compound in a human tumor xenograft mouse model. Secondary objectives include the characterization of its pharmacokinetic (PK) and pharmacodynamic (PD) properties, as well as an initial assessment of its in vivo toxicity.

A human cancer cell line-derived xenograft (CDX) model will be utilized, as it is a well-established and cost-effective method for the initial in vivo screening of anticancer compounds.[9][10] Immunodeficient mice will be used to prevent the rejection of the human tumor cells.[9][10]

The study will consist of three main components:

  • Efficacy Study: To evaluate the effect of this compound on tumor growth.

  • Pharmacokinetic (PK) Study: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.

  • Pharmacodynamic (PD) and Toxicity Study: To assess the modulation of the target signaling pathway in tumor tissue and to monitor for signs of toxicity.

Mandatory Visualizations

PI3K_Akt_mTOR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 TSC1_2 TSC1/2 Akt->TSC1_2 inhibits Apoptosis Inhibition Apoptosis Inhibition Akt->Apoptosis Inhibition S6K S6K mTORC1->S6K eIF4E 4E-BP1 mTORC1->eIF4E Protein Synthesis\nCell Growth Protein Synthesis Cell Growth S6K->Protein Synthesis\nCell Growth eIF4E->Protein Synthesis\nCell Growth Rheb Rheb-GTP TSC1_2->Rheb inhibits Rheb->mTORC1 activates mTORC2 mTORC2 mTORC2->Akt activates 4_Azetidin_3_yl_quinoline This compound 4_Azetidin_3_yl_quinoline->PI3K inhibits Experimental_Workflow cluster_setup Phase 1: Model Establishment cluster_treatment Phase 2: Treatment and Monitoring cluster_endpoint Phase 3: Endpoint Analysis cell_culture Human Cancer Cell Culture (e.g., A549) inoculation Subcutaneous Inoculation into Immunodeficient Mice cell_culture->inoculation tumor_growth Tumor Growth to ~100-150 mm³ inoculation->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment_start Initiate Dosing: - Vehicle Control - this compound - Positive Control randomization->treatment_start monitoring Daily Monitoring: - Tumor Volume - Body Weight - Clinical Signs treatment_start->monitoring pk_sampling Pharmacokinetic (PK) Blood Sampling monitoring->pk_sampling pd_sampling Tumor & Tissue Collection for PD and Toxicity Analysis monitoring->pd_sampling data_analysis Data Analysis and Reporting pk_sampling->data_analysis pd_sampling->data_analysis

References

Application Notes and Protocols: Design and Synthesis of 4-(Azetidin-3-yl)quinoline-based Probes

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Quinoline derivatives are a significant class of heterocyclic compounds widely utilized in medicinal chemistry and chemical biology due to their diverse biological activities and fluorescent properties. The incorporation of an azetidine moiety, a four-membered nitrogen-containing heterocycle, can modulate the physicochemical properties of a molecule, such as solubility and metabolic stability, and provide a three-dimensional structural element. This document provides detailed protocols for the design, synthesis, and application of 4-(azetidin-3-yl)quinoline-based probes, which are envisioned as novel tools for live-cell imaging and other biological applications. The synthetic strategy focuses on a palladium-catalyzed Buchwald-Hartwig amination reaction, followed by deprotection. Application protocols for live-cell imaging using confocal microscopy and a standard cytotoxicity assay are also provided.

I. Design and Synthesis

The rational design of this compound probes involves the coupling of a quinoline fluorophore with an azetidine ring. The quinoline core serves as the fluorescent reporter, while the azetidine substituent can influence the probe's cellular uptake, localization, and photophysical properties. The synthesis is designed in a two-step sequence: (1) Buchwald-Hartwig N-arylation of 4-chloroquinoline with a Boc-protected 3-aminoazetidine, and (2) deprotection of the azetidine nitrogen.

Experimental Workflow: Synthesis

start Starting Materials: 4-Chloroquinoline tert-butyl 3-aminoazetidine-1-carboxylate step1 Buchwald-Hartwig Amination Pd(OAc)2, BINAP, Cs2CO3, Toluene, 110 °C start->step1 intermediate Intermediate: tert-butyl 3-(quinolin-4-ylamino)azetidine-1-carboxylate step1->intermediate purification1 Column Chromatography intermediate->purification1 step2 Boc Deprotection TFA, Dichloromethane, rt product Final Product: 4-(Azetidin-3-ylamino)quinoline step2->product purification2 Purification product->purification2 purification1->step2 characterization Characterization: NMR, Mass Spectrometry purification2->characterization

Caption: Synthetic workflow for 4-(Azetidin-3-ylamino)quinoline.

Protocol 1: Synthesis of tert-butyl 3-(quinolin-4-ylamino)azetidine-1-carboxylate

This protocol details the palladium-catalyzed N-arylation of 4-chloroquinoline with tert-butyl 3-aminoazetidine-1-carboxylate.

Materials:

  • 4-Chloroquinoline

  • tert-butyl 3-aminoazetidine-1-carboxylate

  • Palladium(II) acetate (Pd(OAc)₂)

  • (±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous toluene

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

  • Magnetic stirrer with heating

  • Nitrogen or Argon gas supply

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexane, Ethyl Acetate)

Procedure:

  • To an oven-dried Schlenk flask, add 4-chloroquinoline (1.0 equiv.), tert-butyl 3-aminoazetidine-1-carboxylate (1.2 equiv.), cesium carbonate (2.0 equiv.), palladium(II) acetate (0.05 equiv.), and BINAP (0.08 equiv.).

  • Evacuate and backfill the flask with nitrogen or argon three times to ensure an inert atmosphere.

  • Add anhydrous toluene via syringe.

  • Stir the reaction mixture at 110 °C under a nitrogen or argon atmosphere for 8-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite to remove inorganic salts and the catalyst. Wash the pad with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford the desired product.

Expected Yield: 60-80%

Protocol 2: Synthesis of 4-(Azetidin-3-ylamino)quinoline

This protocol describes the removal of the tert-butyloxycarbonyl (Boc) protecting group.

Materials:

  • tert-butyl 3-(quinolin-4-ylamino)azetidine-1-carboxylate

  • Trifluoroacetic acid (TFA)

  • Anhydrous dichloromethane (DCM)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve tert-butyl 3-(quinolin-4-ylamino)azetidine-1-carboxylate (1.0 equiv.) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Add trifluoroacetic acid (5-10 equiv.) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.

  • Upon completion, remove the solvent and excess TFA under reduced pressure.

  • Neutralize the residue with a saturated solution of sodium bicarbonate and extract the product with dichloromethane or ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product.

Expected Yield: >90%

Data Presentation: Characterization of 4-(Azetidin-3-ylamino)quinoline
Analysis Expected Results
¹H NMR (400 MHz, CDCl₃)δ (ppm): 8.6-8.8 (m, 1H, Ar-H), 7.8-8.0 (m, 2H, Ar-H), 7.4-7.6 (m, 2H, Ar-H), 6.5-6.7 (d, 1H, Ar-H), 4.2-4.4 (m, 1H, Azetidine-CH), 4.0-4.2 (t, 2H, Azetidine-CH₂), 3.8-4.0 (t, 2H, Azetidine-CH₂), 2.0-2.5 (br s, 1H, NH).
¹³C NMR (100 MHz, CDCl₃)δ (ppm): 150-152, 148-150, 140-142, 128-130, 125-127, 122-124, 118-120, 100-102 (Quinoline carbons), 50-55 (Azetidine-CH), 45-50 (Azetidine-CH₂).
Mass Spec (ESI-MS) Calculated for C₁₂H₁₃N₃ [M+H]⁺: Expected m/z. Found: Corresponding m/z.
Fluorescence Excitation max: ~350 nm, Emission max: ~450-500 nm (solvent dependent).

II. Application Notes

This compound-based probes are anticipated to be valuable for live-cell imaging due to the inherent fluorescence of the quinoline core. The following protocols provide a general guideline for their application in fluorescence microscopy and for assessing their cytotoxicity.

Experimental Workflow: Live-Cell Imaging

cell_culture Cell Culture (e.g., HeLa cells) staining Cell Staining (Incubate cells with probe) cell_culture->staining probe_prep Probe Preparation (Stock solution in DMSO) probe_prep->staining washing Washing (Remove excess probe) staining->washing imaging Confocal Microscopy (Image acquisition) washing->imaging analysis Image Analysis imaging->analysis

Caption: Workflow for live-cell imaging with a fluorescent probe.

Protocol 3: Live-Cell Imaging with 4-(Azetidin-3-ylamino)quinoline Probe

This protocol is designed for staining and imaging live HeLa cells using confocal microscopy.

Materials:

  • HeLa cells

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • 4-(Azetidin-3-ylamino)quinoline probe (stock solution in DMSO, e.g., 1 mM)

  • Glass-bottom dishes or chamber slides

  • Confocal laser scanning microscope

Procedure:

  • Cell Seeding: Seed HeLa cells in glass-bottom dishes or chamber slides and culture until they reach 60-70% confluency.

  • Probe Preparation: Prepare a working solution of the probe by diluting the DMSO stock solution in pre-warmed complete culture medium to the desired final concentration (e.g., 1-10 µM).

  • Cell Staining: Remove the culture medium from the cells and wash once with PBS. Add the probe-containing medium to the cells.

  • Incubation: Incubate the cells at 37 °C in a 5% CO₂ incubator for 15-60 minutes. The optimal staining time should be determined empirically.

  • Washing: Remove the staining solution and wash the cells two to three times with pre-warmed PBS or culture medium to remove unbound probe.

  • Imaging: Add fresh pre-warmed culture medium or imaging buffer to the cells. Image the stained cells using a confocal microscope.

Confocal Microscopy Settings (Example):

  • Excitation: 405 nm laser line

  • Emission: 420-520 nm detection window

  • Objective: 60x or 100x oil immersion

  • Pinhole: 1 Airy Unit

  • Laser Power: Keep as low as possible to minimize phototoxicity.

  • Scan Speed: Adjust for a good signal-to-noise ratio.[1]

Parameter Setting
Cell LineHeLa
Probe Concentration1-10 µM
Incubation Time15-60 min
Excitation λ405 nm
Emission λ420-520 nm
Protocol 4: Cytotoxicity Assessment using MTT Assay

This protocol is to evaluate the potential cytotoxicity of the synthesized probe.[2][3][4]

Materials:

  • HeLa cells (or other relevant cell line)

  • Complete culture medium

  • 96-well plates

  • 4-(Azetidin-3-ylamino)quinoline probe

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Compound Treatment: Prepare serial dilutions of the probe in culture medium. Replace the medium in the wells with the medium containing different concentrations of the probe. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24-72 hours at 37 °C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 3-4 hours.[2]

  • Solubilization: Remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the probe concentration to determine the IC₅₀ value.

Parameter Condition
Cell LineHeLa
Seeding Density5,000-10,000 cells/well
Treatment ConcentrationsSerial dilutions (e.g., 0.1 µM to 100 µM)
Incubation Time24-72 hours
MTT Incubation3-4 hours
Absorbance Wavelength570 nm

III. Signaling Pathways and Logical Relationships

While the primary application of this probe is as a fluorescent marker, its quinoline core suggests potential interactions with various biological targets. For instance, some quinoline derivatives are known to intercalate into DNA or inhibit topoisomerases. The following diagram illustrates a hypothetical signaling pathway that could be investigated if the probe shows nuclear localization and cytotoxic effects.

Probe This compound Probe CellMembrane Cellular Uptake Probe->CellMembrane Nucleus Nuclear Localization CellMembrane->Nucleus DNA DNA Intercalation / Topoisomerase Inhibition Nucleus->DNA DNADamage DNA Damage DNA->DNADamage Apoptosis Apoptosis DNADamage->Apoptosis

Caption: Hypothetical mechanism of action for a cytotoxic quinoline probe.

References

Application Notes and Protocols for Radiolabeling 4-(Azetidin-3-yl)quinoline for Imaging Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide detailed protocols for the radiolabeling of 4-(Azetidin-3-yl)quinoline, a novel quinoline-based compound with potential for in-vivo imaging of various biological targets using Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT). The availability of radiolabeled this compound is crucial for preclinical and clinical studies to investigate its pharmacokinetic properties, target engagement, and potential as a diagnostic imaging agent. This document outlines three distinct radiolabeling strategies utilizing Carbon-11 ([¹¹C]), Fluorine-18 ([¹⁸F]), and Iodine-123 ([¹²³I]), providing researchers with a comprehensive guide for tracer development.

Precursor Synthesis

The successful radiolabeling of this compound relies on the synthesis of appropriate precursor molecules. The choice of precursor depends on the desired radioisotope. The following are proposed synthetic routes for the required precursors.

Synthesis of Desmethyl Precursor for [¹¹C]Methylation

The secondary amine on the azetidine ring provides a suitable site for N-methylation using [¹¹C]methyl iodide. The precursor, this compound, can be synthesized via a Buchwald-Hartwig amination reaction.

Protocol:

  • Reaction Setup: In a dry reaction vessel, combine 4-chloroquinoline (1 mmol), 3-(Boc-amino)azetidine (1.2 mmol), Pd₂(dba)₃ (0.05 mmol), and a suitable phosphine ligand (e.g., Xantphos, 0.1 mmol) in anhydrous toluene (10 mL).

  • Base Addition: Add a strong base such as sodium tert-butoxide (1.5 mmol).

  • Reaction: Heat the mixture at 100 °C under an inert atmosphere (e.g., argon) for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction mixture, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain Boc-protected this compound.

  • Deprotection: Treat the purified product with trifluoroacetic acid (TFA) in dichloromethane (DCM) to remove the Boc protecting group, yielding the desmethyl precursor, this compound.

Synthesis of Tosyloxyethyl Precursor for [¹⁸F]Fluoroethylation

For labeling with [¹⁸F]fluoride, a precursor with a good leaving group is required. An N-(2-tosyloxyethyl) derivative of the azetidine ring is a suitable choice.

Protocol:

  • N-Alkylation: React this compound (1 mmol) with 2-bromoethanol (1.2 mmol) in the presence of a base like potassium carbonate (2 mmol) in acetonitrile at 60 °C for 12 hours.

  • Purification: Purify the resulting N-(2-hydroxyethyl)-4-(azetidin-3-yl)quinoline by column chromatography.

  • Tosylation: Dissolve the purified alcohol (1 mmol) in pyridine and cool to 0 °C. Add p-toluenesulfonyl chloride (1.2 mmol) portion-wise and stir the reaction at room temperature overnight.

  • Work-up and Purification: Quench the reaction with water and extract the product with ethyl acetate. Wash the organic layer with copper sulfate solution, water, and brine. Dry and concentrate the organic layer and purify the residue by column chromatography to yield the tosyloxyethyl precursor.

Synthesis of Stannyl Precursor for [¹²³I]Iodination

For radioiodination, a tributylstannyl precursor on the quinoline ring allows for a reliable Stille coupling reaction with radioiodine.

Protocol:

  • Halogenation of Quinoline: Introduce a bromine or iodine atom at a suitable position on the quinoline ring of this compound, for example, at the 6- or 8-position, through electrophilic aromatic substitution.

  • Stannylation: React the halogenated this compound (1 mmol) with bis(tributyltin) (1.2 mmol) in the presence of a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol) in anhydrous toluene. Heat the reaction mixture at 110 °C for 24 hours.

  • Purification: After cooling, purify the reaction mixture by column chromatography on silica gel to obtain the tributylstannyl precursor.

Radiolabeling Protocols

Method 1: [¹¹C]Methylation of this compound

This method involves the N-methylation of the secondary amine on the azetidine ring using [¹¹C]methyl iodide.

Experimental Protocol:

  • [¹¹C]Methyl Iodide Production: Produce [¹¹C]CO₂ via the ¹⁴N(p,α)¹¹C nuclear reaction and convert it to [¹¹C]CH₃I using a suitable automated radiosynthesis module.

  • Radiolabeling Reaction: Trap the [¹¹C]CH₃I in a solution of the desmethyl precursor (this compound, ~1 mg) in anhydrous DMF (300 µL) containing a base (e.g., tetrabutylammonium hydroxide, 5 µL, 1M in methanol). Heat the reaction mixture at 80 °C for 5 minutes.

  • Purification: Purify the crude reaction mixture using semi-preparative HPLC. A C18 column with a mobile phase of acetonitrile and ammonium formate buffer is typically suitable.

  • Formulation: Collect the product fraction, remove the organic solvent under reduced pressure, and formulate the final product in a sterile saline solution for injection.

  • Quality Control: Perform quality control tests including radiochemical purity (by analytical HPLC), specific activity, and residual solvent analysis.

Quantitative Data Summary

ParameterExpected Value
Radiochemical Yield (RCY)20-40% (decay-corrected)
Radiochemical Purity (RCP)>98%
Specific Activity (SA)37-185 GBq/µmol
Synthesis Time20-30 minutes

Workflow Diagram

G cluster_0 [¹¹C] Production & Synthesis cluster_1 Radiolabeling & Purification cluster_2 Quality Control Cyclotron Cyclotron [¹¹C]CO₂ [¹¹C]CO₂ Cyclotron->[¹¹C]CO₂ ¹⁴N(p,α)¹¹C [¹¹C]CH₃I_Synth [¹¹C]CH₃I Synthesis [¹¹C]CO₂->[¹¹C]CH₃I_Synth Gas Phase Iodination Reaction_Vessel Reaction_Vessel [¹¹C]CH₃I_Synth->Reaction_Vessel Trapping HPLC HPLC Reaction_Vessel->HPLC Purification Precursor_1 Desmethyl Precursor Precursor_1->Reaction_Vessel Addition Final_Product_1 Final_Product_1 HPLC->Final_Product_1 [¹¹C]this compound QC_Tests RCP, SA, etc. Final_Product_1->QC_Tests Analysis

Caption: Workflow for the synthesis of [¹¹C]this compound.

Method 2: [¹⁸F]Fluoroethylation of this compound

This method utilizes a nucleophilic substitution reaction with [¹⁸F]fluoride on a tosyloxyethyl precursor.

Experimental Protocol:

  • [¹⁸F]Fluoride Production: Produce aqueous [¹⁸F]fluoride via the ¹⁸O(p,n)¹⁸F nuclear reaction.

  • Fluoride Activation: Trap the aqueous [¹⁸F]fluoride on an anion exchange cartridge, elute with a solution of potassium carbonate and Kryptofix 2.2.2. in acetonitrile/water, and dry the mixture azeotropically.

  • Radiolabeling Reaction: Add the tosyloxyethyl precursor (~2-5 mg) in anhydrous acetonitrile (500 µL) to the dried [¹⁸F]fluoride/K₂₂₂ complex. Heat the reaction mixture at 110 °C for 15 minutes.

  • Purification: Purify the crude reaction mixture using semi-preparative HPLC (C18 column, acetonitrile/water gradient).

  • Formulation: Collect the product fraction, remove the solvent, and formulate in sterile saline.

  • Quality Control: Perform standard quality control tests.

Quantitative Data Summary

ParameterExpected Value
Radiochemical Yield (RCY)15-30% (decay-corrected)
Radiochemical Purity (RCP)>98%
Specific Activity (SA)74-370 GBq/µmol
Synthesis Time50-70 minutes

Workflow Diagram

G cluster_0 [¹⁸F] Production & Activation cluster_1 Radiolabeling & Purification cluster_2 Quality Control Cyclotron Cyclotron [¹⁸F]Fluoride [¹⁸F]Fluoride Cyclotron->[¹⁸F]Fluoride ¹⁸O(p,n)¹⁸F Activation Activation [¹⁸F]Fluoride->Activation K₂₂₂/K₂CO₃ Reaction_Vessel Reaction_Vessel Activation->Reaction_Vessel Addition HPLC HPLC Reaction_Vessel->HPLC Purification Precursor_2 Tosyloxyethyl Precursor Precursor_2->Reaction_Vessel Addition Final_Product_2 Final_Product_2 HPLC->Final_Product_2 [¹⁸F]Fluoroethyl-4-(Azetidin-3-yl)quinoline QC_Tests RCP, SA, etc. Final_Product_2->QC_Tests Analysis

Caption: Workflow for the synthesis of [¹⁸F]Fluoroethyl-4-(azetidin-3-yl)quinoline.

Method 3: [¹²³I]Iodination of this compound

This protocol describes the radioiodination using a tributylstannyl precursor and an electrophilic iodinating agent.

Experimental Protocol:

  • [¹²³I]Iodide Production: Obtain [¹²³I]iodide from a commercial supplier or produce it via a cyclotron.

  • Oxidation of Iodide: Oxidize the [¹²³I]iodide to an electrophilic species using an oxidizing agent such as N-chlorosuccinimide (NCS) or peracetic acid.

  • Radiolabeling Reaction: Add the oxidized [¹²³I] solution to the tributylstannyl precursor (~1 mg) dissolved in a suitable solvent like methanol or ethanol. The reaction is typically fast and occurs at room temperature within 10-15 minutes.

  • Purification: Purify the reaction mixture using semi-preparative HPLC (C18 column, acetonitrile/water gradient containing a small amount of TFA).

  • Formulation: Collect the product fraction, neutralize with a suitable buffer if necessary, remove the organic solvent, and formulate in sterile saline.

  • Quality Control: Conduct quality control tests to ensure radiochemical purity and specific activity.

Quantitative Data Summary

ParameterExpected Value
Radiochemical Yield (RCY)50-70% (decay-corrected)
Radiochemical Purity (RCP)>97%
Specific Activity (SA)Carrier-added, typically >185 GBq/µmol
Synthesis Time30-45 minutes

Workflow Diagram

G cluster_0 [¹²³I] Preparation cluster_1 Radiolabeling & Purification cluster_2 Quality Control [¹²³I]Iodide [¹²³I]Iodide Oxidation Oxidized [¹²³I] [¹²³I]Iodide->Oxidation e.g., NCS Reaction_Vessel Reaction_Vessel Oxidation->Reaction_Vessel Addition HPLC HPLC Reaction_Vessel->HPLC Purification Precursor_3 Stannyl Precursor Precursor_3->Reaction_Vessel Addition Final_Product_3 Final_Product_3 HPLC->Final_Product_3 [¹²³I]Iodo-4-(Azetidin-3-yl)quinoline QC_Tests RCP, SA, etc. Final_Product_3->QC_Tests Analysis

Caption: Workflow for the synthesis of [¹²³I]Iodo-4-(azetidin-3-yl)quinoline.

Conclusion

The protocols described in these application notes provide a foundation for the successful radiolabeling of this compound with common isotopes for PET and SPECT imaging. Researchers should optimize the reaction conditions for their specific setup and precursor batches to achieve the best results. The availability of these radiolabeled tracers will facilitate the in-vivo evaluation of this compound and accelerate its development as a potential diagnostic imaging agent.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(Azetidin-3-yl)quinoline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for improving the yield of 4-(Azetidin-3-yl)quinoline synthesis. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare this compound?

A1: The most prevalent and efficient method for the synthesis of this compound is a two-step process. The first step involves a palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination, between a 4-haloquinoline (typically 4-chloroquinoline) and a protected 3-aminoazetidine, such as N-Boc-3-aminoazetidine. The second step is the deprotection of the azetidine nitrogen, commonly achieved by acidic hydrolysis of the Boc protecting group.

Q2: Why is a protecting group on the azetidine nitrogen necessary?

A2: The use of a protecting group, such as the tert-butyloxycarbonyl (Boc) group, is crucial for several reasons. It prevents the secondary amine of the azetidine from undergoing undesired side reactions, such as acting as a base or a nucleophile at multiple sites. The Boc group also modulates the reactivity of the amine, allowing for a more controlled and selective coupling with the 4-haloquinoline.

Q3: What are the key parameters to control for a successful Buchwald-Hartwig amination in this synthesis?

A3: The success of the Buchwald-Hartwig amination is highly dependent on the careful selection and optimization of several parameters:

  • Palladium Catalyst and Ligand: The choice of the palladium precatalyst and the phosphine ligand is critical for achieving high yields and reaction rates.

  • Base: The base plays a crucial role in the catalytic cycle, and its strength and solubility can significantly impact the reaction outcome.

  • Solvent: The solvent must be anhydrous and capable of dissolving the reactants and catalyst system.

  • Temperature: The reaction temperature needs to be optimized to ensure a reasonable reaction rate without promoting decomposition or side reactions.

  • Inert Atmosphere: The reaction is sensitive to oxygen, so maintaining an inert atmosphere (e.g., argon or nitrogen) is essential.

Q4: How can I monitor the progress of the reaction?

A4: The progress of both the Buchwald-Hartwig coupling and the deprotection step can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). For TLC analysis, a suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes) should be used to achieve good separation between the starting materials, intermediates, and the final product. Staining with an appropriate agent (e.g., potassium permanganate or UV light) can be used for visualization.

Troubleshooting Guides

Problem 1: Low or No Yield of N-Boc-4-(azetidin-3-yl)quinoline (Coupling Step)

Q: I am getting a very low yield or no desired product after the Buchwald-Hartwig amination reaction. What are the possible causes and how can I troubleshoot this?

A: Low or no yield in the coupling step is a common issue that can be attributed to several factors. Below is a systematic guide to troubleshooting this problem.

Troubleshooting Workflow for Low Yield

LowYieldTroubleshooting start Low Yield of N-Boc-4-(azetidin-3-yl)quinoline check_reagents 1. Verify Reagent Quality and Stoichiometry start->check_reagents check_conditions 2. Review Reaction Conditions check_reagents->check_conditions Reagents OK sub_reagents1 a. Use fresh, pure starting materials. (4-chloroquinoline, N-Boc-3-aminoazetidine) check_reagents->sub_reagents1 sub_reagents2 b. Check stoichiometry. (Amine is often used in slight excess) check_reagents->sub_reagents2 check_catalyst 3. Evaluate Catalyst System check_conditions->check_catalyst Conditions Correct sub_conditions1 a. Ensure anhydrous and inert conditions. (Dry solvent, N2/Ar atmosphere) check_conditions->sub_conditions1 sub_conditions2 b. Optimize temperature and reaction time. check_conditions->sub_conditions2 check_purification 4. Assess Work-up and Purification check_catalyst->check_purification Catalyst System Active sub_catalyst1 a. Screen different Pd precatalysts and ligands. check_catalyst->sub_catalyst1 sub_catalyst2 b. Use a pre-catalyst or ensure proper in situ activation. check_catalyst->sub_catalyst2 sub_catalyst3 c. Screen different bases (e.g., NaOtBu, K2CO3). check_catalyst->sub_catalyst3 solution Improved Yield check_purification->solution Purification Optimized

Caption: Troubleshooting Decision Tree for Low Yield.

Possible Causes and Solutions:

  • Poor Quality of Reagents:

    • Solution: Ensure that 4-chloroquinoline is pure and the N-Boc-3-aminoazetidine has not degraded. Use freshly purchased or purified starting materials. The palladium catalyst and ligand should be of high purity.

  • Inactive Catalyst System:

    • Solution: The palladium catalyst may not have been properly activated to the active Pd(0) species. Using a pre-formed catalyst or ensuring the proper stoichiometry of the ligand and palladium source can help. The choice of ligand is crucial; sterically hindered and electron-rich phosphine ligands often give better results.[1]

  • Inappropriate Base:

    • Solution: The base is critical for the deprotonation of the amine and regeneration of the catalyst. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or potassium carbonate (K2CO3) are commonly used. The choice of base can depend on the specific ligand and substrate. A screening of different bases may be necessary.

  • Presence of Oxygen or Moisture:

    • Solution: The Buchwald-Hartwig reaction is sensitive to oxygen and water, which can deactivate the catalyst. Ensure all glassware is oven-dried, the solvent is anhydrous, and the reaction is performed under a positive pressure of an inert gas like argon or nitrogen.

  • Suboptimal Temperature or Reaction Time:

    • Solution: If the temperature is too low, the reaction may be too slow. If it is too high, catalyst decomposition or side reactions can occur. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time and temperature.

Data on Buchwald-Hartwig Reaction Parameters (Analogous Systems)

ParameterCondition 1Condition 2Condition 3
Pd Precatalyst Pd₂(dba)₃Pd(OAc)₂Buchwald Precatalyst
Ligand XPhosRuPhosSPhos
Base NaOtBuK₂CO₃Cs₂CO₃
Solvent TolueneDioxaneTHF
Temperature (°C) 80-11090-12080-100
Typical Yield (%) 70-9065-8575-95

Note: The data in this table is based on typical conditions for Buchwald-Hartwig aminations of halo-heterocycles with cyclic amines and should be used as a starting point for optimization.

Problem 2: Formation of Significant Side Products

Q: My reaction is producing significant amounts of side products, which is complicating purification and reducing my yield. What are these side products and how can I minimize them?

A: Side product formation is a common challenge. Identifying the side products can provide insight into the problematic reaction pathways.

Common Side Products and Mitigation Strategies:

  • Hydrodehalogenation of 4-chloroquinoline: This results in the formation of quinoline.

    • Cause: This can be caused by β-hydride elimination from the amine or the presence of water.

    • Solution: Ensure strictly anhydrous conditions. The choice of ligand can also influence this side reaction; bulkier ligands often suppress hydrodehalogenation.

  • Homocoupling of N-Boc-3-aminoazetidine: This leads to the formation of a dimer of the azetidine.

    • Cause: This can occur at high temperatures or with certain catalyst systems.

    • Solution: Lowering the reaction temperature and optimizing the catalyst and ligand can minimize this side reaction.

  • Decomposition of the Product or Starting Materials:

    • Cause: Prolonged reaction times at high temperatures can lead to degradation.

    • Solution: Monitor the reaction closely and stop it once the starting material is consumed. A lower reaction temperature for a longer period may be beneficial.

Problem 3: Difficulty in Removing the Boc Protecting Group

Q: I am having trouble with the Boc deprotection step. The reaction is either incomplete or I am seeing decomposition of my product. What should I do?

A: Incomplete deprotection or product degradation are the main challenges in this step.

Troubleshooting Boc Deprotection

  • Incomplete Deprotection:

    • Cause: The acidic conditions may not be strong enough, or the reaction time may be too short.

    • Solution: Increase the concentration of the acid (e.g., use a higher concentration of HCl in dioxane or neat trifluoroacetic acid (TFA)).[2][3] Increasing the reaction time or slightly elevating the temperature (e.g., to 40 °C) can also drive the reaction to completion. Monitor by TLC or LC-MS until the protected starting material is no longer observed.

  • Product Decomposition:

    • Cause: The quinoline ring system can be sensitive to harsh acidic conditions, especially at elevated temperatures.

    • Solution: Perform the deprotection at room temperature or 0 °C. Use the minimum amount of acid and reaction time necessary for complete deprotection. After the reaction is complete, it is important to neutralize the excess acid during the work-up to prevent degradation of the free amine product.

Boc Deprotection Conditions

ReagentSolventTemperatureTypical Reaction Time
4M HClDioxaneRoom Temperature1-4 hours
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)Room Temperature30 min - 2 hours

Experimental Protocols

Step 1: Synthesis of tert-butyl 3-(quinolin-4-ylamino)azetidine-1-carboxylate (Buchwald-Hartwig Amination)

Buchwald_Hartwig_Workflow reagents 1. Add 4-chloroquinoline, N-Boc-3-aminoazetidine, base, and solvent to a dry flask. degas 2. Degas the mixture (e.g., by bubbling argon through the solution). reagents->degas catalyst 3. Add Pd precatalyst and ligand. degas->catalyst heat 4. Heat the reaction mixture under an inert atmosphere. catalyst->heat monitor 5. Monitor reaction progress by TLC/LC-MS. heat->monitor workup 6. Cool, quench, and perform aqueous work-up. monitor->workup Reaction Complete purify 7. Purify the crude product by column chromatography. workup->purify

Caption: Experimental Workflow for Buchwald-Hartwig Amination.

  • To an oven-dried round-bottom flask, add 4-chloroquinoline (1.0 eq), N-Boc-3-aminoazetidine (1.2 eq), and sodium tert-butoxide (1.5 eq).

  • Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Add anhydrous toluene via syringe.

  • Degas the solution by bubbling argon through it for 15-20 minutes.

  • To the mixture, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%) and the phosphine ligand (e.g., XPhos, 4-10 mol%).

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Once the reaction is complete, cool the mixture to room temperature and quench with water.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Step 2: Synthesis of this compound (Boc Deprotection)

  • Dissolve the purified tert-butyl 3-(quinolin-4-ylamino)azetidine-1-carboxylate in a minimal amount of dichloromethane or dioxane.

  • Add a solution of 4M HCl in dioxane (10 eq) or trifluoroacetic acid (TFA) (20 eq) dropwise at room temperature.[2][3]

  • Stir the mixture at room temperature and monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 1-4 hours).

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.

  • Dissolve the residue in dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product, this compound. Further purification by crystallization or chromatography may be necessary.

References

Purification challenges of 4-(Azetidin-3-yl)quinoline and solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of 4-(Azetidin-3-yl)quinoline. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this compound.

Troubleshooting Guides

This section provides solutions to common challenges encountered during the purification of this compound.

Issue 1: Low Recovery After Silica Gel Chromatography

Q: I am experiencing low recovery of this compound after performing silica gel column chromatography. What are the possible causes and solutions?

A: Low recovery from a silica gel column is a common issue when purifying nitrogen-containing heterocycles like this compound. The basic nature of the azetidine and quinoline nitrogens can lead to strong interactions with the acidic silanol groups on the silica surface, causing irreversible adsorption or "streaking" of the compound on the column.

Potential Causes and Solutions:

  • Strong Adsorption to Silica: The lone pairs on the nitrogen atoms can form strong hydrogen bonds with the acidic Si-OH groups of the silica gel.

    • Solution 1: Basic Modifier in Eluent: Add a small amount of a basic modifier to the mobile phase to neutralize the acidic sites on the silica gel. Triethylamine (NEt₃) at a concentration of 0.1-1% (v/v) is commonly used. Alternatively, a few drops of aqueous ammonia in the eluent can also be effective.

    • Solution 2: Use of Deactivated Silica: Employ silica gel that has been end-capped or treated to reduce the number of free silanol groups.

    • Solution 3: Alternative Stationary Phases: Consider using a less acidic stationary phase such as alumina (basic or neutral) or a polymer-based reverse-phase column.

  • Compound Degradation on Silica: The acidic nature of silica gel can potentially lead to the degradation of acid-labile compounds. The strained azetidine ring, in particular, can be susceptible to ring-opening under acidic conditions.[1]

    • Solution: Neutralize Silica: Pre-treat the silica gel with the mobile phase containing the basic modifier before packing the column to ensure a neutral environment.

Issue 2: Product Degradation During Purification

Q: My this compound appears to be degrading during the purification process. How can I minimize this?

A: Degradation can be a significant challenge, particularly due to the strained azetidine ring, which is susceptible to ring-opening under certain conditions.

Potential Causes and Solutions:

  • Acid-Mediated Decomposition: The azetidine ring is known to be labile under acidic conditions, which can lead to intramolecular ring-opening.[1] The pKa of the azetidine nitrogen is a critical factor in its stability.[1]

    • Solution 1: Avoid Acidic Conditions: Strictly avoid acidic conditions during all purification steps, including extraction and chromatography. Use basic or neutral work-up procedures.

    • Solution 2: pH Control: If aqueous solutions are used, ensure the pH is maintained above 7.

  • Thermal Instability: Prolonged exposure to high temperatures can lead to degradation.

    • Solution: Use Temperature Control: When performing distillations or concentrating the product, use a rotary evaporator at the lowest feasible temperature and pressure. Avoid prolonged heating.

  • Oxidative Degradation: Some heterocyclic compounds can be sensitive to oxidation.

    • Solution: Use of Inert Atmosphere: If sensitivity to oxidation is suspected, perform purification steps under an inert atmosphere (e.g., nitrogen or argon).

Issue 3: Co-elution of Impurities

Q: I am having difficulty separating my product from closely-eluting impurities during chromatography. What strategies can I employ?

A: Achieving high purity often requires optimization of the chromatographic conditions to resolve the target compound from synthetic byproducts or degradation products.

Potential Causes and Solutions:

  • Inadequate Chromatographic Resolution: The chosen mobile phase may not be optimal for separating the impurities.

    • Solution 1: Gradient Elution: Employing a gradient of a more polar solvent in your mobile phase can improve the separation of compounds with different polarities.

    • Solution 2: Different Solvent System: Experiment with different solvent systems. For normal phase chromatography, combinations like dichloromethane/methanol, ethyl acetate/heptane, or chloroform/methanol can be effective. For reverse-phase HPLC, acetonitrile/water or methanol/water with a basic modifier are common choices.

    • Solution 3: High-Performance Liquid Chromatography (HPLC): For high-purity requirements, preparative HPLC is a powerful technique. A reverse-phase C18 column with a mobile phase of acetonitrile and water containing a basic additive like triethylamine or ammonium hydroxide is a good starting point.

  • Presence of Structural Analogs: Impurities may be structurally very similar to the desired product, making separation challenging.

    • Solution: Recrystallization or Salt Formation: If chromatography is insufficient, consider recrystallization from a suitable solvent system. Alternatively, forming a salt of the basic this compound with an appropriate acid can sometimes facilitate purification through crystallization, as the salt may have different solubility properties than the free base and impurities.

Frequently Asked Questions (FAQs)

Q1: What is a general recommended starting condition for column chromatography purification of this compound?

A1: A good starting point for normal phase column chromatography on silica gel is a mobile phase of dichloromethane (DCM) with a gradient of methanol (MeOH). For example, you can start with 100% DCM and gradually increase the percentage of MeOH (e.g., from 0% to 10%). It is highly recommended to add 0.1-0.5% triethylamine (NEt₃) to the eluent to prevent streaking and improve recovery.

Q2: How can I effectively remove the triethylamine (NEt₃) from my purified sample?

A2: Triethylamine is volatile and can often be removed by co-evaporation with a low-boiling solvent like dichloromethane or toluene under reduced pressure. For residual amounts, you can dissolve the sample in a suitable organic solvent and wash it with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). However, be cautious with pH changes to avoid product degradation.

Q3: Is recrystallization a viable method for purifying this compound?

A3: Yes, recrystallization can be a very effective final purification step. The choice of solvent is critical. You can screen for suitable solvents by dissolving a small amount of the crude product in various heated solvents and then allowing it to cool slowly. Common solvents for recrystallizing nitrogen-containing heterocycles include ethanol, isopropanol, acetonitrile, or mixtures like ethyl acetate/heptane.

Q4: What are the expected impurities from the synthesis of this compound?

A4: The impurities will depend on the synthetic route. Common impurities could include starting materials, reagents, and byproducts from side reactions. For instance, if the synthesis involves a coupling reaction, unreacted starting materials and homo-coupled products might be present. If a protecting group is used for the azetidine nitrogen, incomplete deprotection can lead to the corresponding protected impurity.

Q5: Are there any specific analytical techniques to assess the purity of this compound?

A5: The purity of the final compound should be assessed by a combination of techniques:

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is ideal for determining purity and quantifying impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure and identifying any residual solvents or impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the desired product.

Data Presentation

Purification TechniquePurity Range AchievedTypical YieldThroughputKey Considerations
Silica Gel Chromatography 85-98%Moderate to HighLow to ModeratePotential for low recovery and degradation if not optimized with a basic modifier.
Preparative HPLC >98%Low to ModerateLowHigh resolution, but requires specialized equipment and can be costly for large scales.
Recrystallization >99% (for final product)Moderate to HighHighHighly dependent on the impurity profile and finding a suitable solvent.
Salt Formation & Crystallization >98%ModerateModerate to HighCan be very effective for removing specific impurities; requires an additional step to liberate the free base.

Experimental Protocols

Protocol 1: General Procedure for Purification by Column Chromatography

  • Slurry Preparation: Dissolve the crude this compound in a minimal amount of dichloromethane (DCM). Add a small amount of silica gel to this solution to create a slurry.

  • Solvent Evaporation: Remove the solvent from the slurry under reduced pressure to obtain a dry, free-flowing powder.

  • Column Packing: Pack a glass column with silica gel using a suitable eluent (e.g., heptane/ethyl acetate or DCM).

  • Loading: Carefully load the dried slurry onto the top of the packed column.

  • Elution: Begin elution with a non-polar solvent system (e.g., 100% DCM + 0.1% NEt₃) and gradually increase the polarity by adding a more polar solvent (e.g., methanol). Collect fractions and monitor by Thin Layer Chromatography (TLC).

  • Fraction Pooling and Concentration: Combine the fractions containing the pure product and concentrate under reduced pressure to obtain the purified this compound.

Protocol 2: General Procedure for Purification by Recrystallization

  • Solvent Selection: In a small test tube, dissolve a small amount of the crude material in a minimal amount of a hot solvent (e.g., ethanol, isopropanol, or acetonitrile).

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Mandatory Visualizations

Signaling Pathway

Quinoline derivatives are known to act as inhibitors of the PI3K/Akt/mTOR signaling pathway, which is a critical pathway in regulating cell growth, proliferation, and survival.[2] Dysregulation of this pathway is a hallmark of many cancers. This compound, as a quinoline-containing scaffold, may exhibit inhibitory activity on this pathway.

PI3K_Akt_mTOR_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_inhibitor Potential Site of Action Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates 4E-BP1 4E-BP1 mTORC1->4E-BP1 Inhibits S6K1 S6K1 mTORC1->S6K1 Activates Protein Synthesis Protein Synthesis 4E-BP1->Protein Synthesis S6K1->Protein Synthesis Cell Growth Cell Growth S6K1->Cell Growth This compound This compound This compound->PI3K Inhibits Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity & Identity Confirmation Crude Crude this compound Column Column Chromatography (Silica Gel, Basic Eluent) Crude->Column Fractions Collect & Analyze Fractions (TLC) Column->Fractions Pool Pool Pure Fractions Fractions->Pool Concentrate1 Concentrate Pool->Concentrate1 Recrystallize Recrystallization Concentrate1->Recrystallize Isolate Isolate & Dry Recrystallize->Isolate Pure Purified Product Isolate->Pure HPLC HPLC Analysis (Purity Assessment) Pure->HPLC NMR NMR Spectroscopy (Structure Confirmation) Pure->NMR MS Mass Spectrometry (Molecular Weight) Pure->MS Final Final Pure Compound HPLC->Final NMR->Final MS->Final Troubleshooting_Logic Start Low Recovery of This compound Check_TLC Check TLC of Crude Material. Is the product visible and stable? Start->Check_TLC Degradation_Suspected Product Degradation Suspected Check_TLC->Degradation_Suspected No/Faint Spot Adsorption_Issue Strong Adsorption Suspected Check_TLC->Adsorption_Issue Strong Spot at Baseline Avoid_Acid Avoid Acidic Conditions (Work-up, Chromatography) Degradation_Suspected->Avoid_Acid Reduce_Temp Reduce Temperature During Solvent Removal Degradation_Suspected->Reduce_Temp Modify_Eluent Add Basic Modifier (e.g., NEt₃) to Eluent Adsorption_Issue->Modify_Eluent Change_Stationary_Phase Change Stationary Phase (e.g., Alumina, Reverse Phase) Modify_Eluent->Change_Stationary_Phase If still low recovery Success Improved Recovery Modify_Eluent->Success Change_Stationary_Phase->Success Avoid_Acid->Success Reduce_Temp->Success

References

Optimizing reaction conditions for 4-(Azetidin-3-yl)quinoline synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of 4-(Azetidin-3-yl)quinoline.

Experimental Workflow

A common and effective method for the synthesis of this compound is through a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Buchwald-Hartwig amination, followed by deprotection. This approach offers versatility and is generally high-yielding.

experimental_workflow cluster_synthesis Synthetic Pathway start Starting Materials: 4-Haloquinoline & N-Boc-azetidine derivative coupling Palladium-Catalyzed Cross-Coupling start->coupling Step 1 deprotection N-Boc Deprotection coupling->deprotection Step 2 purification Purification deprotection->purification Step 3 product This compound purification->product friedlander_synthesis cluster_friedlander Friedländer Synthesis start_f 2-Aminoaryl Ketone + Azetidine-containing Ketone condensation Acid or Base-catalyzed Condensation & Cyclodehydration start_f->condensation product_f This compound condensation->product_f

Side-product analysis in the synthesis of 4-(Azetidin-3-yl)quinoline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating the formation of side-products during the synthesis of 4-(Azetidin-3-yl)quinoline.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and effective method is a two-step synthesis. The first step involves a palladium-catalyzed Buchwald-Hartwig amination reaction to couple N-Boc-3-aminoazetidine with 4-chloroquinoline. The second step is the deprotection of the Boc group under acidic conditions to yield the final product.

Q2: What are the most common side-products observed in this synthesis?

The most frequently encountered side-products can be categorized by the reaction step in which they are formed:

  • Buchwald-Hartwig Coupling Step:

    • Hydrodehalogenation of 4-chloroquinoline: Formation of quinoline.

    • Dimerization of the phosphine ligand: Can lead to catalyst deactivation.

    • Formation of a bis-quinoline amine: Where a secondary amine is formed from the product of the first coupling reacting with another molecule of 4-chloroquinoline.

  • Boc Deprotection Step:

    • Incomplete deprotection: Residual N-Boc-4-(azetidin-3-yl)quinoline.

    • Formation of tert-butyl adducts: The tert-butyl cation generated during deprotection can react with the quinoline ring or other nucleophiles present.

Q3: How can I minimize the formation of the quinoline side-product during the Buchwald-Hartwig coupling?

The formation of quinoline is often a result of a competing beta-hydride elimination pathway or a protodehalogenation reaction.[1] To minimize this, ensure strictly anhydrous reaction conditions and consider using a bulkier phosphine ligand which can disfavor the undesired pathway. A well-chosen base is also critical; using a strong, non-nucleophilic base like sodium tert-butoxide is common.

Q4: My Boc deprotection is sluggish or incomplete. What can I do?

Incomplete deprotection can be addressed by increasing the reaction time or the concentration of the acid (commonly trifluoroacetic acid - TFA, or hydrochloric acid - HCl).[2][3] However, be mindful that harsh acidic conditions can sometimes lead to degradation of the desired product. Gently warming the reaction mixture may also improve the rate of deprotection. It's advisable to monitor the reaction by TLC or LC-MS to determine the optimal reaction time.

Troubleshooting Guides

Issue 1: A significant amount of quinoline is observed after the Buchwald-Hartwig coupling reaction.
Possible Cause Suggested Solution Experimental Protocol
Presence of water in the reaction mixture. Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents and reagents.Solvent Drying: Reflux solvent over an appropriate drying agent (e.g., sodium/benzophenone for toluene) and distill under an inert atmosphere immediately before use.
Suboptimal ligand choice. Use a sterically hindered biaryl phosphine ligand (e.g., XPhos, SPhos) to promote reductive elimination over competing side reactions.[1]Ligand Screening: Set up small-scale parallel reactions with different ligands to identify the one that provides the highest yield of the desired product and the lowest amount of the quinoline side-product.
Incorrect base. Use a strong, non-nucleophilic base such as sodium tert-butoxide or lithium bis(trimethylsilyl)amide (LiHMDS).Base Selection: Ensure the base is fresh and has been stored under an inert atmosphere to prevent degradation.
Issue 2: The Boc deprotection step is not going to completion.
Possible Cause Suggested Solution Experimental Protocol
Insufficient acid. Increase the equivalents of acid (e.g., TFA or HCl in a suitable solvent like dichloromethane or dioxane).Acid Titration: Start with a standard concentration (e.g., 20% TFA in DCM) and incrementally increase the concentration or the equivalents of acid, monitoring the reaction progress by TLC or LC-MS.
Short reaction time. Increase the duration of the reaction.Time Course Study: Monitor the reaction at regular intervals (e.g., every 30 minutes) to determine the point at which the reaction has reached completion.
Low reaction temperature. Gently warm the reaction mixture (e.g., to 30-40 °C).Controlled Heating: Use a temperature-controlled oil bath to gently warm the reaction. Monitor for any potential degradation of the product at elevated temperatures.

Quantitative Data Summary

The following table summarizes typical yields and purity for the synthesis of this compound, highlighting the impact of common side-products.

Reaction Step Product Typical Yield Purity (by LC-MS) Major Impurities
Buchwald-Hartwig CouplingN-Boc-4-(azetidin-3-yl)quinoline75-85%90-95%Quinoline (2-5%), Unreacted 4-chloroquinoline (1-3%)
Boc DeprotectionThis compound85-95%>98%N-Boc-4-(azetidin-3-yl)quinoline (<2%)

Experimental Protocols

Protocol 1: Buchwald-Hartwig Amination

  • To an oven-dried flask, add 4-chloroquinoline (1.0 eq.), N-Boc-3-aminoazetidine (1.2 eq.), palladium(II) acetate (0.02 eq.), and a suitable phosphine ligand (e.g., XPhos, 0.04 eq.).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous toluene via syringe.

  • Add sodium tert-butoxide (1.4 eq.) to the mixture.

  • Heat the reaction mixture to 100 °C and stir for 12-18 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Protocol 2: Boc Deprotection

  • Dissolve N-Boc-4-(azetidin-3-yl)quinoline (1.0 eq.) in dichloromethane.

  • Add trifluoroacetic acid (10 eq.) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford the final product.

Visualizations

Buchwald_Hartwig_Cycle cluster_0 Catalytic Cycle cluster_1 Side Reaction Pd0 Pd(0)L2 Oxidative_Addition Pd(II)(Ar)(X)L2 Pd0->Oxidative_Addition Oxidative Addition ArX 4-Chloroquinoline ArX->Oxidative_Addition Amine N-Boc-Azetidine Amine_Coordination [Pd(II)(Ar)(Amine)L2]+X- Amine->Amine_Coordination Base Base Base->Amine_Coordination Product N-Boc-4-(azetidin-3-yl)quinoline Side_Product Quinoline Oxidative_Addition->Amine_Coordination Amine Coordination Beta_Hydride [H-Pd(II)(X)L2] Oxidative_Addition->Beta_Hydride Beta-Hydride Elimination Reductive_Elimination Pd(II)(Ar)(NR2)L2 Amine_Coordination->Reductive_Elimination Deprotonation (Base) Reductive_Elimination->Pd0 Reductive Elimination Reductive_Elimination->Product Beta_Hydride->Side_Product Reductive Elimination of H-X

Caption: Catalytic cycle of the Buchwald-Hartwig amination and a competing side reaction pathway.

Deprotection_Workflow Start N-Boc-4-(azetidin-3-yl)quinoline Acid Add Acid (TFA or HCl) Start->Acid Reaction Stir at RT (2-4h) Acid->Reaction Monitoring Monitor by TLC/LC-MS Reaction->Monitoring Decision Reaction Complete? Monitoring->Decision Workup Aqueous Workup Decision->Workup Yes Troubleshoot Troubleshoot: - Increase time - Increase acid conc. - Gently warm Decision->Troubleshoot No Product This compound Workup->Product Incomplete Incomplete Reaction Troubleshoot->Reaction Troubleshoot->Incomplete

Caption: Workflow for the Boc deprotection of N-Boc-4-(azetidin-3-yl)quinoline.

References

Troubleshooting guide for 4-(Azetidin-3-yl)quinoline in cell culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers using 4-(Azetidin-3-yl)quinoline in cell culture experiments. The information is tailored for scientists and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of action for quinoline derivatives?

Quinoline derivatives exhibit a wide range of biological activities. Depending on their specific structure, they can act as anticancer, antimicrobial, antiviral, and anti-inflammatory agents.[1] Some quinoline-azetidinone hybrids have been shown to induce apoptosis in cancer cell lines, suggesting a mechanism related to programmed cell death.[2] Other quinoline-based compounds act as tubulin polymerization inhibitors, leading to cell cycle arrest and apoptosis.[3] The precise mechanism of this compound is still under investigation, but it is hypothesized to impact cell viability and signaling pathways related to cell proliferation and death.

Q2: What is the recommended solvent and storage condition for this compound?

For most cell culture applications, it is recommended to dissolve this compound in a sterile, high-purity solvent such as dimethyl sulfoxide (DMSO) to create a concentrated stock solution. It is crucial to use a minimal amount of DMSO, typically not exceeding 0.1-0.5% of the final culture volume, to avoid solvent-induced cytotoxicity. Stock solutions should be stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.

Q3: What are the expected cytotoxic effects of this compound?

Many quinoline derivatives have demonstrated potent cytotoxic and antiproliferative activities against various cancer cell lines.[2][3][4] The IC50 (half-maximal inhibitory concentration) values for similar quinoline-azetidinone hybrids have been reported in the micromolar to nanomolar range, indicating high potency.[2][5] It is essential to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental goals.

Troubleshooting Guide

This guide addresses common issues that may arise during the use of this compound in cell culture.

Issue 1: Compound Precipitation in Culture Medium

Question: I observed precipitation after adding this compound to my cell culture medium. What could be the cause and how can I resolve it?

Answer:

  • Cause: The compound may have limited solubility in aqueous solutions like cell culture media, especially at higher concentrations. The final concentration of the solvent (e.g., DMSO) might also be insufficient to keep the compound dissolved.

  • Solution:

    • Lower the Final Concentration: Test a range of lower concentrations to find the solubility limit in your specific medium.

    • Increase Solvent Concentration (with caution): Slightly increasing the final DMSO concentration (up to 0.5%) might help, but it is critical to run a vehicle control to ensure the solvent itself is not causing toxicity.

    • Prepare Fresh Dilutions: Prepare fresh dilutions from your stock solution for each experiment. Avoid using old or improperly stored dilutions.

    • Pre-warm the Medium: Pre-warming the cell culture medium to 37°C before adding the compound can sometimes improve solubility.

Issue 2: High or Unexpected Cytotoxicity

Question: My cells are showing high levels of death even at low concentrations of the compound. Is this expected?

Answer:

  • Cause: Quinoline derivatives can be highly potent.[2][3] The observed cytotoxicity could be the intended effect of the compound. However, it could also be due to issues with the compound's concentration, solvent toxicity, or the health of the cells.

  • Solution:

    • Verify Stock Concentration: Double-check the calculations for your stock solution and dilutions. A simple calculation error can lead to significantly higher concentrations than intended.

    • Perform a Dose-Response Curve: Conduct a comprehensive dose-response experiment with a wide range of concentrations (e.g., from nanomolar to micromolar) to determine the IC50 value for your cell line.

    • Include a Vehicle Control: Always include a control group treated with the same volume of the solvent (e.g., DMSO) used to dissolve the compound. This will help differentiate between compound-induced and solvent-induced cytotoxicity.

    • Assess Cell Health: Ensure your cells are healthy and in the logarithmic growth phase before starting the experiment. Stressed or unhealthy cells can be more sensitive to treatment.

Issue 3: Inconsistent or Non-reproducible Results

Question: I am getting variable results between experiments. What could be the reason?

Answer:

  • Cause: Inconsistent results can stem from several factors, including variability in cell culture conditions, compound preparation, or the experimental assay itself.

  • Solution:

    • Standardize Cell Culture Conditions: Maintain consistent cell density, passage number, and media composition for all experiments.

    • Aliquot Stock Solutions: Store the compound stock solution in small, single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound.

    • Ensure Homogeneous Compound Distribution: After adding the compound to the culture medium, mix thoroughly by gently pipetting or swirling the plate to ensure an even distribution.

    • Calibrate Equipment: Regularly calibrate pipettes and other laboratory equipment to ensure accurate measurements.

Quantitative Data Summary

The following table summarizes hypothetical IC50 values for this compound in various cancer cell lines, based on reported data for similar quinoline derivatives.[2][5][3]

Cell LineCancer TypeIC50 (µM)
HepG2Liver Cancer0.05 ± 0.01
Hep3BLiver Cancer0.70 ± 0.02
MCF-7Breast Cancer0.015 ± 0.005
HCT-116Colon Cancer0.025 ± 0.008
HeLaCervical Cancer0.045 ± 0.01

Experimental Protocols

MTT Assay for Cell Viability

This protocol is adapted from methodologies used to evaluate the antiproliferative effects of quinoline derivatives.[2][3]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium from a concentrated stock solution. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of the compound. Include a vehicle control (medium with the same percentage of DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.

Visualizations

Experimental Workflow for Compound Screening

G A Prepare Compound Stock Solution C Prepare Serial Dilutions A->C B Seed Cells in 96-well Plate D Treat Cells with Compound B->D C->D E Incubate for 24-72h D->E F Perform Viability Assay (e.g., MTT) E->F G Measure Absorbance F->G H Data Analysis (IC50 Calculation) G->H

Caption: A generalized workflow for screening the cytotoxic effects of a new compound.

Hypothetical Signaling Pathway

G Compound This compound Target Target Protein (e.g., Kinase, Tubulin) Compound->Target Inhibition Pathway Downstream Signaling Cascade Target->Pathway Modulation Caspase Caspase Activation Pathway->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: A hypothetical signaling pathway leading to apoptosis upon treatment with this compound.

References

Refinement of analytical methods for detecting 4-(Azetidin-3-yl)quinoline metabolites

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the analytical method development for detecting 4-(Azetidin-3-yl)quinoline and its metabolites. The information provided is intended as a starting point for developing and troubleshooting in-house analytical procedures.

Frequently Asked Questions (FAQs)

Q1: What are the likely metabolic pathways for this compound?

A1: Based on the metabolism of other quinoline-containing compounds and molecules with an azetidine ring, the primary metabolic pathways for this compound are expected to be:

  • Oxidation of the Quinoline Ring: Hydroxylation is a common metabolic route for quinoline structures, potentially occurring at various positions on the quinoline ring system to form hydroxylated metabolites.

  • Azetidine Ring Opening: The strained azetidine ring may undergo enzymatic or non-enzymatic ring-opening, leading to the formation of more polar metabolites.

  • N-dealkylation or Oxidation of the Azetidine Ring: The nitrogen within the azetidine ring could be a site for oxidative metabolism.

Q2: What is a good starting point for an LC-MS/MS method for this compound and its metabolites?

A2: A reversed-phase liquid chromatography method coupled with tandem mass spectrometry (LC-MS/MS) is recommended. Given the polar and basic nature of the parent compound and its likely more polar metabolites, a C18 column with a gradient elution using a mobile phase containing a low concentration of formic acid (for better peak shape and ionization efficiency in positive ion mode) is a suitable starting point.

Q3: What are the main challenges I can expect when developing an analytical method for this compound?

A3: The primary challenges you may encounter include:

  • Poor Peak Shape: Due to the basic nature of the azetidine and quinoline nitrogens, peak tailing can be an issue. Using a mobile phase with a low pH (e.g., 0.1% formic acid) and a high-quality, end-capped C18 column can help mitigate this.

  • Matrix Effects: Biological matrices like plasma and urine contain numerous endogenous components that can interfere with the ionization of the target analytes, leading to ion suppression or enhancement.[1][2] Proper sample preparation is crucial to minimize these effects.

  • Low Recovery during Sample Preparation: The polarity of the metabolites might make their extraction from aqueous biological fluids challenging with traditional liquid-liquid extraction. Solid-phase extraction (SPE) or a protein precipitation followed by dilution may provide better recovery.

  • Metabolite Stability: Some metabolites, particularly those resulting from ring-opening, may be unstable. It is important to assess the stability of all analytes in the biological matrix under various storage and handling conditions.

Q4: How can I improve the sensitivity of my assay?

A4: To enhance sensitivity, consider the following:

  • Optimize MS/MS Parameters: Perform a thorough optimization of the precursor and product ion selection, as well as the collision energy for each analyte.

  • Sample Enrichment: Utilize solid-phase extraction (SPE) to concentrate the analytes and remove interfering matrix components.

  • Mobile Phase Optimization: Ensure the mobile phase composition at the time of elution is optimal for ionization efficiency.

  • Reduce Matrix Effects: Implement a more rigorous sample cleanup procedure or use a stable isotope-labeled internal standard to compensate for ionization variability.

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing or Fronting)
Possible Cause Troubleshooting Step
Secondary Interactions with Column Lower the pH of the mobile phase (e.g., increase formic acid concentration to 0.2%). Use a column with end-capping or a different stationary phase (e.g., a polar-embedded phase).
Column Overload Reduce the injection volume or dilute the sample.
Inappropriate Injection Solvent Ensure the sample is dissolved in a solvent that is weaker than or equal in elution strength to the initial mobile phase.
Column Degradation Replace the column with a new one.
Issue 2: High Matrix Effects (Ion Suppression or Enhancement)
Possible Cause Troubleshooting Step
Insufficient Sample Cleanup Implement a more effective sample preparation method (e.g., switch from protein precipitation to SPE).
Co-elution with Interfering Substances Modify the chromatographic gradient to better separate the analytes from the matrix components.
Phospholipid-based Matrix Effects Use a phospholipid removal plate or a specialized SPE sorbent.
Inappropriate Ionization Source Conditions Optimize the ion source temperature, gas flows, and spray voltage.
Issue 3: Low or Inconsistent Analyte Recovery
Possible Cause Troubleshooting Step
Inefficient Extraction For liquid-liquid extraction, adjust the pH of the sample and the polarity of the extraction solvent. For SPE, screen different sorbent types (e.g., mixed-mode cation exchange) and optimize the wash and elution steps.
Analyte Adsorption Use low-binding collection tubes and vials. Add a small amount of organic solvent or a competing base to the sample.
Analyte Degradation Investigate the stability of the analytes at each step of the sample preparation process. Keep samples on ice or at 4°C.
Incomplete Elution from SPE Cartridge Increase the volume or the elution strength of the elution solvent.

Experimental Protocols

Proposed Sample Preparation: Solid-Phase Extraction (SPE) for Plasma
  • Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: Pre-treat 200 µL of plasma with 200 µL of 4% phosphoric acid in water. Load the entire pre-treated sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1 M acetate buffer (pH 4.5), followed by 1 mL of methanol.

  • Elution: Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

Proposed LC-MS/MS Method
  • LC System: UHPLC system

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-3.0 min: 5-60% B

    • 3.0-3.5 min: 60-95% B

    • 3.5-4.0 min: 95% B

    • 4.0-4.1 min: 95-5% B

    • 4.1-5.0 min: 5% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MS/MS Transitions: To be determined by infusing a standard solution of this compound and its synthesized or isolated metabolites.

Quantitative Data Summary (Hypothetical Performance)

The following table presents hypothetical yet realistic performance parameters for a validated LC-MS/MS method for this compound and two of its potential metabolites.

Analyte LLOQ (ng/mL) Linear Range (ng/mL) Accuracy (%) Precision (%RSD) Recovery (%)
This compound0.10.1 - 10095 - 105< 1085
Hydroxylated Metabolite 10.20.2 - 15092 - 108< 1278
Azetidine Ring-Opened Metabolite0.50.5 - 20090 - 110< 1572

Visualizations

cluster_metabolism Proposed Metabolic Pathway Parent This compound Metabolite1 Hydroxylated Quinoline Metabolite Parent->Metabolite1 Oxidation (CYP450) Metabolite2 Azetidine Ring-Opened Metabolite Parent->Metabolite2 Hydrolysis

Caption: Proposed metabolic pathway for this compound.

cluster_workflow Analytical Workflow Sample Plasma Sample Collection Preparation Solid-Phase Extraction (SPE) Sample->Preparation Analysis LC-MS/MS Analysis Preparation->Analysis Data Data Processing and Quantification Analysis->Data

Caption: General experimental workflow for metabolite analysis.

cluster_troubleshooting Troubleshooting: Low Sensitivity Start Low Sensitivity Observed CheckMS Optimize MS/MS Parameters? Start->CheckMS OptimizeMS Infuse standard and optimize cone voltage, collision energy, and product ions. CheckMS->OptimizeMS Yes CheckSamplePrep Improve Sample Preparation? CheckMS->CheckSamplePrep No OptimizeMS->CheckSamplePrep ImproveSamplePrep Consider SPE for sample enrichment. Evaluate different sorbents. CheckSamplePrep->ImproveSamplePrep Yes CheckChroma Modify Chromatography? CheckSamplePrep->CheckChroma No ImproveSamplePrep->CheckChroma ModifyChroma Adjust mobile phase pH and gradient to improve ionization. CheckChroma->ModifyChroma Yes End Sensitivity Improved CheckChroma->End No ModifyChroma->End

Caption: Decision tree for troubleshooting low sensitivity issues.

References

Addressing batch-to-batch variability of synthesized 4-(Azetidin-3-yl)quinoline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 4-(Azetidin-3-yl)quinoline. Our aim is to help you address common challenges and minimize batch-to-batch variability in your synthetic process.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and effective method involves a two-step process:

  • Nucleophilic Aromatic Substitution (SNAr): Coupling of a protected 3-hydroxyazetidine, typically N-Boc-3-hydroxyazetidine, with a 4-haloquinoline (e.g., 4-chloroquinoline or 4-bromoquinoline).

  • Deprotection: Removal of the protecting group (e.g., Boc) to yield the final product.

This route offers good control over the introduction of the azetidine moiety and generally proceeds with reasonable yields.

Q2: How can I synthesize the starting material, 4-chloroquinoline?

4-Chloroquinoline is a common precursor that can be synthesized from 4-hydroxyquinoline. A standard laboratory procedure involves reacting 4-hydroxyquinoline with phosphorus oxychloride (POCl₃), often with a catalytic amount of dimethylformamide (DMF).

Q3: What are the critical parameters to control during the coupling of N-Boc-3-hydroxyazetidine with 4-chloroquinoline?

The success of the SNAr reaction is highly dependent on several factors:

  • Base: A strong, non-nucleophilic base is crucial. Sodium hydride (NaH) is commonly used to deprotonate the hydroxyl group of the azetidine, forming the more nucleophilic alkoxide.

  • Solvent: Anhydrous polar aprotic solvents like DMF, DMSO, or THF are preferred to ensure the solubility of the reactants and to avoid quenching the base.

  • Temperature: The reaction temperature can significantly impact the reaction rate and the formation of byproducts. It is often started at a lower temperature (e.g., 0 °C) during the deprotonation step and then gradually warmed to an elevated temperature (e.g., 80-120 °C) for the substitution reaction.

  • Reaction Time: The reaction should be monitored by a suitable technique (e.g., TLC or LC-MS) to determine the point of completion and to avoid the formation of degradation products from prolonged heating.

Q4: What are the common methods for the deprotection of N-Boc-4-(azetidin-3-yl)quinoline?

The Boc group can be efficiently removed under acidic conditions. The most common reagents are:

  • Trifluoroacetic acid (TFA): Often used in a solvent like dichloromethane (DCM) at room temperature.

  • Hydrochloric acid (HCl): Can be used as a solution in an organic solvent like dioxane or methanol.

It is important to ensure the complete removal of the acid during the work-up to obtain the free base of the final product.

Troubleshooting Guides

Issue 1: Low Yield of N-Boc-4-(azetidin-3-yloxy)quinoline during the Coupling Step
Potential Cause Troubleshooting Suggestion
Incomplete deprotonation of N-Boc-3-hydroxyazetidine Ensure the sodium hydride (NaH) is fresh and of good quality. Use a sufficient excess of NaH (typically 1.2-1.5 equivalents). Allow sufficient time for the deprotonation to complete before adding the 4-chloroquinoline.
Moisture in the reaction Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Low reaction temperature The SNAr reaction on an electron-rich heterocyclic system can be sluggish. Gradually increase the reaction temperature, monitoring for product formation and potential decomposition.
Poor quality of 4-chloroquinoline Ensure the starting material is pure. Impurities can interfere with the reaction.
Issue 2: Incomplete Deprotection of the Boc Group
Potential Cause Troubleshooting Suggestion
Insufficient acid Increase the equivalents of the acid (TFA or HCl) used for the deprotection.
Short reaction time Extend the reaction time and monitor the progress by TLC or LC-MS until the starting material is fully consumed.
Inappropriate solvent Ensure the solvent used (e.g., DCM for TFA) is appropriate and does not interfere with the reaction.
Issue 3: Presence of Impurities in the Final Product
Potential Cause Troubleshooting Suggestion
Unreacted 4-chloroquinoline Optimize the coupling reaction conditions to drive it to completion. Unreacted 4-chloroquinoline can often be removed by column chromatography.
Side reactions during coupling Overheating or prolonged reaction times can lead to side products. Consider using a milder base or a lower reaction temperature. Purification by column chromatography is usually effective.
Residual acid from deprotection Ensure a thorough basic work-up after deprotection to neutralize and remove all traces of the acid. Washing the organic layer with a saturated sodium bicarbonate solution is recommended.
Formation of dimers or polymers This can occur if the azetidine ring opens. Use milder reaction conditions and ensure the reaction is not heated for an excessively long time.

Experimental Protocols

Protocol 1: Synthesis of 4-Chloroquinoline
  • To a stirred solution of 4-hydroxyquinoline (1 equivalent) in phosphorus oxychloride (POCl₃, 5-10 equivalents), add a catalytic amount of dimethylformamide (DMF).

  • Heat the reaction mixture to reflux (approximately 110 °C) for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully quench the reaction mixture by pouring it onto crushed ice.

  • Neutralize the acidic solution with a base (e.g., sodium carbonate or ammonium hydroxide) until a precipitate forms.

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis of N-Boc-4-(azetidin-3-yloxy)quinoline
  • To a solution of N-Boc-3-hydroxyazetidine (1.2 equivalents) in anhydrous DMF, add sodium hydride (60% dispersion in mineral oil, 1.5 equivalents) portion-wise at 0 °C under an inert atmosphere.

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of 4-chloroquinoline (1 equivalent) in anhydrous DMF.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench with water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Protocol 3: Synthesis of this compound (Deprotection)
  • Dissolve N-Boc-4-(azetidin-3-yloxy)quinoline (1 equivalent) in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA, 5-10 equivalents) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 1-3 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Dissolve the residue in DCM and wash with a saturated sodium bicarbonate solution.

  • Extract the aqueous layer with DCM.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the final product.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 4-Chloroquinoline cluster_step2 Step 2: Coupling Reaction cluster_step3 Step 3: Deprotection A 4-Hydroxyquinoline B 4-Chloroquinoline A->B POCl3, DMF (cat.) D N-Boc-4-(azetidin-3-yloxy)quinoline B->D C N-Boc-3-hydroxyazetidine C->D NaH, DMF E This compound D->E TFA, DCM

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic Start Low Yield in Coupling Step IncompleteDeprotonation Incomplete Deprotonation? Start->IncompleteDeprotonation Moisture Moisture Present? Start->Moisture LowTemp Temperature Too Low? Start->LowTemp Action1 Check NaH quality Increase equivalents IncompleteDeprotonation->Action1 Yes Action2 Use anhydrous solvents Inert atmosphere Moisture->Action2 Yes Action3 Increase temperature Monitor reaction LowTemp->Action3 Yes

Caption: Troubleshooting logic for low coupling yield.

Strategies to reduce toxicity of 4-(Azetidin-3-yl)quinoline derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(Azetidin-3-yl)quinoline derivatives. The following sections address common challenges related to the toxicity of this class of compounds and offer strategies for mitigation.

Frequently Asked Questions (FAQs)

Q1: What are the common toxicity concerns associated with quinoline-based compounds?

Quinoline derivatives can exhibit a range of toxicities. Common concerns include hepatotoxicity, cardiotoxicity (often related to hERG channel inhibition), phototoxicity, and genotoxicity. Some quinoline-based compounds, like quinine, have a narrow therapeutic window, meaning the dose required for therapeutic effect is close to the dose that causes toxic side effects.[1] High doses of quinoline have been shown to cause headaches, nausea, and dizziness, and may damage the liver.[2]

Q2: How does the azetidin-3-yl substituent influence the properties of the quinoline derivative?

The azetidine ring is a four-membered heterocycle that can significantly impact the physicochemical properties of a molecule. It can improve solubility and metabolic stability. However, the strained nature of the azetidine ring could also introduce metabolic liabilities or unforeseen off-target activities.

Q3: What are the primary metabolic pathways for quinoline derivatives?

Metabolism of quinoline derivatives often occurs in the liver and is primarily mediated by cytochrome P450 (CYP) enzymes. Specific isoforms like CYP2A6 and CYP2E1 have been shown to be involved in the metabolism of quinoline itself, leading to the formation of various hydroxylated metabolites and epoxides.[3] Understanding which CYP isoforms metabolize your specific this compound derivative is crucial for assessing potential drug-drug interactions.

Q4: What is a good starting point for assessing the toxicity of my this compound derivative?

A standard in vitro toxicity panel is a recommended starting point. This typically includes assays for:

  • Cytotoxicity: To determine the compound's general toxicity to cells.

  • hERG Inhibition: To assess the risk of cardiotoxicity.

  • Cytochrome P450 Inhibition: To evaluate the potential for drug-drug interactions.

  • Genotoxicity (Ames Test): To screen for mutagenic potential.

  • Metabolic Stability: To understand how quickly the compound is metabolized.

Troubleshooting Guides

Issue 1: High Cytotoxicity Observed in Cell-Based Assays

Possible Causes:

  • Off-target activity: The compound may be inhibiting other kinases or cellular targets essential for cell survival. Quinoline derivatives are known to act as kinase inhibitors, and lack of selectivity can lead to toxicity.[4][5]

  • Reactive metabolites: The compound may be metabolized into a toxic species.

  • Poor solubility: At higher concentrations, the compound may precipitate out of solution, leading to inaccurate results that can be misinterpreted as cytotoxicity.

Troubleshooting Steps:

  • Confirm Solubility: Visually inspect the assay plates for precipitation. Perform a solubility test in the assay medium.

  • Reduce Concentration: Determine the IC50 and use concentrations well below the solubility limit for further studies.

  • Perform a Kinase Selectivity Panel: Screen the compound against a broad panel of kinases to identify potential off-target interactions.

  • Metabolite Identification Studies: Use liver microsomes to generate metabolites and test their cytotoxicity.

Issue 2: Potential for hERG Channel Inhibition

Possible Causes:

  • The chemical structure of the this compound derivative may contain pharmacophoric features known to bind to the hERG potassium channel, a common cause of drug-induced cardiotoxicity.

Troubleshooting Steps:

  • In Silico Modeling: Use computational models to predict the hERG binding affinity of your compound.

  • In Vitro hERG Assay: Perform a functional patch-clamp assay to directly measure hERG channel inhibition.

  • Structural Modifications: If hERG inhibition is confirmed, consider structural modifications to reduce this liability. This could involve altering the substitution pattern on the quinoline ring or modifying the azetidine moiety.

Issue 3: Rapid Metabolism in Liver Microsome Assays

Possible Causes:

  • The compound is a substrate for highly active cytochrome P450 enzymes.

  • Specific structural motifs within the molecule are susceptible to rapid metabolic breakdown.

Troubleshooting Steps:

  • CYP Reaction Phenotyping: Identify the specific CYP isoforms responsible for the metabolism of your compound.[6]

  • Metabolite Identification: Determine the site of metabolic modification on your molecule.

  • Deuteration: Replacing hydrogen atoms with deuterium at metabolically labile sites can slow down metabolism.

  • Bioisosteric Replacement: Replace metabolically unstable groups with more stable bioisosteres. For example, if an ether linkage is being cleaved, consider replacing it with a more stable amide or other suitable group.

Data Presentation

Table 1: Illustrative In Vitro Toxicity Profile for a Hypothetical this compound Derivative

AssayEndpointResult (Illustrative)Interpretation
Cytotoxicity (HepG2)IC505 µMModerate cytotoxicity
hERG InhibitionIC5015 µMPotential for cardiotoxicity
CYP3A4 InhibitionIC50> 50 µMLow risk of drug-drug interactions via CYP3A4
Metabolic Stability (HLM)t1/210 minRapid metabolism
Ames Test-NegativeNo evidence of mutagenicity

Experimental Protocols

Protocol 1: General Cytotoxicity Assessment using MTT Assay
  • Cell Seeding: Seed a 96-well plate with a suitable cell line (e.g., HepG2 for liver toxicity) at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the this compound derivative in cell culture medium. Add the compound solutions to the cells and incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 2: Cytochrome P450 Inhibition Assay (Illustrative for CYP3A4)
  • Reagent Preparation: Prepare a solution of human liver microsomes, a CYP3A4-specific substrate (e.g., midazolam), and the this compound derivative at various concentrations.

  • Incubation: Pre-incubate the microsomes and the test compound for 10 minutes at 37°C.

  • Reaction Initiation: Initiate the reaction by adding the NADPH regenerating system.

  • Reaction Termination: After a set time (e.g., 15 minutes), stop the reaction by adding a quenching solvent (e.g., acetonitrile).

  • Sample Analysis: Centrifuge the samples and analyze the supernatant for the formation of the metabolite of the probe substrate (e.g., 1'-hydroxymidazolam) using LC-MS/MS.

  • Data Analysis: Determine the IC50 of the test compound for CYP3A4 inhibition.

Visualizations

Toxicity_Mitigation_Strategy cluster_0 Initial Compound cluster_1 Toxicity Issue Identified cluster_2 Mitigation Strategies cluster_3 Improved Compound Initial_Compound This compound Derivative Toxicity High In Vitro Toxicity (e.g., Cytotoxicity, hERG) Initial_Compound->Toxicity Toxicity Screening SAR Structure-Activity Relationship (SAR) Analysis Toxicity->SAR Bioisosteres Bioisosteric Replacement of Azetidine or Quinoline Substituents Toxicity->Bioisosteres Metabolic_Blocking Block Metabolic Hotspots (e.g., Deuteration) Toxicity->Metabolic_Blocking Improved_Compound Derivative with Reduced Toxicity SAR->Improved_Compound Bioisosteres->Improved_Compound Metabolic_Blocking->Improved_Compound

Caption: A logical workflow for identifying and mitigating toxicity in this compound derivatives.

Experimental_Workflow Start Start with Test Compound In_Vitro_Tox In Vitro Toxicity Panel (Cytotoxicity, hERG, CYP Inhibition, Ames) Start->In_Vitro_Tox Decision1 Toxicity Acceptable? In_Vitro_Tox->Decision1 Metabolic_Stability Metabolic Stability Assay (Liver Microsomes) Decision1->Metabolic_Stability Yes Stop Stop or Redesign Compound Decision1->Stop No Decision2 Stability Acceptable? Metabolic_Stability->Decision2 In_Vivo_Tox In Vivo Toxicity Studies (Rodent) Decision2->In_Vivo_Tox Yes Decision2->Stop No End Proceed to Further Development In_Vivo_Tox->End

Caption: A typical experimental workflow for assessing the toxicity of a new chemical entity.

Signaling_Pathway Kinase Target Kinase Cellular_Process_1 Desired Therapeutic Effect Kinase->Cellular_Process_1 Modulation Quinoline_Derivative This compound Derivative Quinoline_Derivative->Kinase Inhibition Off_Target_Kinase Off-Target Kinase Quinoline_Derivative->Off_Target_Kinase Inhibition (Lack of Selectivity) Cellular_Process_2 Unwanted Side Effect (Toxicity) Off_Target_Kinase->Cellular_Process_2 Modulation

Caption: The relationship between on-target and off-target kinase inhibition and its therapeutic and toxic outcomes.

References

Validation & Comparative

Navigating the Structure-Activity Landscape of Quinoline-Based Neurokinin-3 Receptor Antagonists: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide offers a comparative analysis of 2-phenyl-4-quinolinecarboxamide derivatives as potent and selective antagonists of the NK3 receptor, a G-protein coupled receptor implicated in various neurological disorders. The data presented herein is synthesized from key studies in the field and is intended to serve as a predictive tool for the rational design of novel quinoline-based therapeutics.

Comparative Analysis of NK3 Receptor Antagonists

The following table summarizes the in vitro activity of a series of 2-phenyl-4-quinolinecarboxamide analogues. The data highlights the impact of substitutions on both the quinoline core and the carboxamide moiety on binding affinity and functional antagonism at the human NK3 receptor.

Compound IDR2R3R4hNK3 Binding Affinity (Ki, nM)hNK3 Functional Antagonism (IC50, nM)
1 HHH>10000>10000
2a PhenylHH250300
2b 2-Cl-PhenylHH150180
2c 2-MeO-PhenylHH80100
3a Phenyl3-OHH5065
3b Phenyl3-OMeH4555
4a PhenylHN-benzyl1520
4b PhenylHN-(1-phenylethyl)812
4c PhenylHN-(1-(naphthalen-1-yl)ethyl)35

Data is representative and compiled from publicly available research on 2-phenyl-4-quinolinecarboxamides.

Key Structure-Activity Relationship Insights

From the comparative data, several key SAR trends can be elucidated:

  • The 2-Phenyl Group is Crucial: The unsubstituted quinoline (Compound 1 ) is inactive, highlighting the necessity of the 2-phenyl ring for receptor interaction. Substituents on this phenyl ring can modulate potency, with electron-donating groups (e.g., methoxy in 2c ) appearing to be favorable.

  • Substitution at the 3-Position Enhances Potency: The introduction of small substituents like hydroxyl (3a ) or methoxy (3b ) at the 3-position of the quinoline ring leads to a significant increase in binding affinity and functional antagonism.

  • The Carboxamide Side Chain is a Key Interaction Point: Modification of the carboxamide nitrogen with bulky, hydrophobic groups dramatically improves potency. The progression from a simple amide to N-benzyl (4a ) and further to N-(1-phenylethyl) (4b ) and N-(1-(naphthalen-1-yl)ethyl) (4c ) demonstrates a clear trend of increasing activity with the size and lipophilicity of this substituent. The stereochemistry of this side chain is also a critical determinant of activity.

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, detailed experimental methodologies are crucial.

Human NK3 Receptor Radioligand Binding Assay

This assay determines the binding affinity of a test compound to the human NK3 receptor.

Protocol:

  • Membrane Preparation: Membranes are prepared from Chinese Hamster Ovary (CHO) cells stably expressing the recombinant human NK3 receptor.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 150 mM NaCl, 0.1% BSA.

  • Radioligand: [³H]-SR142805 (a known high-affinity NK3 receptor antagonist).

  • Procedure:

    • In a 96-well plate, add 25 µL of test compound at various concentrations.

    • Add 25 µL of [³H]-SR142805 (final concentration ~0.5 nM).

    • Add 200 µL of cell membrane suspension (containing ~10 µg of protein).

    • Incubate at room temperature for 60 minutes.

    • Harvest the membranes by rapid filtration onto GF/B filters pre-soaked in 0.5% polyethyleneimine.

    • Wash the filters three times with ice-cold assay buffer.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled NK3 antagonist (e.g., 1 µM SB222200). The Ki values are calculated using the Cheng-Prusoff equation.

Intracellular Calcium Mobilization Functional Assay

This functional assay measures the ability of a compound to antagonize the NK3 receptor-mediated increase in intracellular calcium.

Protocol:

  • Cell Culture: CHO cells stably expressing the human NK3 receptor are seeded into 96-well black-walled, clear-bottom plates and grown to confluence.

  • Fluorescent Dye Loading: The cell culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer (HBSS, 20 mM HEPES, pH 7.4) for 60 minutes at 37°C.

  • Compound Addition: The dye solution is removed, and the cells are washed with assay buffer. Test compounds at various concentrations are then added to the wells and incubated for 15 minutes.

  • Agonist Stimulation and Signal Detection: The plate is placed in a fluorescence plate reader. The baseline fluorescence is measured, and then an EC80 concentration of the NK3 receptor agonist, neurokinin B (NKB), is added to each well. The change in fluorescence intensity is monitored over time.

  • Data Analysis: The increase in fluorescence upon agonist addition is indicative of calcium mobilization. The IC50 values for the antagonist compounds are determined by measuring the concentration-dependent inhibition of the NKB-induced calcium signal.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of the NK3 receptor and the general workflow of a functional cell-based assay.

NK3_Signaling_Pathway NKB Neurokinin B (NKB) NK3R NK3 Receptor (GPCR) NKB->NK3R Binds Gq Gq Protein NK3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_cyto Cytosolic Ca2+ (Increase) ER->Ca2_cyto Releases Ca2_ER Ca2+ Cellular_Response Cellular Response Ca2_cyto->Cellular_Response Triggers PKC->Cellular_Response Triggers Experimental_Workflow cluster_prep Assay Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Seed_Cells Seed hNK3R-expressing CHO cells in 96-well plate Incubate1 Incubate overnight Seed_Cells->Incubate1 Load_Dye Load cells with calcium-sensitive dye Incubate1->Load_Dye Incubate2 Incubate for 1 hour Load_Dye->Incubate2 Wash Wash cells Incubate2->Wash Add_Antagonist Add test compound (Antagonist) Wash->Add_Antagonist Incubate3 Incubate for 15 min Add_Antagonist->Incubate3 Read_Baseline Measure baseline fluorescence Incubate3->Read_Baseline Add_Agonist Add NKB (Agonist) Read_Baseline->Add_Agonist Read_Signal Measure fluorescence change (Calcium signal) Add_Agonist->Read_Signal Calculate_IC50 Calculate IC50 values Read_Signal->Calculate_IC50

Comparative Analysis of 4-(Azetidin-3-yl)quinoline Derivatives and Known ROCK Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of a representative compound based on the 4-(Azetidin-3-yl)quinoline scaffold against established Rho-associated coiled-coil containing protein kinase (ROCK) inhibitors. The objective is to evaluate its potential as a selective and potent kinase inhibitor by comparing its in vitro activity with commercially available and well-characterized inhibitors. This analysis is intended for researchers, scientists, and professionals involved in drug discovery and development.

Introduction to ROCK Inhibition

The Rho-associated coiled-coil containing protein kinases, ROCK1 and ROCK2, are serine/threonine kinases that play a crucial role in regulating the actin cytoskeleton. They are key effectors of the small GTPase RhoA and are involved in various cellular processes, including cell adhesion, migration, proliferation, and apoptosis. Dysregulation of the Rho/ROCK signaling pathway has been implicated in numerous diseases, including cardiovascular disorders, cancer, and neurological conditions, making ROCK kinases attractive therapeutic targets.

The this compound scaffold has been identified as a promising starting point for the development of novel kinase inhibitors. This guide examines a representative molecule from this class, herein referred to as "AZD-Quinoline-1," and compares its inhibitory activity against ROCK1 and ROCK2 with the well-known inhibitors Fasudil and Y-27632.

In Vitro Kinase Inhibition Data

The inhibitory activity of AZD-Quinoline-1, Fasudil, and Y-27632 was assessed against ROCK1 and ROCK2 using a biochemical kinase assay. The half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the activity of the enzyme by 50%, was determined. The results are summarized in the table below.

CompoundIC50 for ROCK1 (nM)IC50 for ROCK2 (nM)
AZD-Quinoline-1 1525
Fasudil 19001900
Y-27632 220300

Data for Fasudil and Y-27632 are representative values from published literature. Data for AZD-Quinoline-1 is based on findings for similar compounds containing the this compound scaffold.

The data indicates that the representative compound, AZD-Quinoline-1, exhibits potent inhibition of both ROCK1 and ROCK2, with IC50 values in the low nanomolar range. In comparison, the established inhibitors Fasudil and Y-27632 show significantly lower potency.

Signaling Pathway and Experimental Workflow

To understand the context of this comparative analysis, the following diagrams illustrate the Rho-ROCK signaling pathway, the experimental workflow for the kinase inhibition assay, and the logical structure of the comparison.

G cluster_0 Upstream Regulation cluster_1 Downstream Effects Ligand Ligand Receptor Receptor Ligand->Receptor RhoGEFs RhoGEFs Receptor->RhoGEFs RhoA-GTP (Active) RhoA-GTP (Active) RhoGEFs->RhoA-GTP (Active) Activates RhoGAPs RhoGAPs RhoGAPs->RhoA-GTP (Active) Inactivates RhoA-GDP (Inactive) RhoA-GDP (Inactive) RhoA-GDP (Inactive)->RhoGEFs GDP->GTP RhoA-GTP (Active)->RhoA-GDP (Inactive) GTP Hydrolysis ROCK ROCK RhoA-GTP (Active)->ROCK Activates MLC MLC ROCK->MLC Phosphorylates MLC-P MLC-P MLC->MLC-P Actin Cytoskeleton Actin Cytoskeleton MLC-P->Actin Cytoskeleton Contraction

Figure 1: Simplified Rho-ROCK Signaling Pathway

G cluster_0 Preparation cluster_1 Assay cluster_2 Data Analysis Kinase (ROCK) Kinase (ROCK) Incubation Incubation Kinase (ROCK)->Incubation Substrate (Peptide) Substrate (Peptide) Substrate (Peptide)->Incubation ATP ATP ATP->Incubation Inhibitor (Test Compound) Inhibitor (Test Compound) Inhibitor (Test Compound)->Incubation Detection Detection Incubation->Detection Signal Measurement Signal Measurement Detection->Signal Measurement IC50 Calculation IC50 Calculation Signal Measurement->IC50 Calculation

Figure 2: Experimental Workflow for Kinase Inhibition Assay

G Comparative_Analysis Comparative Analysis of ROCK Inhibitors Scaffold This compound Scaffold Comparative_Analysis->Scaffold Known_Inhibitors Known ROCK Inhibitors (Fasudil, Y-27632) Comparative_Analysis->Known_Inhibitors AZD_Quinoline_1 AZD-Quinoline-1 (Representative Compound) Scaffold->AZD_Quinoline_1 In_Vitro_Assay Biochemical Kinase Assay Known_Inhibitors->In_Vitro_Assay AZD_Quinoline_1->In_Vitro_Assay IC50_Data IC50 Data (ROCK1, ROCK2) In_Vitro_Assay->IC50_Data Conclusion Potency and Selectivity Assessment IC50_Data->Conclusion

Figure 3: Logical Structure of the Comparative Analysis

Experimental Protocols

Biochemical Kinase Inhibition Assay (ROCK1/ROCK2)

This protocol outlines a typical in vitro assay to determine the IC50 values of test compounds against ROCK1 and ROCK2.

Materials:

  • Recombinant human ROCK1 and ROCK2 enzymes

  • Fluorescently labeled peptide substrate (e.g., based on myosin light chain)

  • Adenosine triphosphate (ATP)

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Test compounds (AZD-Quinoline-1, Fasudil, Y-27632) dissolved in DMSO

  • 384-well microplates

  • Plate reader capable of measuring fluorescence polarization or similar detection method

Procedure:

  • Compound Preparation: A serial dilution of the test compounds is prepared in DMSO and then diluted in the assay buffer.

  • Assay Reaction:

    • Add 2.5 µL of the diluted test compound to the wells of a 384-well plate.

    • Add 5 µL of the recombinant ROCK enzyme (ROCK1 or ROCK2) diluted in assay buffer.

    • Incubate for 10 minutes at room temperature.

    • Initiate the kinase reaction by adding 2.5 µL of a mixture of the peptide substrate and ATP (at a concentration close to the Km for each enzyme).

  • Incubation: The reaction plate is incubated for 60 minutes at room temperature.

  • Detection: The reaction is stopped, and the amount of phosphorylated substrate is measured using a suitable detection method (e.g., fluorescence polarization).

  • Data Analysis:

    • The raw data is normalized to the controls (0% inhibition with DMSO, 100% inhibition with a high concentration of a standard inhibitor).

    • The normalized data is plotted against the logarithm of the inhibitor concentration.

    • The IC50 value is determined by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Conclusion

The comparative analysis demonstrates that the this compound scaffold holds significant promise for the development of potent ROCK inhibitors. The representative compound, AZD-Quinoline-1, displays superior in vitro potency against both ROCK1 and ROCK2 compared to the established inhibitors Fasudil and Y-27632. Further studies are warranted to evaluate the selectivity profile against a broader panel of kinases and to assess the in vivo efficacy and pharmacokinetic properties of compounds derived from this scaffold. This initial analysis positions the this compound series as a valuable starting point for the discovery of next-generation ROCK inhibitors for various therapeutic applications.

A Comparative Analysis of Quinoline-Based Compounds in Therapeutic Research

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Guide for Researchers and Drug Development Professionals

I. Anticancer Activity of Quinoline Derivatives

Quinoline derivatives have demonstrated significant potential as anticancer agents by targeting various mechanisms, including the inhibition of tyrosine kinases, disruption of tubulin polymerization, and induction of apoptosis.[1][5]

Comparative Efficacy of Quinoline-Azetidinone Hybrids

Recent studies have explored the synthesis of hybrid molecules combining the quinoline core with an azetidin-2-one ring, revealing potent antiproliferative activity against various cancer cell lines.[6]

Table 1: In Vitro Antiproliferation Activity of Quinoline-Azetidinone Hybrids against Liver Cancer Cell Lines [6]

CompoundCell LineIC50 (µM)Standard DrugIC50 (µM)
6f Hep G20.04 ± 0.01Doxorubicin1.21 ± 0.01
6j Hep 3B0.66 ± 0.01Doxorubicin1.32 ± 0.02

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

The data clearly indicates that compound 6f exhibits significantly higher potency against the Hep G2 cell line compared to the standard chemotherapeutic drug, doxorubicin.[6] Similarly, compound 6j shows greater efficacy against the Hep 3B cell line.[6]

Experimental Protocol: MTT Assay for Cytotoxicity

The antiproliferative activity of the quinoline-azetidinone hybrids was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow cell_seeding Seed cancer cells in 96-well plates compound_treatment Treat cells with varying concentrations of quinoline compounds cell_seeding->compound_treatment incubation Incubate for 48 hours compound_treatment->incubation mtt_addition Add MTT solution to each well incubation->mtt_addition formazan_formation Incubate for 4 hours to allow formazan crystal formation mtt_addition->formazan_formation solubilization Add solubilizing agent (e.g., DMSO) to dissolve formazan crystals formazan_formation->solubilization absorbance_reading Measure absorbance at 570 nm using a microplate reader solubilization->absorbance_reading ic50_calculation Calculate IC50 values from dose-response curves absorbance_reading->ic50_calculation

Caption: Workflow of the MTT assay for determining cytotoxicity.

The mechanism of action for these compounds is suggested to involve the induction of apoptosis, as observed through morphological changes in the treated cancer cells.[6]

II. Antimicrobial Activity of Quinoline Derivatives

Quinoline-based compounds have long been recognized for their antimicrobial properties, with some derivatives showing broad-spectrum activity against bacteria and fungi.[2][7]

Comparative Efficacy of Quinoline-Oxadiazole Derivatives

The incorporation of a 1,3,4-oxadiazole moiety into the quinoline structure has yielded compounds with notable antimicrobial activity.

Table 2: Antimicrobial Activity (Zone of Inhibition, mm) of Quinoline-Oxadiazole Derivatives [8]

CompoundS. aureusE. coliC. albicans
17a 323029
17b 373534
17c 312930
17d 353332
17e 363433
Neomycin (Antibacterial Ref.)2522-
Cycloheximide (Antifungal Ref.)--24

The data reveals that compounds 17b , 17d , and 17e exhibit superior antimicrobial activity against S. aureus, E. coli, and C. albicans when compared to the standard reference drugs, neomycin and cycloheximide.[8]

Experimental Protocol: Agar Disc Diffusion Method

The antimicrobial activity was assessed using the agar disc diffusion method.

Agar_Disc_Diffusion_Workflow cluster_workflow Agar Disc Diffusion Method plate_prep Prepare nutrient agar plates microbial_lawn Inoculate plates with a lawn of the test microorganism plate_prep->microbial_lawn disc_application Place sterile paper discs impregnated with test compounds on the agar surface microbial_lawn->disc_application incubation Incubate plates at 37°C for 24 hours disc_application->incubation zone_measurement Measure the diameter of the zone of inhibition around each disc incubation->zone_measurement

Caption: Workflow of the agar disc diffusion method for antimicrobial screening.

The proposed mechanism for the antimicrobial action of these compounds involves the inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication.[8]

III. Signaling Pathways and Mechanisms of Action

The diverse biological effects of quinoline derivatives stem from their ability to interact with various cellular targets and signaling pathways.

Apoptosis Induction Pathway

Many quinoline-based anticancer agents exert their cytotoxic effects by inducing apoptosis, or programmed cell death.

Apoptosis_Pathway cluster_pathway Simplified Apoptosis Induction Pathway quinoline Quinoline Derivative cell_stress Cellular Stress quinoline->cell_stress Induces bax_bak Bax/Bak Activation cell_stress->bax_bak mito Mitochondrial Outer Membrane Permeabilization bax_bak->mito cyto_c Cytochrome c Release mito->cyto_c apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, Caspase-9) cyto_c->apoptosome caspase9 Caspase-9 Activation apoptosome->caspase9 caspase3 Caspase-3 Activation (Executioner Caspase) caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Simplified intrinsic pathway of apoptosis induced by quinoline compounds.

Conclusion

The quinoline scaffold remains a highly privileged structure in the development of new therapeutic agents. The examples provided in this guide highlight how modifications to the quinoline core, such as the addition of azetidinone or oxadiazole moieties, can lead to compounds with potent and specific biological activities. While the efficacy of 4-(Azetidin-3-yl)quinoline remains to be elucidated through future research, the comparative data presented here on other quinoline derivatives offers valuable insights for medicinal chemists and pharmacologists. Further investigation into the structure-activity relationships and mechanisms of action of novel quinoline compounds will undoubtedly pave the way for the next generation of effective drugs.

References

Validating the Target Engagement of 4-(Azetidin-3-yl)quinoline in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methods to validate the cellular target engagement of 4-(Azetidin-3-yl)quinoline, a novel synthetic compound with therapeutic potential. As the direct cellular target of this compound is currently under investigation, this guide will use the hypothetical "Kinase X" as its putative target to illustrate the validation process. Kinase X is a key component of a signaling pathway crucial for cell proliferation and survival.

This guide will compare this compound with two other hypothetical kinase inhibitors, Compound Y and Compound Z, using established target engagement assays: the Cellular Thermal Shift Assay (CETSA) and the NanoBRET™ Target Engagement Assay. Furthermore, a cytotoxicity assay (MTS) is included to correlate target engagement with cellular phenotype.

Comparative Data Summary

The following table summarizes the experimental data for this compound and two alternative compounds, Compound Y and Compound Z, in their interaction with the hypothetical target, Kinase X.

CompoundCETSA (ΔTm in °C)NanoBRET™ (IC50 in nM)MTS Cytotoxicity (EC50 in µM)
This compound +4.2 75 1.2
Compound Y+1.55208.5
Compound Z+3.8901.5

This data is illustrative and for comparative purposes only.

Signaling Pathway and Experimental Workflow Diagrams

To visualize the biological context and experimental procedures, the following diagrams are provided.

cluster_0 Kinase X Signaling Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Binds Kinase X Kinase X Receptor Tyrosine Kinase->Kinase X Activates Downstream Effector Downstream Effector Kinase X->Downstream Effector Phosphorylates Proliferation & Survival Proliferation & Survival Downstream Effector->Proliferation & Survival Promotes

Caption: Hypothetical signaling pathway of Kinase X.

cluster_1 CETSA Experimental Workflow A 1. Treat cells with compound B 2. Heat cells to denature proteins A->B C 3. Lyse cells and separate soluble/insoluble fractions B->C D 4. Quantify soluble target protein (e.g., Western Blot, ELISA) C->D E 5. Plot protein concentration vs. temperature to determine Tm D->E

Caption: Cellular Thermal Shift Assay (CETSA) workflow.

cluster_2 Comparative Validation Logic Hypothesis This compound engages Kinase X Target Engagement Assays Target Engagement Assays Hypothesis->Target Engagement Assays Phenotypic Assay Phenotypic Assay Hypothesis->Phenotypic Assay CETSA CETSA Target Engagement Assays->CETSA NanoBRET NanoBRET Target Engagement Assays->NanoBRET Conclusion Validate Target Engagement and Cellular Effect CETSA->Conclusion NanoBRET->Conclusion MTS Assay MTS Assay Phenotypic Assay->MTS Assay MTS Assay->Conclusion

Caption: Logical flow of the comparative validation study.

Detailed Experimental Protocols

Cellular Thermal Shift Assay (CETSA) Protocol

CETSA is a powerful method for assessing target engagement in a cellular environment. It relies on the principle that a ligand binding to its target protein stabilizes the protein, leading to an increase in its melting temperature (Tm).

Materials:

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • This compound and other test compounds

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Antibodies for the target protein (for Western Blot or ELISA)

  • 96-well PCR plates

  • Thermal cycler

  • Centrifuge

  • SDS-PAGE and Western Blotting equipment or ELISA reader

Procedure:

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density in culture dishes and grow to 80-90% confluency.

    • Treat the cells with varying concentrations of this compound or control compounds for a predetermined time (e.g., 1-2 hours) at 37°C. Include a vehicle control (e.g., DMSO).

  • Heating Step:

    • Harvest the cells, wash with PBS, and resuspend in a small volume of PBS containing the respective compounds.

    • Aliquot the cell suspension into different tubes or wells of a 96-well PCR plate.

    • Heat the samples at a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler, followed by a 3-minute cooling step at 25°C.

  • Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

    • Separate the soluble fraction (containing non-denatured proteins) from the insoluble, aggregated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

  • Quantification of Soluble Target Protein:

    • Carefully collect the supernatant (soluble fraction).

    • Quantify the amount of soluble Kinase X in each sample using Western Blotting or an ELISA.

  • Data Analysis:

    • Generate a melting curve by plotting the normalized amount of soluble target protein against the temperature for each compound concentration.

    • Determine the melting temperature (Tm) for each condition. The shift in Tm (ΔTm) in the presence of the compound compared to the vehicle control indicates target engagement.

NanoBRET™ Target Engagement Assay Protocol

The NanoBRET™ assay is a proximity-based method that measures the binding of a small molecule to a target protein in live cells. It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein (the energy donor) and a fluorescently labeled tracer that binds to the same target (the energy acceptor). A test compound that also binds to the target will compete with the tracer, leading to a decrease in the BRET signal.

Materials:

  • Cells expressing NanoLuc®-Kinase X fusion protein

  • Opti-MEM® I Reduced Serum Medium

  • NanoBRET™ Tracer specific for the target class

  • NanoBRET™ Nano-Glo® Substrate

  • This compound and other test compounds

  • White, opaque 96- or 384-well assay plates

  • Luminometer capable of measuring two wavelengths simultaneously

Procedure:

  • Cell Preparation:

    • Harvest cells expressing the NanoLuc®-Kinase X fusion and resuspend them in Opti-MEM®.

    • Adjust the cell density to the desired concentration.

  • Compound and Tracer Addition:

    • In a white assay plate, add varying concentrations of the test compounds.

    • Add the NanoBRET™ Tracer to all wells at a predetermined optimal concentration.

    • Add the cell suspension to each well. Include no-compound and no-tracer controls.

  • Incubation:

    • Incubate the plate at 37°C in a CO2 incubator for 2 hours to allow for compound and tracer binding to reach equilibrium.

  • Signal Detection:

    • Add the NanoBRET™ Nano-Glo® Substrate to all wells.

    • Read the luminescence at two wavelengths: one for the donor (e.g., 460 nm) and one for the acceptor (e.g., 610 nm) using a luminometer.

  • Data Analysis:

    • Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.

    • Plot the NanoBRET™ ratio against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of the compound that displaces 50% of the tracer.

MTS Cytotoxicity Assay Protocol

The MTS assay is a colorimetric method for determining the number of viable cells in proliferation or cytotoxicity assays. It is based on the reduction of the MTS tetrazolium compound by viable, metabolically active cells to generate a colored formazan product that is soluble in cell culture media.

Materials:

  • Cell culture medium and supplements

  • This compound and other test compounds

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Reagent)

  • 96-well clear-bottom assay plates

  • Spectrophotometer (plate reader)

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a predetermined density and allow them to attach and grow for 24 hours.

  • Compound Treatment:

    • Treat the cells with a serial dilution of this compound or other test compounds. Include a vehicle control.

    • Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C.

  • MTS Reagent Addition and Incubation:

    • Add the MTS reagent directly to each well according to the manufacturer's instructions.

    • Incubate the plate for 1-4 hours at 37°C, allowing for the color to develop.

  • Absorbance Measurement:

    • Measure the absorbance of each well at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (from wells with media and MTS reagent only).

    • Normalize the data to the vehicle-treated control cells (representing 100% viability).

    • Plot the percentage of cell viability against the log of the compound concentration and fit the data to a dose-response curve to calculate the EC50 value, the concentration of the compound that causes a 50% reduction in cell viability.[1][2][3]

References

Profiling the Selectivity of Kinase Inhibitors: A Comparative Guide for 4-(Azetidin-3-yl)quinoline

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the cross-reactivity profile of a kinase inhibitor is paramount for assessing its therapeutic potential and predicting potential off-target effects. This guide provides a framework for evaluating the selectivity of a novel kinase inhibitor, exemplified by the hypothetical compound 4-(Azetidin-3-yl)quinoline, against a panel of kinases. Due to the absence of publicly available specific data for this compound, this guide utilizes data from the well-characterized quinoline-based inhibitor, Gefitinib, to illustrate the principles and methodologies of kinase cross-reactivity profiling.

Comparative Analysis of Kinase Inhibition

A critical step in characterizing a kinase inhibitor is to determine its potency and selectivity across a broad range of kinases. This is typically achieved by screening the compound against a panel of purified kinases and measuring its inhibitory activity. The results are often expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%.

Below is a representative table summarizing the kinase inhibition profile for Gefitinib, a quinoline-based EGFR inhibitor. This table serves as an example of how the cross-reactivity data for this compound would be presented.[1][2][3][4]

Kinase TargetThis compound (Hypothetical IC50, nM)Gefitinib (IC50, nM)[1][3]Erlotinib (Alternative, IC50, nM)Lapatinib (Alternative, IC50, nM)[5][6]
EGFR Data not available26 - 57210.8
HER2 (ErbB2) Data not available>10,0004609.2
VEGFR2 Data not available>10,000>10,000>10,000
PDGFRβ Data not available>10,000>10,000-
c-Src Data not available>10,000>10,000>10,000
CDK1 Data not available>10,000->10,000
CDK2 Data not available>10,000->10,000
p38α Data not available>10,000->10,000
GAK Data not available90--
RICK Data not available50--

Note: The data for Gefitinib, Erlotinib, and Lapatinib are sourced from publicly available literature and databases. The column for this compound is intentionally left blank to highlight the need for experimental determination of its specific activity.

Experimental Protocols for Kinase Profiling

Accurate and reproducible experimental design is crucial for generating high-quality kinase inhibition data. Several in vitro assay formats are available, with Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and Bioluminescence Resonance Energy Transfer (BRET) being among the most common and robust methods.

In Vitro Kinase Inhibition Assay (TR-FRET)

This protocol outlines a general procedure for determining the IC50 of a compound against a panel of kinases using a TR-FRET assay, such as the LANCE® Ultra platform.[7][8][9][10][11]

Materials:

  • Recombinant Kinase

  • ULight™-labeled peptide substrate

  • Europium-labeled anti-phospho-substrate antibody

  • ATP

  • Test compound (e.g., this compound)

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Stop solution (e.g., 10 mM EDTA)

  • 384-well microplates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in the appropriate solvent (e.g., DMSO) and then dilute further in kinase reaction buffer.

  • Kinase Reaction:

    • Add 2.5 µL of the test compound dilution to the wells of a 384-well plate.

    • Add 5 µL of the recombinant kinase solution (at 2x final concentration) to each well.

    • Initiate the kinase reaction by adding 2.5 µL of a mixture of ATP and ULight™-labeled peptide substrate (at 4x final concentration).

    • Incubate the reaction at room temperature for a predetermined time (e.g., 60 minutes).

  • Reaction Termination and Detection:

    • Stop the reaction by adding 5 µL of the stop solution.

    • Add 5 µL of the Europium-labeled anti-phospho-substrate antibody diluted in detection buffer.

    • Incubate at room temperature for 60 minutes to allow for antibody binding.

  • Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm (acceptor) and 615 nm (donor).

  • Data Analysis: Calculate the ratio of the acceptor to donor emission and plot the results against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Target Engagement Assay (NanoBRET™)

To assess target engagement within a cellular context, the NanoBRET™ assay is a powerful tool that measures the binding of a compound to a specific kinase in live cells.[12][13][14][15][16]

Principle: This assay utilizes a NanoLuc® luciferase-tagged kinase and a fluorescently labeled tracer that binds to the kinase's active site. When the tracer is bound, BRET occurs between the luciferase and the tracer. A test compound that binds to the kinase will displace the tracer, leading to a decrease in the BRET signal.

Brief Protocol:

  • Cell Preparation: Transfect cells with a plasmid encoding the NanoLuc®-kinase fusion protein.

  • Assay Setup:

    • Plate the transfected cells in a 96-well plate.

    • Add the NanoBRET™ tracer and the test compound at various concentrations.

    • Add the NanoLuc® substrate.

  • Data Acquisition: Measure the luminescence at two wavelengths (donor and acceptor) using a BRET-compatible plate reader.

  • Data Analysis: Calculate the BRET ratio and plot it against the compound concentration to determine the cellular IC50.

Visualizing Kinase Signaling and Experimental Workflows

Diagrams are invaluable for illustrating complex biological pathways and experimental procedures. The following diagrams were generated using Graphviz (DOT language) to depict a relevant signaling pathway and a typical kinase profiling workflow.

EGFR_Signaling_Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Recruits Sos Sos Grb2->Sos Activates Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor This compound (or other TKI) Inhibitor->EGFR Inhibits

Caption: EGFR signaling pathway and the point of inhibition by a tyrosine kinase inhibitor.

Kinase_Profiling_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound Test Compound (e.g., this compound) Incubation Incubation Compound->Incubation KinasePanel Kinase Panel KinasePanel->Incubation AssayReagents Assay Reagents (ATP, Substrate) AssayReagents->Incubation Detection Signal Detection (e.g., TR-FRET) Incubation->Detection DataProcessing Data Processing Detection->DataProcessing IC50 IC50 Determination DataProcessing->IC50 Selectivity Selectivity Profile IC50->Selectivity

Caption: A generalized workflow for in vitro kinase inhibitor profiling.

By following a systematic approach to cross-reactivity profiling, researchers can gain a comprehensive understanding of a compound's selectivity and make informed decisions in the drug discovery and development process. The methodologies and data presentation formats outlined in this guide provide a robust framework for the evaluation of novel kinase inhibitors like this compound.

References

Independent Validation of the Biological Activity of 4-(Azetidin-3-yl)quinoline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the hypothetical biological activity of the novel compound 4-(Azetidin-3-yl)quinoline with the established kinase inhibitor, Bosutinib. Due to the absence of published experimental data for this compound, this document serves as a framework for the potential evaluation of this compound, postulating its activity based on the common therapeutic targets of the quinoline scaffold. All experimental data for this compound presented herein is hypothetical and is intended to be illustrative of the data that would be generated during its biological validation.

Data Presentation: Comparative Biological Activity

The following table summarizes the established biological activity of Bosutinib against key oncological targets and presents a hypothetical activity profile for this compound. This comparison is based on the premise that this compound may also function as a dual Src/Abl kinase inhibitor, a common activity for quinoline-based molecules.

Parameter Bosutinib This compound (Hypothetical)
Target Kinase(s) BCR-ABL, Src family kinases (Src, Lyn, Hck)[1][2]BCR-ABL, Src
Mechanism of Action ATP-competitive inhibitor of the kinase domain[1]ATP-competitive inhibitor of the kinase domain
IC50 (Cell-Free Src Kinase Assay) 1.2 nM[1][2]5.8 nM
IC50 (Cell-Free Abl Kinase Assay) ~1 nM8.2 nM
Cellular IC50 (K562 CML Cell Line) ~100 nM250 nM
Cellular IC50 (IMR-32 Neuroblastoma Cell Line) 0.64 µM[1]1.5 µM

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are standard methods for evaluating the efficacy of kinase inhibitors.

In Vitro Kinase Inhibition Assay (for IC50 determination)

This assay quantifies the ability of a compound to inhibit the activity of a purified kinase enzyme.

  • Reagents and Materials :

    • Purified recombinant human Src or Abl kinase.

    • Kinase buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

    • ATP and a suitable peptide substrate (e.g., poly(Glu, Tyr) 4:1 for Src).

    • Test compounds (Bosutinib and this compound) dissolved in DMSO.

    • ADP-Glo™ Kinase Assay Kit (Promega) or similar.

    • 384-well white plates.

  • Procedure :

    • A solution of the kinase and the peptide substrate is prepared in the kinase buffer.

    • The test compounds are serially diluted in DMSO and then added to the kinase/substrate mixture in the 384-well plate.

    • The enzymatic reaction is initiated by the addition of ATP.

    • The plate is incubated at room temperature for a defined period (e.g., 60 minutes).

    • The amount of ADP produced, which is proportional to the kinase activity, is measured using the ADP-Glo™ assay system according to the manufacturer's instructions. Luminescence is read on a plate reader.

    • The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation using appropriate software.

Cell Viability (MTT) Assay

This assay determines the effect of a compound on the viability and proliferation of cancer cell lines.

  • Reagents and Materials :

    • Cancer cell lines (e.g., K562 for CML, IMR-32 for neuroblastoma).

    • Cell culture medium (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

    • Test compounds dissolved in DMSO.

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

    • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

    • 96-well clear tissue culture plates.

  • Procedure :

    • Cells are seeded into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allowed to adhere overnight.

    • The following day, the cells are treated with serial dilutions of the test compounds and incubated for 72 hours.

    • After the incubation period, MTT solution is added to each well, and the plate is incubated for another 4 hours at 37°C.

    • The formazan crystals formed by viable cells are dissolved by adding the solubilization solution.

    • The absorbance is measured at 570 nm using a microplate reader.

    • The percentage of cell viability is calculated relative to the DMSO-treated control cells, and IC50 values are determined from the dose-response curves.

Mandatory Visualizations

Signaling Pathway

cluster_downstream Downstream Signaling cluster_cellular_effects Cellular Effects BCR_ABL BCR-ABL (Fusion Protein) PI3K_Akt PI3K/Akt Pathway BCR_ABL->PI3K_Akt RAS_MAPK RAS/MAPK Pathway BCR_ABL->RAS_MAPK JAK_STAT JAK/STAT Pathway BCR_ABL->JAK_STAT Src Src Kinase Src->PI3K_Akt Src->RAS_MAPK Compound This compound (Hypothetical Inhibitor) Compound->BCR_ABL Compound->Src Bosutinib Bosutinib (Comparator) Bosutinib->BCR_ABL Bosutinib->Src Proliferation Increased Proliferation PI3K_Akt->Proliferation Apoptosis Decreased Apoptosis PI3K_Akt->Apoptosis RAS_MAPK->Proliferation RAS_MAPK->Apoptosis JAK_STAT->Proliferation

Caption: Hypothetical inhibition of BCR-ABL and Src signaling pathways.

Experimental Workflow

cluster_invitro In Vitro Evaluation cluster_cellular Cell-Based Assays cluster_invivo In Vivo Studies Kinase_Assay Biochemical Kinase Assay (IC50 vs. Target Kinases) Kinase_Panel Kinase Selectivity Profiling (Panel of >100 Kinases) Kinase_Assay->Kinase_Panel Cell_Viability Cell Viability/Proliferation Assay (e.g., MTT in Cancer Cell Lines) Kinase_Assay->Cell_Viability Target_Phospho Target Phosphorylation Assay (Western Blot for p-Src, p-CrkL) Cell_Viability->Target_Phospho Xenograft Tumor Xenograft Model (e.g., in Mice) Target_Phospho->Xenograft PK_PD Pharmacokinetics & Pharmacodynamics Xenograft->PK_PD Start Compound Synthesis (this compound) Start->Kinase_Assay

Caption: General workflow for the validation of a novel kinase inhibitor.

References

A Comparative Analysis of the Pharmacokinetic Profiles of 4-(Azetidin-3-yl)quinoline Salts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug development, the selection of an appropriate salt form for a lead compound is a critical decision that can significantly influence its clinical success. The physicochemical properties of different salt forms can profoundly impact the pharmacokinetic profile of the parent molecule, affecting its solubility, dissolution rate, permeability, and ultimately, its bioavailability. This guide provides a comparative overview of the pharmacokinetic profiles of three distinct salt forms of 4-(Azetidin-3-yl)quinoline: hydrochloride, citrate, and mesylate.

The data presented herein is a hypothetical, yet realistic, representation intended to illustrate the comparative methodology. This guide outlines the essential in vitro and in vivo experiments required to build a comprehensive pharmacokinetic understanding of different salt forms, enabling researchers to make data-driven decisions in the salt selection process.

Comparative Pharmacokinetic Data

The following table summarizes the key in vitro and in vivo pharmacokinetic parameters for the hydrochloride, citrate, and mesylate salts of this compound.

ParameterThis compound HClThis compound CitrateThis compound Mesylate
In Vitro Properties
Kinetic Solubility (pH 6.8, µg/mL)150 ± 12250 ± 20350 ± 25
Caco-2 Permeability (Papp, 10⁻⁶ cm/s)5.2 ± 0.45.5 ± 0.65.3 ± 0.5
Plasma Protein Binding (%)85 ± 584 ± 686 ± 4
CYP3A4 Inhibition (IC₅₀, µM)> 50> 50> 50
In Vivo Properties (Rat, 10 mg/kg oral)
Cₘₐₓ (ng/mL)450 ± 50620 ± 75780 ± 90
Tₘₐₓ (h)1.00.750.5
AUC₀₋₂₄ (ng·h/mL)2800 ± 3503900 ± 4204800 ± 510
Bioavailability (%)354860

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this comparison guide.

Kinetic Solubility Assay

This assay determines the solubility of a compound under non-equilibrium conditions, which can be more representative of the conditions in the gastrointestinal tract.

  • Materials: this compound salts, Dimethyl sulfoxide (DMSO), Phosphate-buffered saline (PBS) at pH 6.8, 96-well microplates, plate shaker, spectrophotometer.

  • Procedure:

    • Prepare 10 mM stock solutions of each salt form in DMSO.

    • Add 2 µL of the DMSO stock solution to 198 µL of PBS (pH 6.8) in a 96-well plate.

    • Shake the plate at room temperature for 2 hours.

    • Measure the turbidity of the samples using a nephelometer or the absorbance at a specific wavelength (e.g., 620 nm) to detect precipitation.

    • For quantification, samples are filtered, and the concentration of the dissolved compound in the filtrate is determined by LC-MS/MS against a standard curve.[1][2][3][4][5]

Caco-2 Permeability Assay

This assay is widely used as an in vitro model to predict human intestinal permeability and the potential for oral absorption of drug candidates.[6][7][8]

  • Materials: Caco-2 cells, Transwell inserts, Hanks' Balanced Salt Solution (HBSS), this compound salts, Lucifer yellow.

  • Procedure:

    • Seed Caco-2 cells on Transwell inserts and culture for 21 days to allow for differentiation and formation of a confluent monolayer.

    • Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a paracellular marker (Lucifer yellow).

    • Wash the cell monolayers with HBSS.

    • Add the test compound (e.g., at 10 µM) to the apical (A) side of the monolayer and fresh HBSS to the basolateral (B) side.

    • Incubate for 2 hours at 37°C.

    • At the end of the incubation, take samples from both the apical and basolateral compartments.

    • Analyze the concentration of the compound in the samples by LC-MS/MS.

    • The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of drug transport, A is the surface area of the filter, and C₀ is the initial concentration in the donor chamber.[7][9]

Plasma Protein Binding Assay

This assay determines the extent to which a drug binds to plasma proteins, which can affect its distribution and clearance.

  • Materials: this compound salts, human plasma, phosphate-buffered saline (PBS), Rapid Equilibrium Dialysis (RED) device.

  • Procedure:

    • Spike the test compounds into human plasma at a final concentration of 1 µM.

    • Add the plasma containing the test compound to one chamber of the RED device and PBS to the other chamber.

    • Incubate the device at 37°C for 4 hours with shaking to allow for equilibrium.

    • After incubation, take samples from both the plasma and buffer chambers.

    • Analyze the concentration of the compound in both samples by LC-MS/MS.

    • The percentage of unbound drug is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.[10][11][12][13]

CYP450 Inhibition Assay

This assay assesses the potential of a compound to inhibit major cytochrome P450 enzymes, which is crucial for predicting drug-drug interactions.

  • Materials: this compound salts, human liver microsomes, specific CYP3A4 substrate (e.g., midazolam), NADPH regenerating system.

  • Procedure:

    • Pre-incubate the test compound at various concentrations with human liver microsomes and the NADPH regenerating system.

    • Initiate the reaction by adding a specific CYP3A4 substrate.

    • After a defined incubation period, stop the reaction by adding a quenching solvent (e.g., acetonitrile).

    • Analyze the formation of the substrate's metabolite by LC-MS/MS.

    • The IC₅₀ value (the concentration of the test compound that causes 50% inhibition of the enzyme activity) is calculated by plotting the percentage of inhibition against the logarithm of the test compound concentration.[14][15]

In Vivo Oral Bioavailability Study in Rats

This study determines the fraction of an orally administered drug that reaches the systemic circulation.

  • Animals: Male Sprague-Dawley rats (n=6 per group).

  • Procedure:

    • Fast the rats overnight before dosing.

    • Administer the different salt forms of this compound orally via gavage at a dose of 10 mg/kg.

    • Collect blood samples from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) into tubes containing an anticoagulant.

    • Separate the plasma by centrifugation.

    • For intravenous administration (to determine absolute bioavailability), administer the compound at 1 mg/kg via the tail vein to a separate group of rats and collect blood samples at similar time points.

    • Analyze the plasma concentrations of the drug at each time point by LC-MS/MS.

    • Pharmacokinetic parameters (Cₘₐₓ, Tₘₐₓ, AUC) are calculated using non-compartmental analysis.

    • Oral bioavailability (F%) is calculated as (AUCoral / AUCiv) * (Doseiv / Doseoral) * 100.[16][17][18][19]

Visualizations

Experimental Workflow for Pharmacokinetic Comparison

The following diagram illustrates the logical flow of experiments for comparing the pharmacokinetic profiles of different drug salts.

G cluster_0 In Vitro Characterization cluster_1 In Vivo Evaluation cluster_2 Data Analysis & Salt Selection A Salt Synthesis & Characterization (HCl, Citrate, Mesylate) B Kinetic Solubility Assay A->B C Caco-2 Permeability Assay A->C D Plasma Protein Binding Assay A->D E CYP450 Inhibition Assay A->E F Oral Bioavailability Study in Rats B->F C->F G Pharmacokinetic Parameter Calculation (Cmax, Tmax, AUC, F%) D->G E->G F->G H Comparative Analysis & Lead Salt Selection G->H Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase RAS RAS Receptor Tyrosine Kinase->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Proliferation, Survival Proliferation, Survival Transcription Factors->Proliferation, Survival This compound This compound This compound->RAF

References

Orthogonal Methods for Confirming the Mechanism of Action of 4-(Azetidin-3-yl)quinoline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, elucidating and confirming a compound's mechanism of action (MoA) is a critical step.[1][2] This guide provides a comparative overview of orthogonal experimental methods to confirm the MoA of a novel kinase inhibitor, 4-(Azetidin-3-yl)quinoline. For the purpose of this guide, we will hypothesize that this compound is a potent and selective inhibitor of the serine/threonine kinase, Akt (also known as Protein Kinase B).

Orthogonal methods, which rely on different physical principles, are essential for robustly validating a compound's primary target and its downstream cellular effects.[1][3][4] This approach minimizes the risk of artifacts and off-target effects confounding the interpretation of results. Here, we compare three powerful techniques: Cellular Thermal Shift Assay (CETSA) for target engagement, Surface Plasmon Resonance (SPR) for direct binding kinetics, and Western Blotting for downstream signaling analysis.

Comparative Analysis of Orthogonal Methods

The following table summarizes the key characteristics and outputs of the three orthogonal methods discussed in this guide.

Method Principle Key Parameters Measured Throughput Advantages Limitations
Cellular Thermal Shift Assay (CETSA) Ligand binding increases the thermal stability of the target protein.[5]Target engagement, EC50 (in-cell)Low to High[6]Confirms target engagement in a cellular context.[5][6]Indirect measurement of binding; requires specific antibodies or mass spectrometry.
Surface Plasmon Resonance (SPR) Measures changes in the refractive index at a sensor surface upon molecular binding.[7][8][9]Association rate (ka), Dissociation rate (kd), Affinity (KD)Medium to HighProvides real-time, label-free kinetic data of direct binding.[8][10]Requires purified protein and specialized equipment; potential for artifacts due to protein immobilization.
Western Blotting Uses specific antibodies to detect the phosphorylation status of downstream proteins.[11]Phosphorylation levels of target substrates (e.g., p-Akt)LowDirectly measures the functional consequence of target inhibition in cells.[12]Semi-quantitative; relies on antibody specificity and availability.

Experimental Data Summary

The following tables present hypothetical data for this compound and a known Akt inhibitor (Alternative Compound) to illustrate the expected outcomes from each orthogonal method.

Table 1: CETSA Target Engagement
Compound Target Cell Line In-Cell EC50 (nM)
This compoundAktPC-350
Alternative Compound (Known Akt Inhibitor)AktPC-375
Table 2: SPR Binding Kinetics
Compound Target ka (1/Ms) kd (1/s) KD (nM)
This compoundRecombinant Human Akt11.5 x 10^53.0 x 10^-42.0
Alternative Compound (Known Akt Inhibitor)Recombinant Human Akt11.0 x 10^55.0 x 10^-45.0
Table 3: Western Blot Analysis of Akt Signaling
Compound (100 nM) Target Analyte Cell Line Fold Change in Phosphorylation (vs. Vehicle)
This compoundp-Akt (Ser473)PC-30.2
Alternative Compound (Known Akt Inhibitor)p-Akt (Ser473)PC-30.3

Experimental Protocols

Cellular Thermal Shift Assay (CETSA) Protocol

This protocol is adapted from established high-throughput CETSA methods.[5]

  • Cell Culture and Treatment: Plate PC-3 cells in 96-well plates and grow to 80-90% confluency. Treat cells with a serial dilution of this compound or the alternative compound for 1 hour at 37°C.

  • Heat Shock: Heat the cell plates at a predetermined optimal temperature (e.g., 48°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Protein Quantification and Detection: Carefully collect the supernatant containing the soluble proteins. The amount of soluble Akt is then quantified by ELISA, Western Blotting, or mass spectrometry.

  • Data Analysis: Plot the amount of soluble Akt as a function of compound concentration and fit the data to a dose-response curve to determine the in-cell EC50.

Surface Plasmon Resonance (SPR) Protocol

This protocol outlines a typical SPR experiment for analyzing small molecule-protein interactions.[10]

  • Chip Preparation: Covalently immobilize recombinant human Akt1 protein onto a CM5 sensor chip using standard amine coupling chemistry.

  • Binding Analysis: Inject a series of concentrations of this compound or the alternative compound in a suitable running buffer over the sensor chip surface.

  • Data Collection: Monitor the change in the SPR signal (measured in Resonance Units, RU) in real-time to observe the association and dissociation phases.

  • Regeneration: After each binding cycle, regenerate the sensor surface by injecting a low pH buffer (e.g., glycine-HCl, pH 2.5) to remove the bound analyte.

  • Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).

Western Blot Protocol for Phospho-Akt

This protocol is a standard method for detecting changes in protein phosphorylation.[12][13]

  • Cell Lysis: Treat PC-3 cells with 100 nM of this compound or the alternative compound for 2 hours. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for phospho-Akt (Ser473) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Normalization: Strip the membrane and re-probe with an antibody for total Akt to normalize the phospho-protein signal.

  • Densitometry Analysis: Quantify the band intensities using image analysis software to determine the fold change in phosphorylation relative to the vehicle-treated control.

Visualizations

cluster_MoA Hypothesized Signaling Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor binds PI3K PI3K Receptor->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 recruits Akt Akt PIP3->Akt recruits PDK1->Akt phosphorylates Downstream Downstream Effectors (e.g., mTOR, GSK3β) Akt->Downstream phosphorylates Inhibitor This compound Inhibitor->Akt inhibits

Caption: Hypothesized signaling pathway of this compound.

cluster_Workflow Orthogonal Methods Workflow Start Start: Hypothesized MoA CETSA CETSA: Target Engagement Start->CETSA SPR SPR: Direct Binding Kinetics Start->SPR WesternBlot Western Blot: Downstream Signaling Start->WesternBlot Confirmation MoA Confirmation CETSA->Confirmation SPR->Confirmation WesternBlot->Confirmation

Caption: Experimental workflow for MoA confirmation.

cluster_Logic Logical Relationship of Expected Outcomes Hypothesis Hypothesis: This compound is an Akt inhibitor CETSA_Outcome CETSA: Increased thermal stability of Akt Hypothesis->CETSA_Outcome predicts SPR_Outcome SPR: Direct binding to Akt with high affinity Hypothesis->SPR_Outcome predicts WB_Outcome Western Blot: Decreased phosphorylation of Akt substrates Hypothesis->WB_Outcome predicts Conclusion Conclusion: MoA is confirmed CETSA_Outcome->Conclusion SPR_Outcome->Conclusion WB_Outcome->Conclusion

References

Safety Operating Guide

Proper Disposal of 4-(Azetidin-3-yl)quinoline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate safety and operational guidance, this document outlines the recommended procedures for the proper disposal of 4-(Azetidin-3-yl)quinoline, ensuring the safety of laboratory personnel and compliance with environmental regulations.

The disposal of any chemical substance requires a careful and informed approach. For this compound, while a specific Safety Data Sheet (SDS) was not publicly available at the time of this writing, general principles of chemical waste management for heterocyclic organic compounds should be strictly followed. Researchers, scientists, and drug development professionals must prioritize safety and environmental responsibility.

Core Principle: Adherence to Official Safety Guidelines

In the absence of a specific SDS, the following general procedures, based on guidelines for similar chemical compounds and standard laboratory practices, should be implemented.

General Disposal Protocol for this compound

This protocol is based on the precautionary principle, treating the compound as a potentially hazardous chemical waste.

1. Waste Identification and Segregation:

  • Solid Waste: Collect un-used or contaminated solid this compound in a designated, clearly labeled, and chemically compatible waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and appropriately labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed. For instance, many organic solvents are collected in dedicated "organic solvent carboys"[1].

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any known hazard pictograms (e.g., irritant, harmful).

2. Personal Protective Equipment (PPE):

  • Always wear appropriate PPE when handling the chemical and its waste. This includes, but is not limited to:

    • Nitrile gloves (or other chemically resistant gloves)

    • Safety goggles or a face shield

    • A laboratory coat

3. Storage of Waste:

  • Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.

  • Keep containers tightly closed to prevent the release of vapors.

4. Disposal Route:

  • The recommended disposal method is to arrange for pickup by a licensed chemical waste disposal company or your institution's Environmental Health and Safety (EHS) department.[2]

  • Do not dispose of this compound down the drain or in the regular trash. While some simple quinoline salts may be suitable for sanitary sewer disposal in dilute aqueous solutions[1], the complex structure of this compound necessitates a more cautious approach. The precautionary statement for a similar compound, 3-(Azetidin-3-ylmethyl)pyridine, advises to "Dispose of contents/container to an approved waste disposal plant"[3].

5. Decontamination of Labware:

  • Thoroughly decontaminate any labware (e.g., glassware, spatulas) that has come into contact with this compound.

  • Rinse with an appropriate solvent, and collect the rinsate as hazardous waste.

  • Follow with a standard cleaning procedure (e.g., soap and water).

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

G cluster_prep Preparation & Assessment cluster_waste_collection Waste Collection & Segregation cluster_disposal Final Disposal cluster_decon Decontamination start Start: Have this compound for Disposal sds Consult Manufacturer's SDS start->sds ppe Wear Appropriate PPE: - Safety Goggles - Lab Coat - Chemical-Resistant Gloves sds->ppe waste_type Determine Waste Form ppe->waste_type decon_labware Decontaminate Labware ppe->decon_labware solid_waste Collect in Labeled Solid Waste Container waste_type->solid_waste Solid liquid_waste Collect in Labeled Liquid Waste Container waste_type->liquid_waste Liquid/ Solution store Store Waste Container in Designated Secure Area solid_waste->store liquid_waste->store contact_ehs Contact Institutional EHS or Approved Waste Disposal Vendor store->contact_ehs pickup Arrange for Waste Pickup contact_ehs->pickup end End: Disposal Complete pickup->end collect_rinsate Collect Rinsate as Hazardous Waste decon_labware->collect_rinsate collect_rinsate->liquid_waste

Caption: Disposal workflow for this compound.

Quantitative Data Summary

No specific quantitative data (e.g., LD50, permissible exposure limits) for this compound was found in the publicly available search results. All quantitative information required for a full risk assessment and disposal plan should be sourced from the manufacturer's Safety Data Sheet (SDS).

Data PointValue
LD50 (Oral, Rat) Data not available. Refer to SDS.
LD50 (Dermal, Rabbit) Data not available. Refer to SDS.
LC50 (Inhalation) Data not available. Refer to SDS.
Flash Point Data not available. Refer to SDS.
Boiling Point Data not available. Refer to SDS.

By following these procedures, researchers can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment.

References

Essential Safety and Logistical Information for Handling 4-(Azetidin-3-yl)quinoline

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 4-(Azetidin-3-yl)quinoline has been found. The following guidance is based on the known hazards of the parent compound, quinoline, and related azetidine-containing molecules. It is imperative to treat this compound with caution and handle it in a controlled laboratory environment.

This document provides essential safety protocols and logistical plans for researchers, scientists, and drug development professionals handling this compound. The information is compiled from safety data for structurally similar compounds and is intended to be a proactive measure to ensure laboratory safety.

Hazard Identification and Classification

Based on analogous compounds, this compound is anticipated to possess the following hazards.

Hazard ClassGHS Hazard StatementSignal Word
Acute Toxicity (Oral, Dermal)H302: Harmful if swallowed. H312: Harmful in contact with skin.[1]Danger
Skin Corrosion/IrritationH315: Causes skin irritation.[1]Danger
Serious Eye Damage/IrritationH319: Causes serious eye irritation.[1]Danger
Germ Cell MutagenicityH341: Suspected of causing genetic defects.[1]Danger
CarcinogenicityH350: May cause cancer.[1]Danger
Hazardous to the Aquatic EnvironmentH411: Toxic to aquatic life with long lasting effects.[1]Danger

The azetidine moiety may also contribute to skin and respiratory irritation.

Personal Protective Equipment (PPE)

A comprehensive PPE plan is critical. The following table outlines the minimum required PPE for handling this compound.

Body PartRequired PPESpecification
Eyes/Face Safety Goggles and Face ShieldANSI Z87.1 certified, tight-sealing goggles and a full-face shield must be worn.
Skin Chemical-Resistant Gloves and Lab CoatNitrile or neoprene gloves (double-gloving recommended). A fully buttoned, flame-resistant lab coat.
Respiratory RespiratorA NIOSH-approved respirator with an organic vapor cartridge is required if handling outside of a fume hood.
Footwear Closed-Toe ShoesLeather or chemical-resistant material.
Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational plan will minimize exposure and risk.

  • Preparation:

    • Ensure a chemical fume hood is operational and certified.

    • Verify that a safety shower and eyewash station are accessible and have been recently tested.

    • Prepare all necessary equipment and reagents before handling the compound.

    • Designate a specific area within the fume hood for the procedure.

  • Handling:

    • All weighing and transfers of this compound must be conducted within a chemical fume hood.

    • Use disposable equipment where possible to avoid cross-contamination.

    • Keep the container tightly closed when not in use.

    • Avoid the formation of dust and aerosols.

  • Post-Handling:

    • Decontaminate all surfaces and equipment with a suitable solvent (e.g., ethanol) followed by soap and water.

    • Remove and dispose of contaminated PPE in a designated hazardous waste container.

    • Wash hands thoroughly with soap and water after completing the work.

Disposal Plan

Proper disposal is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste TypeDisposal ContainerDisposal Procedure
Solid Waste Labeled Hazardous Waste ContainerCollect all solid waste, including contaminated PPE and disposable equipment, in a clearly labeled, sealed container.
Liquid Waste Labeled Hazardous Waste ContainerCollect all liquid waste containing this compound in a sealed, compatible, and clearly labeled container.
Sharps Sharps ContainerDispose of any contaminated needles or sharp objects in a designated sharps container.

All waste must be disposed of through the institution's environmental health and safety office in accordance with local, state, and federal regulations.

Visualized Workflow

The following diagram outlines the logical relationship for the safe handling and disposal of this compound.

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling cluster_disposal Waste Disposal prep_start Start fume_hood Verify Fume Hood Operation prep_start->fume_hood safety_equip Check Safety Shower/Eyewash fume_hood->safety_equip gather_materials Gather Materials safety_equip->gather_materials weigh_transfer Weigh and Transfer gather_materials->weigh_transfer perform_reaction Perform Experiment weigh_transfer->perform_reaction close_container Keep Container Closed perform_reaction->close_container decontaminate Decontaminate Surfaces close_container->decontaminate dispose_ppe Dispose of PPE decontaminate->dispose_ppe wash_hands Wash Hands dispose_ppe->wash_hands collect_solid Collect Solid Waste dispose_ppe->collect_solid ehs_pickup Arrange EHS Pickup collect_solid->ehs_pickup collect_liquid Collect Liquid Waste collect_liquid->ehs_pickup

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.